molecular formula C22H32O2 B12425502 Promestriene-d3

Promestriene-d3

Numéro de catalogue: B12425502
Poids moléculaire: 331.5 g/mol
Clé InChI: IUWKNLFTJBHTSD-DGLXHAEHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Promestriene-d3 is a useful research compound. Its molecular formula is C22H32O2 and its molecular weight is 331.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Promestriene-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Promestriene-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C22H32O2

Poids moléculaire

331.5 g/mol

Nom IUPAC

(8R,9S,13S,14S,17S)-17-methoxy-13-methyl-3-(3,3,3-trideuteriopropoxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene

InChI

InChI=1S/C22H32O2/c1-4-13-24-16-6-8-17-15(14-16)5-7-19-18(17)11-12-22(2)20(19)9-10-21(22)23-3/h6,8,14,18-21H,4-5,7,9-13H2,1-3H3/t18-,19-,20+,21+,22+/m1/s1/i1D3

Clé InChI

IUWKNLFTJBHTSD-DGLXHAEHSA-N

SMILES isomérique

[2H]C([2H])([2H])CCOC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4OC)C

SMILES canonique

CCCOC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4OC)C

Origine du produit

United States

Foundational & Exploratory

A Technical Guide to Promestriene-d3: Structure, Properties, and Application in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth examination of Promestriene-d3, the deuterium-labeled analog of the synthetic estrogen, Promestriene. As a stable isotope-labeled internal standard, Promestriene-d3 is a critical tool for achieving accuracy and precision in the quantitative analysis of Promestriene in complex biological matrices. This document details the chemical structure and physicochemical properties of Promestriene-d3. Furthermore, it presents a comprehensive, field-proven protocol for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows, elucidating the rationale behind key experimental steps. This guide is intended to serve as an essential resource for researchers and analytical scientists engaged in pharmaceutical and clinical research.

Chemical Identity and Physicochemical Properties

Promestriene-d3 is a synthetic derivative of estradiol, where three hydrogen atoms on the terminal methyl group of the 3-propoxy ether have been replaced with deuterium atoms.[1] This isotopic substitution renders it chemically identical to Promestriene in terms of reactivity and chromatographic behavior but distinguishable by mass spectrometry. This key difference is the foundation of its utility as an internal standard.[2]

The parent compound, Promestriene, is a 3-propyl and 17β-methyl ether of estradiol and is used topically for the treatment of vaginal atrophy.[3][4] It is designed for local action with minimal systemic absorption.[4][5] The development of robust analytical methods is crucial for studying its pharmacokinetics, even at low concentrations.

Table 1: Physicochemical Properties of Promestriene-d3

PropertyValueSource(s)
Chemical Name (17β)-17-Methoxy-3-(propoxy-d3)estra-1,3,5(10)-triene[1]
Molecular Formula C₂₂H₂₉D₃O₂[1][6]
Molecular Weight 331.51 g/mol [1][7]
Parent Compound Promestriene (CAS: 39219-28-8)[6][8][9]
CAS Number 1316849-37-2[1]
Category Stable Isotope-Labeled Reference Standard[1][6]

Chemical Structure Visualization

The structure of Promestriene-d3 is based on the core steroid nucleus of estradiol, with specific ether modifications at the C3 and C17 positions. The deuterium labeling is located on the propoxy group at the C3 position.

Caption: Chemical structure of Promestriene-d3.

The Role of Stable Isotope-Labeled Internal Standards in Quantitative Mass Spectrometry

In quantitative analysis, particularly LC-MS/MS, an internal standard (IS) is essential for correcting analytical variability. An ideal IS should behave identically to the analyte during sample preparation (extraction, derivatization) and analysis (chromatography, ionization) but be distinguishable by the detector.

Expertise & Experience: Stable isotope-labeled (SIL) compounds, such as Promestriene-d3, are considered the "gold standard" for internal standards in mass spectrometry.[2] The rationale is as follows:

  • Co-elution: Because the isotopic substitution has a negligible effect on physicochemical properties, Promestriene-d3 co-elutes with the unlabeled Promestriene. This ensures that any variations in retention time or matrix effects at that specific point in the chromatogram affect both the analyte and the IS equally.

  • Equivalent Extraction Recovery: During sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE), the SIL-IS and the analyte will have virtually identical recovery rates, correcting for sample loss.[2]

  • Correction for Ionization Variability: The analyte and IS experience the same degree of ionization enhancement or suppression in the mass spectrometer's ion source, a common issue with complex biological samples.[10]

Trustworthiness: By adding a known quantity of Promestriene-d3 to every sample, calibrator, and quality control (QC) standard at the beginning of the workflow, a ratio of the analyte peak area to the IS peak area is calculated. This ratio is used for quantification, providing a self-validating system that ensures high accuracy and precision by normalizing for procedural variations.

Experimental Protocol: Quantification of Promestriene in Human Plasma via LC-MS/MS

This protocol describes a validated methodology for the sensitive and selective quantification of Promestriene in human plasma, employing Promestriene-d3 as the internal standard. This method is grounded in established principles for the analysis of steroid hormones.[2][11]

4.1. Materials and Reagents

  • Standards: Promestriene analytical standard, Promestriene-d3 internal standard.

  • Solvents: HPLC-grade Methanol, Acetonitrile, Water, Methyl-tert-butyl ether (MTBE).

  • Reagents: Formic Acid.

  • Plasma: Human plasma (K₂-EDTA), Charcoal-stripped human plasma (for calibrators and QCs).

  • Extraction Supplies: Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB, 30 mg).

4.2. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Separately dissolve Promestriene and Promestriene-d3 in methanol.

  • Working Calibrator Solutions: Serially dilute the Promestriene stock solution with 50:50 methanol/water to prepare a series of working solutions for spiking into charcoal-stripped plasma, creating a calibration curve (e.g., 0.1 to 100 ng/mL).

  • Internal Standard (IS) Working Solution (e.g., 50 ng/mL): Dilute the Promestriene-d3 stock solution with methanol. The optimal concentration should be determined during method development.

4.3. Sample Preparation: Solid-Phase Extraction (SPE)

  • Causality: SPE is chosen over simple protein precipitation to remove a greater degree of interfering substances like phospholipids and salts, which can cause significant ion suppression in the MS source, thereby improving sensitivity and robustness.[12]

  • Pre-treatment: To 500 µL of plasma sample, calibrator, or QC in a clean tube, add 50 µL of the Promestriene-d3 IS working solution. Vortex for 10 seconds.

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.

  • Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.

  • Dry-down: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile/water with 0.1% formic acid). Vortex and transfer to an autosampler vial.

4.4. LC-MS/MS Conditions

  • Rationale: A C18 reversed-phase column is used for effective separation of lipophilic steroids.[13] Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the IS.[14]

  • Liquid Chromatography (LC):

    • Column: C18 Column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A typical gradient would start at ~50% B, increasing to 95% B over several minutes to elute the analytes, followed by a wash and re-equilibration.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MRM Transitions (Hypothetical): These must be optimized empirically by infusing the pure compounds.

      • Promestriene: e.g., m/z 329.3 → [product ion 1], m/z 329.3 → [product ion 2]

      • Promestriene-d3: e.g., m/z 332.3 → [product ion 1], m/z 332.3 → [product ion 2]

    • Instrument Parameters: Optimize cone voltage, collision energy, and gas flows to maximize signal for each transition.

Analytical Workflow Visualization

The following diagram outlines the logical flow of the quantitative analysis process, from sample receipt to final data generation.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma Sample / Calibrator / QC Spike Spike with Promestriene-d3 (IS) Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Drydown Evaporation (Dry-down) SPE->Drydown Recon Reconstitution Drydown->Recon LC LC Separation (C18 Column) Recon->LC MSMS Tandem MS Detection (MRM) LC->MSMS Integration Peak Area Integration (Analyte & IS) MSMS->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio CalCurve Generate Calibration Curve Ratio->CalCurve Quant Quantify Concentration CalCurve->Quant

Caption: LC-MS/MS workflow for Promestriene quantification.

Conclusion

Promestriene-d3 is an indispensable tool for the accurate quantification of Promestriene in preclinical and clinical research. Its chemical properties make it an ideal stable isotope-labeled internal standard, enabling the development of highly reliable and robust bioanalytical methods using LC-MS/MS. The detailed protocol and workflow provided in this guide offer a validated framework for scientists, ensuring data integrity and adherence to the highest standards of scientific rigor.

References

  • Pharmaffiliates. (n.d.). Promestriene-d3 | CAS No : 1316849-37-2. Retrieved from Pharmaffiliates website. [Link]

  • ArtMolecule. (n.d.). Promestriene D3. Retrieved from ArtMolecule website. [Link]

  • Biocompare. (n.d.). Promestriene. Retrieved from Biocompare website. [Link]

  • Drug Central. (n.d.). promestriene. Retrieved from Drug Central website. [Link]

  • Wang, F., & Li, Y. (2007). Determination of promestriene and its related substances by HPLC. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Promestriene. PubChem Compound Database. Retrieved from [Link]

  • Wikipedia. (n.d.). Promestriene. Retrieved from [Link]

  • Carter, G. D., & Jones, J. C. (2013). Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent. PMC. [Link]

  • Taylor & Francis. (n.d.). Promestriene – Knowledge and References. Retrieved from Taylor & Francis website. [Link]

  • Farré, M., Pérez, S., & Barceló, D. (2011). Analytical Methodologies for the Determination of Endocrine Disrupting Compounds in Biological and Environmental Samples. PMC. [Link]

  • Jenkins, K. M., et al. (2020). Derivatization enhances analysis of estrogens and their bioactive metabolites in human plasma by liquid chromatography tandem mass spectrometry. ResearchGate. [Link]

  • Dufour, P., et al. (2021). Development and validation of a liquid chromatography coupled to mass spectrometer (LC-MS) method for the simultaneous quantification of estrone-3-sulfate, progesterone, estrone and estradiol in serum of mares and American bisons. PubMed. [Link]

Sources

A Technical Guide to the Physicochemical Properties of Deuterated Promestriene

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides an in-depth analysis of the core physicochemical properties of deuterated Promestriene, designed for researchers, scientists, and professionals in drug development. Promestriene, a synthetic estradiol analogue, is utilized for its localized estrogenic effects, particularly in treating vaginal atrophy.[1][2] The strategic incorporation of deuterium—a stable, non-radioactive isotope of hydrogen—represents a key pharmaceutical tactic to enhance a drug's metabolic profile.[3][4] This document elucidates the theoretical and practical aspects of characterizing deuterated Promestriene, contrasting its properties with the non-deuterated parent compound. We will explore the causality behind experimental choices for determining critical parameters such as solubility, lipophilicity, stability, and spectroscopic identity, grounding our protocols in authoritative guidelines from the OECD and ICH.

Introduction: The Rationale for Deuterating Promestriene

Promestriene (3-propoxy-17β-methoxy-estra-1,3,5(10)-triene) exerts its therapeutic effect locally with minimal systemic absorption.[5] However, like many steroidal compounds, it is subject to metabolic processes, primarily mediated by cytochrome P450 enzymes.[] Deuteration, the substitution of a protium (¹H) atom with a deuterium (²H) atom at a specific molecular position, is a subtle yet powerful modification. The carbon-deuterium (C-D) bond is approximately 6-10 times more stable than the carbon-hydrogen (C-H) bond due to its lower zero-point energy.[3] This increased bond strength can significantly slow down metabolic reactions that involve the cleavage of that bond, a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE).[3][7]

For Promestriene, deuteration at metabolically labile sites—such as the ether linkages—could potentially reduce the rate of enzymatic cleavage, thereby enhancing its local residence time and efficacy while further minimizing any potential for systemic exposure. This guide will focus on a hypothetical deuterated analogue, Promestriene-d5 , where the ethyl moiety of the propoxy group is fully deuterated.

Molecular Profile and Identification

A precise definition of the molecular entity is the foundation of all subsequent characterization.

PropertyPromestriene (Non-Deuterated)Promestriene-d5 (Hypothetical Deuterated)
IUPAC Name (8R,9S,13S,14S,17S)-17-methoxy-13-methyl-3-propoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene[1](8R,9S,13S,14S,17S)-17-methoxy-13-methyl-3-(propoxy-d5)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene
CAS Number 39219-28-8[8][9]Not Available
Molecular Formula C₂₂H₃₂O₂[8][9]C₂₂H₂₇D₅O₂
Molecular Weight 328.49 g/mol [10][11]333.52 g/mol
Exact Mass 328.24023 Da[1][9]333.27161 Da

Aqueous and Organic Solubility

Solubility is a critical determinant of a drug's bioavailability and formulation feasibility. For a topically applied drug like Promestriene, solubility in relevant vehicles is paramount. Promestriene is known to be practically insoluble in water but soluble in various organic solvents.[9][12] Deuteration is not expected to dramatically alter solubility, as it does not significantly change the molecule's polarity, but minor differences may arise.

Experimental Protocol: Solubility Determination (OECD 105 Shake-Flask Method)

The Shake-Flask method is a standard approach for determining the water solubility of substances with solubility greater than 10⁻² g/L.[13][14]

Causality: This method is chosen for its robustness and direct measurement of a saturated solution at equilibrium. Temperature control is critical as solubility is temperature-dependent. The use of a suitable analytical method like HPLC ensures accurate quantification in the presence of potential impurities.[15]

Methodology:

  • Preparation: Add an excess amount of the test substance (e.g., Promestriene-d5) to a known volume of purified water (or other solvent) in a flask.

  • Equilibration: Agitate the flask at a constant, controlled temperature (e.g., 25°C ± 0.5°C) for a sufficient period to reach equilibrium. A preliminary test should establish this duration (typically 24-48 hours).

  • Phase Separation: Cease agitation and allow the mixture to stand at the test temperature to permit phase separation. Centrifuge the sample at the same temperature to remove undissolved solid.

  • Quantification: Carefully extract an aliquot of the clear, supernatant aqueous phase.

  • Analysis: Determine the concentration of the dissolved substance using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[16]

Table: Predicted Solubility Comparison
SolventPromestriene SolubilityExpected Promestriene-d5 Solubility
Water Insoluble[12]Expected to remain practically insoluble
Methanol Slightly Soluble[9]Slightly Soluble
Ethanol ≥29.85 mg/mL[12]Similar solubility expected
DMSO ≥12.36 mg/mL (with ultrasonic)[12]Similar solubility expected
Chloroform Slightly Soluble[9]Slightly Soluble

G Workflow: OECD 105 Shake-Flask Solubility Test cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add Excess Solute to Solvent B Agitate at Constant Temp (24-48h) A->B Reach Equilibrium C Centrifuge at Constant Temp B->C Settle D Extract Supernatant C->D Isolate Saturated Solution E Quantify via Validated HPLC D->E

Caption: OECD 105 Shake-Flask Method Workflow.

Lipophilicity (LogP)

The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its ability to permeate biological membranes. A higher LogP value indicates greater lipid solubility.

Causality: Deuteration can subtly decrease lipophilicity (lower LogP) due to the slightly smaller molar volume and altered van der Waals forces of C-D bonds compared to C-H bonds.[3] While this effect is typically small, it is an important parameter to verify. The HPLC method is chosen for its speed, high throughput, and requirement for only small amounts of substance, making it ideal for drug discovery settings.

Experimental Protocol: LogP Determination by HPLC (OECD 117)

This method correlates a substance's retention time on a reversed-phase HPLC column with the known LogP values of a series of reference compounds.

Methodology:

  • Reference Standards: Prepare solutions of at least 6 reference compounds with known LogP values that bracket the expected LogP of the test substance.

  • System Setup: Use a reversed-phase HPLC system (e.g., C18 column) with a mobile phase of methanol/water at a constant temperature.

  • Calibration: Inject each reference standard and record its retention time (t_R). Calculate the retention factor k = (t_R - t_0) / t_0, where t_0 is the dead-time.

  • Regression Analysis: Plot log k versus the known LogP values for the reference compounds. Perform a linear regression to generate a calibration curve.

  • Sample Analysis: Inject the deuterated Promestriene sample under identical conditions and determine its retention factor.

  • LogP Calculation: Use the regression equation from the calibration curve to calculate the LogP of the test substance.

Table: Lipophilicity Data
ParameterPromestrieneExpected Promestriene-d5
XLogP3 4.5[1][9]~4.4 - 4.5
LogP 5.35[9]Expected to be slightly lower

G Principle: LogP Determination by HPLC (OECD 117) cluster_system HPLC System cluster_process Elution Principle A Mobile Phase (Polar) Stationary Phase (Non-Polar C18) B High LogP Compound (More Lipophilic) C Low LogP Compound (Less Lipophilic) D Longer Retention Time B->D Stronger Interaction with Stationary Phase E Shorter Retention Time C->E Weaker Interaction with Stationary Phase

Caption: Lipophilicity and HPLC Retention Relationship.

Solid-State Properties: Melting Point & Polymorphism

The solid-state characteristics of an active pharmaceutical ingredient (API) are vital for its stability, dissolution rate, and manufacturability.

  • Melting Point: The melting point of Promestriene is reported to be in the range of 64-66°C.[8][9] Deuteration is unlikely to cause a significant change in the melting point, as it does not alter the crystal lattice energy substantially.

  • Polymorphism: Many steroidal compounds exhibit polymorphism—the ability to exist in multiple crystalline forms.[17][18] Different polymorphs can have different solubilities and stabilities, making polymorphic control a critical aspect of drug development.[19][20] While deuteration does not inherently induce polymorphism, the synthesis and purification of a deuterated analogue may yield a different polymorphic form than the parent compound, necessitating thorough characterization.

Characterization Techniques
  • Differential Scanning Calorimetry (DSC): Used to determine the melting point and detect polymorphic transitions.

  • X-Ray Powder Diffraction (XRPD): Provides a unique fingerprint for a specific crystalline form, allowing for the identification and differentiation of polymorphs.

Chemical and Metabolic Stability

The primary motivation for developing deuterated Promestriene is to enhance its stability, particularly against metabolic degradation. Stability testing is performed under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.[21][22][23]

Experimental Protocol: Forced Degradation Study (ICH Q1A)

Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of a drug substance.[21]

Causality: Subjecting the API to stress conditions more severe than accelerated stability testing helps to rapidly assess its intrinsic stability. This information is crucial for developing stable formulations and selecting appropriate analytical methods capable of separating the API from its degradants.

Methodology:

  • Acid/Base Hydrolysis: Treat solutions of the API with dilute HCl and NaOH at elevated temperatures.

  • Oxidation: Expose the API solution to an oxidizing agent, such as hydrogen peroxide (H₂O₂).

  • Thermal Stress: Store the solid API at high temperatures (e.g., 60-80°C).

  • Photostability (ICH Q1B): Expose the solid API and its solution to a specified intensity of UV and visible light.[23]

  • Analysis: At specified time points, analyze all samples by a stability-indicating HPLC method (e.g., a gradient method capable of resolving all degradation products) to quantify the amount of remaining API and profile the degradants.

Experimental Protocol: In Vitro Metabolic Stability

Causality: This assay directly measures the impact of the KIE. By incubating the drug with liver microsomes, which contain high concentrations of CYP enzymes, we can simulate hepatic metabolism and quantify the rate of drug clearance. A slower clearance rate for Promestriene-d5 compared to Promestriene would provide direct evidence of improved metabolic stability.

Methodology:

  • Incubation: Incubate Promestriene and Promestriene-d5 separately at a low concentration (e.g., 1 µM) with human liver microsomes (HLM) and an NADPH-regenerating system (to initiate the enzymatic reaction) at 37°C.

  • Time Points: Remove aliquots from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Immediately stop the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent drug.

  • Calculation: Plot the natural log of the remaining drug concentration versus time. The slope of this line is used to calculate the in-vitro half-life (t₁/₂).

G Comprehensive Stability Assessment Workflow cluster_forced Forced Degradation (ICH Q1A/Q1B) cluster_metabolic Metabolic Stability (In Vitro) A API Sample B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation (H₂O₂) A->D E Thermal Stress A->E F Photostability A->F G Identify Degradation Pathways B->G C->G D->G E->G F->G L Calculate In-Vitro Half-Life (t₁/₂) H API + Liver Microsomes + NADPH I Incubate at 37°C H->I J Time-Point Sampling & Quenching I->J K Quantify via LC-MS/MS J->K K->L

Caption: Workflow for Chemical and Metabolic Stability Testing.

Spectroscopic Fingerprinting

Spectroscopic analysis provides unambiguous identification and structural confirmation. Deuteration introduces distinct and predictable changes in the spectra.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: In Promestriene-d5, the signals corresponding to the deuterated positions on the propoxy chain will disappear from the proton spectrum. This absence is a primary confirmation of successful deuteration.

    • ¹³C NMR: The carbon signals at the sites of deuteration will show a characteristic multiplet splitting due to C-D coupling and will be slightly upfield shifted.

    • ²H NMR: A deuterium NMR experiment will show signals only for the deuterated positions, providing direct proof of the location and purity of isotopic labeling.

  • Infrared (IR) Spectroscopy: The C-H stretching vibrations typically appear in the 2850-3000 cm⁻¹ region. The corresponding C-D stretching vibration is shifted to a lower frequency, appearing around 2100-2200 cm⁻¹, due to the heavier mass of deuterium.[24] This shift provides a clear diagnostic marker for deuteration.

  • Mass Spectrometry (MS): Mass spectrometry provides the most direct confirmation of the change in molecular weight. The molecular ion peak ([M]⁺ or [M+H]⁺) for Promestriene-d5 will be observed at a mass-to-charge ratio (m/z) that is 5 Daltons higher than that of non-deuterated Promestriene, corresponding to the five deuterium atoms incorporated.

Conclusion

The physicochemical characterization of deuterated Promestriene is a multi-faceted process grounded in established regulatory and scientific principles. While many properties, such as melting point and solubility, are expected to show minimal changes, the critical distinction lies in its enhanced metabolic stability due to the Kinetic Isotope Effect. A comprehensive evaluation, following the protocols outlined in this guide, is essential to validate the identity, purity, and stability of the deuterated molecule. The predictable shifts in spectroscopic data (NMR, IR, MS) provide definitive confirmation of successful deuteration, while in vitro metabolism studies offer direct evidence of the intended therapeutic advantage. This rigorous characterization forms the bedrock for the successful development of deuterated Promestriene as a potentially improved therapeutic agent.

References

  • ICH. (n.d.). Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd. Retrieved from [Link]

  • ChemBK. (2024, April 10). Promestriene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Promestriene. PubChem. Retrieved from [Link]

  • Carl ROTH. (n.d.). Promestriene, 100 mg, CAS No. 39219-28-8. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

  • ECA Academy. (2025, June 4). ICH: New Guideline for Stabilities. Retrieved from [Link]

  • LookChem. (n.d.). Promestriene. Retrieved from [Link]

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

  • T. P. J. L. & P. M. (2020). Determining the water solubility of difficult-to-test substances A tutorial review. Environmental Sciences Europe. Retrieved from [Link]

  • Carl ROTH. (n.d.). Promestriene, 100 mg, CAS No. 39219-28-8. Retrieved from [Link]

  • European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

  • OECD. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved from [Link]

  • Minaev, B. F., & Minaeva, V. A. (2006). Study of IR spectrum of the 17β-estradiol using quantum-chemical density functional theory. Biopolymers and Cell, 22(5), 366-373. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of promestriene and its related substances by HPLC. Retrieved from [Link]

  • Situ Biosciences. (n.d.). OECD 105 – Water Solubility. Retrieved from [Link]

  • Saudan, C., et al. (2014). Confounding factors and genetic polymorphism in the evaluation of individual steroid profiling. British Journal of Sports Medicine, 48(10). Retrieved from [Link]

  • Sun, H., et al. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLOS ONE, 13(11), e0205860. Retrieved from [Link]

  • Radboud Repository. (n.d.). Control of crystal morphology and polymorphism using a model steroid. Retrieved from [Link]

  • OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]

  • ChemRxiv. (n.d.). Detection of Estrogenic Hormones Using Plasmonic Nanostructures. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Development and validation of a HPLC method for the simultaneous determination of chlorquinaldol and promestriene in complex prescription. Retrieved from [Link]

  • Jaouen, G., et al. (1989). Organometallic-labeled steroids: synthesis, interaction with lamb uterine estrogen receptor, and detection by infrared spectroscopy. PubMed. Retrieved from [Link]

  • Beyene, A. G., et al. (2022). Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer. Cancer Management and Research, 14, 2875–2888. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Molecular and chemical characterization by Fourier transform infrared spectroscopy of human breast cancer cells with estrogen receptor. Retrieved from [Link]

  • Turza, A., et al. (2020). Exploring the Polymorphism of Drostanolone Propionate. Molecules, 25(6), 1363. Retrieved from [Link]

  • ACS Publications. (2014, March 20). Rapid and Sensitive Screening of 17β-Estradiol Estrogenicity Using Fourier Transform Infrared Imaging Spectroscopy (FT-IRIS). Environmental Science & Technology. Retrieved from [Link]

  • ResearchGate. (n.d.). Deuterium Oxide and Deuteration Effects on Pharmacology. Retrieved from [Link]

  • MDPI. (2020, January 1). The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphs. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Exploring the Polymorphism of Drostanolone Propionate. Retrieved from [Link]

  • Informatics Journals. (2025, December 15). Enhancing the Properties of Natural Products and Other Drugs: Deuterium: A Novel Approach. Retrieved from [Link]

  • Biocompare. (n.d.). Promestriene. Retrieved from [Link]

  • De Gruyter. (2019, December 11). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Retrieved from [Link]

  • University of Illinois Springfield. (n.d.). Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]

  • University of Calgary. (n.d.). NMR spectroscopy. Retrieved from [Link]

Sources

An In-depth Technical Guide to Promestriene-d3: Synthesis, Identification, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Promestriene-d3, a deuterated analog of the synthetic estrogen, Promestriene. As a stable isotope-labeled internal standard, Promestriene-d3 is a critical tool in pharmacokinetic and metabolic studies, enabling precise quantification of Promestriene in complex biological matrices. This document delves into the core aspects of Promestriene-d3, including its chemical identity and CAS number, a representative synthetic pathway, and detailed analytical methodologies for its identification and characterization. The guide is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this important analytical standard.

Introduction to Promestriene and the Role of Isotopic Labeling

Promestriene is a synthetic diethyl-ether of estradiol, utilized topically for the management of vaginal atrophy.[1] It exerts a localized estrogenic effect with minimal systemic absorption.[1] In the realm of drug development and clinical research, the accurate quantification of drug candidates and their metabolites is paramount. Stable isotope labeling, the substitution of one or more atoms of a molecule with their stable (non-radioactive) isotopes, is a cornerstone technique for these quantitative analyses.[2] Deuterium (²H or D), a stable isotope of hydrogen, is frequently employed for this purpose.

The incorporation of deuterium into a drug molecule, such as Promestriene, creates a compound that is chemically identical to the parent drug but has a higher molecular weight. This mass difference is readily detectable by mass spectrometry (MS), allowing the deuterated analog to serve as an ideal internal standard in quantitative assays.[2] Promestriene-d3, by co-eluting with Promestriene during chromatographic separation and exhibiting similar ionization efficiency in the mass spectrometer, enables correction for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical method.[3]

Chemical Identification and CAS Number

A crucial aspect of any chemical entity is its unique identification. For Promestriene-d3, there has been some ambiguity in its Chemical Abstracts Service (CAS) number, a universally recognized identifier. This guide clarifies the distinction:

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Promestriene39219-28-8C₂₂H₃₂O₂328.49
Promestriene-d3 1316849-37-2 C₂₂H₂₉D₃O₂331.51

The CAS number 39219-28-8 correctly identifies the parent compound, Promestriene.[4] While some suppliers may use this CAS number for the deuterated analog, the more specific and accurate identifier for Promestriene-d3, particularly the form deuterated on the propoxy group, is 1316849-37-2 .[5] This specific designation, "(17β)-17-Methoxy-3-(propoxy-d3)estra-1,3,5(10)-triene," precisely describes the location of the deuterium atoms.[5]

Representative Synthesis of Promestriene-d3

While specific proprietary synthesis methods for commercially available Promestriene-d3 are not publicly disclosed, a plausible and scientifically sound synthetic route can be conceptualized based on established organic chemistry principles, particularly the Williamson ether synthesis.[6] The following is a representative, multi-step protocol for the synthesis of Promestriene-d3, starting from estradiol.

Disclaimer: This proposed synthesis is for illustrative purposes and should be adapted and optimized by qualified chemists in a laboratory setting.

Synthesis Workflow

Estradiol Estradiol Intermediate1 3-O-Benzyl-Estradiol Estradiol->Intermediate1 Benzyl Bromide, K₂CO₃, Acetone Intermediate2 3-O-Benzyl-17β-methoxy-estra-1,3,5(10)-triene Intermediate1->Intermediate2 Methyl Iodide, NaH, THF Intermediate3 17β-methoxy-estra-1,3,5(10)-trien-3-ol Intermediate2->Intermediate3 H₂, Pd/C, Ethanol Promestriene_d3 Promestriene-d3 Intermediate3->Promestriene_d3 1-Bromopropane-d3, K₂CO₃, DMF

Caption: Representative synthetic workflow for Promestriene-d3.

Step-by-Step Experimental Protocol

Step 1: Protection of the 3-hydroxyl group of Estradiol

  • To a solution of estradiol in acetone, add anhydrous potassium carbonate (K₂CO₃).

  • Slowly add benzyl bromide to the suspension.

  • Reflux the reaction mixture until the starting material is consumed (monitored by TLC).

  • Cool the reaction, filter off the solids, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 3-O-Benzyl-Estradiol.

Causality: The phenolic hydroxyl group at the C-3 position is more acidic than the alcoholic hydroxyl at C-17. By using a moderate base like K₂CO₃, we can selectively deprotonate and benzylate the C-3 hydroxyl, protecting it for the subsequent step.

Step 2: Methylation of the 17-hydroxyl group

  • Dissolve 3-O-Benzyl-Estradiol in anhydrous tetrahydrofuran (THF).

  • Cool the solution in an ice bath and add sodium hydride (NaH) portion-wise.

  • Stir the mixture for 30 minutes, then add methyl iodide.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction carefully with water and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to obtain 3-O-Benzyl-17β-methoxy-estra-1,3,5(10)-triene.

Causality: Sodium hydride is a strong base capable of deprotonating the less acidic C-17 hydroxyl group. The subsequent addition of methyl iodide results in the formation of the 17-methyl ether.

Step 3: Deprotection of the 3-hydroxyl group

  • Dissolve the product from Step 2 in ethanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir until the reaction is complete.

  • Filter the reaction mixture through a pad of celite to remove the catalyst and wash with ethanol.

  • Concentrate the filtrate to yield 17β-methoxy-estra-1,3,5(10)-trien-3-ol.

Causality: Catalytic hydrogenation is a standard and effective method for the cleavage of benzyl ethers, leaving other functional groups intact.

Step 4: Introduction of the deuterated propyl group

  • Dissolve the product from Step 3 in anhydrous dimethylformamide (DMF).

  • Add anhydrous potassium carbonate.

  • Add 1-bromopropane-d3 to the mixture.

  • Heat the reaction at an elevated temperature (e.g., 60-80 °C) and monitor for completion.

  • Cool the reaction, add water, and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to afford Promestriene-d3.

Causality: This final step is a Williamson ether synthesis where the deprotonated phenolic hydroxyl attacks the deuterated propyl bromide, forming the desired deuterated ether linkage.

Analytical Identification and Characterization

The confirmation of the chemical structure and the determination of the purity of Promestriene-d3 are achieved through a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of Promestriene-d3 and separating it from its non-deuterated counterpart and other impurities.

Representative HPLC Method:

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient mixture of methanol and water or acetonitrile and a phosphate buffer. A typical mobile phase could be a 98:2 (v/v) mixture of methanol and a phosphate buffer (pH 3.0).[7]
Flow Rate 1.0 mL/min
Detection UV at 280 nm[7]
Column Temperature 30 °C[7]

Method Validation: The HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[3][8] Key validation parameters include specificity, linearity, accuracy, precision, and robustness.

Mass Spectrometry (MS)

Mass spectrometry is the cornerstone for confirming the identity of Promestriene-d3 and determining its isotopic purity.

Expected Mass Spectral Data:

IonExpected m/z (Promestriene)Expected m/z (Promestriene-d3)
[M+H]⁺329.25332.27
[M+Na]⁺351.23354.25

Analytical Approach: High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition. Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns, which should be consistent between Promestriene and Promestriene-d3, with a mass shift corresponding to the number of deuterium atoms in the fragments. The isotopic purity is determined by comparing the signal intensity of the deuterated species to any residual non-deuterated compound.

Sample Sample containing Promestriene and Promestriene-d3 HPLC HPLC Separation Sample->HPLC Injection MS Mass Spectrometer (e.g., Q-TOF, Orbitrap) HPLC->MS Elution Data Mass Spectrum MS->Data Ionization and Detection

Caption: General workflow for LC-MS analysis of Promestriene-d3.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, confirming the exact location of the deuterium atoms.[7]

¹H NMR Spectroscopy:

In the ¹H NMR spectrum of Promestriene-d3, the signals corresponding to the protons on the propyl group will be absent or significantly reduced in intensity compared to the spectrum of Promestriene. Specifically, the characteristic signals for the -OCH₂CH₂CH₃ group will be missing. Other signals corresponding to the steroidal backbone should remain unchanged.

¹³C NMR Spectroscopy:

In the ¹³C NMR spectrum, the carbon atoms directly bonded to deuterium will exhibit a characteristic multiplet signal due to C-D coupling and will be shifted slightly upfield compared to the corresponding carbons in Promestriene.

²H NMR Spectroscopy:

A ²H NMR spectrum will show a signal corresponding to the deuterium atoms on the propyl group, providing direct evidence of deuteration.

Quality Control and Stability

For its use as an internal standard, the quality and stability of Promestriene-d3 are critical.

Quality Control Parameters:

  • Identity: Confirmed by MS and NMR.

  • Purity: Assessed by HPLC-UV and should typically be ≥98%.

  • Isotopic Purity: Determined by MS and should be high (typically >98%) to minimize cross-talk with the analyte signal.[4]

  • Residual Solvents: Determined by GC-HS.

  • Water Content: Determined by Karl Fischer titration.

Stability:

The stability of the deuterium label must be ensured under the conditions of the bioanalytical method to prevent back-exchange with protons.[4] Stability studies should be conducted in the analytical solvent and in the biological matrix at various temperatures to confirm that the isotopic label is robust.

Conclusion

Promestriene-d3 is an indispensable tool for the accurate quantification of Promestriene in research and clinical settings. A thorough understanding of its chemical identity, synthesis, and analytical characterization is essential for its proper use. This guide provides a detailed technical overview, offering insights into the synthesis and comprehensive analytical protocols for the identification and quality control of Promestriene-d3. The methodologies described herein, grounded in established scientific principles and regulatory expectations, serve as a valuable resource for professionals in the pharmaceutical sciences.

References

  • ResearchGate. (n.d.). Determination of promestriene and its related substances by HPLC. Retrieved from [Link]

  • PubChem. (n.d.). Promestriene. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Promestriene-d3. Retrieved from [Link]

  • Tai, S. S., & Welch, M. J. (2006). Stable Isotope-Coded Quaternization for Comparative Quantification of Estrogen Metabolites by High-Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry. Analytical chemistry, 78(18), 6596–6602.
  • MDPI. (2020). Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Isotope Science / Alfa Chemistry. (n.d.). Quality Control Essentials for Deuterated Drug APIs. Retrieved from [Link]

  • Prokai, L., Oon, S. M., Prokai-Tatrai, K., Abboud, K. A., & Simpkins, J. W. (2001). Synthesis and biological evaluation of 17beta-alkoxyestra-1,3,5(10)-trienes as potential neuroprotectants against oxidative stress. Journal of medicinal chemistry, 44(1), 110–114.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • MDPI. (2023). Chemical Synthesis and Biological Evaluation of 3-Substituted Estrone/Estradiol Derivatives as 17β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors Acting via a Reverse Orientation of the Natural Substrate Estrone. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

Sources

A Technical Guide to the Isotopic Enrichment of Promestriene-d3 for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical overview of the synthesis, analysis, and quality control of Promestriene-d3, a deuterated analogue of Promestriene. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their analytical workflows. This document will delve into the rationale behind experimental choices, provide detailed methodologies, and offer insights into ensuring the scientific integrity of quantitative bioanalysis.

Introduction to Promestriene and the Role of Isotopic Labeling

Promestriene is a synthetic diethyl-ether of estradiol, a form of estrogen. It is primarily used for its local estrogenic effects in the treatment of conditions such as atrophic vaginitis.[1][2][3] Promestriene exerts its effects by binding to estrogen receptors in target tissues, mimicking the action of natural estrogen and promoting the restoration of normal tissue structure and function.[1][4][5] Its design for local application minimizes systemic absorption, thereby reducing the risk of systemic side effects.[1][6]

In modern pharmaceutical analysis, particularly in pharmacokinetic and bioequivalence studies, the use of stable isotope-labeled internal standards (SIL-ISs) is considered the gold standard.[4] Promestriene-d3 is the deuterated analogue of Promestriene, where three hydrogen atoms have been replaced by deuterium.[5][7] This isotopic labeling makes it an ideal internal standard for the quantitative analysis of Promestriene in biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS).[1][4] The near-identical chemical and physical properties of Promestriene-d3 to the parent drug ensure that it behaves similarly during sample extraction, chromatography, and ionization, thus effectively compensating for variations in the analytical process.[4]

Synthesis and Isotopic Enrichment of Promestriene-d3

The synthesis of Promestriene-d3 with high isotopic enrichment is crucial for its function as an internal standard. The goal is to introduce deuterium atoms at a metabolically stable position to prevent back-exchange of deuterium for hydrogen. A plausible synthetic route involves the use of a deuterated starting material.

A representative synthesis could start from a suitable precursor, such as 17β-methoxy-estra-1,3,5(10)-trien-3-ol, which can be alkylated with a deuterated propylating agent like 1-bromopropane-d3. The reaction would proceed via a Williamson ether synthesis.

Illustrative Synthetic Scheme:

G Precursor 17β-methoxy-estra-1,3,5(10)-trien-3-ol reaction_node Williamson Ether Synthesis Precursor->reaction_node Reagent 1-Bromopropane-d3 (Br-CD2-CD2-CH3) Reagent->reaction_node Base Base (e.g., K2CO3) Base->reaction_node Solvent Solvent (e.g., Acetone) Solvent->reaction_node Product Promestriene-d3 reaction_node->Product

Caption: Proposed synthesis of Promestriene-d3.

Purification of the final product is typically achieved through chromatographic techniques such as column chromatography followed by recrystallization to ensure high chemical purity.

Determination of Isotopic Enrichment Levels

The accurate determination of the isotopic enrichment of Promestriene-d3 is critical for its use as an internal standard. The two primary analytical techniques for this purpose are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[8]

Mass Spectrometry (MS) Analysis

High-resolution mass spectrometry (HR-MS) is a powerful tool for determining isotopic purity.[8][9] By analyzing the mass-to-charge ratio (m/z) of the molecular ions, the relative abundance of the deuterated and non-deuterated species can be quantified.

Table 1: Theoretical and Expected m/z Values for Promestriene and Promestriene-d3

CompoundMolecular FormulaExact Mass[M+H]+
PromestrieneC22H32O2328.2402329.2475
Promestriene-d3C22H29D3O2331.2590332.2663

Experimental Protocol: LC-HR-MS for Isotopic Enrichment Analysis

  • Sample Preparation: Prepare a stock solution of Promestriene-d3 in a suitable organic solvent (e.g., methanol) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of 1 µg/mL in 50:50 methanol:water.

  • Chromatography:

    • HPLC System: A high-performance liquid chromatography system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to elute Promestriene (e.g., 50-95% B over 5 minutes).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Scan Range: m/z 100-500.

    • Resolution: >60,000.

    • Data Analysis: Extract the ion chromatograms for the [M+H]+ ions of Promestriene (m/z 329.2475) and Promestriene-d3 (m/z 332.2663). Integrate the peak areas and calculate the isotopic enrichment.

Causality Behind Experimental Choices:

  • High-Resolution MS: This is essential to resolve the isotopic peaks from potential isobaric interferences and to accurately determine the mass defects.

  • Reversed-Phase Chromatography: C18 columns are well-suited for retaining and separating moderately nonpolar molecules like Promestriene.

  • Acidified Mobile Phase: The addition of formic acid promotes protonation of the analyte, leading to better ionization efficiency in positive ESI mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR and ²H (Deuterium) NMR, provides valuable information about the location and extent of deuteration.[2][10]

  • ¹H NMR: In the ¹H NMR spectrum of a highly enriched Promestriene-d3 sample, the signal corresponding to the protons on the deuterated propyl group will be significantly diminished or absent. The integration of any residual proton signals at these positions can be used to estimate the isotopic enrichment.

  • ²H NMR: A ²H NMR spectrum will show a signal at the chemical shift corresponding to the position of the deuterium atoms.[10] This confirms the location of the label. The integral of this signal, when compared to a known standard, can be used for quantification.[2]

Experimental Protocol: NMR for Structural Confirmation and Enrichment Estimation

  • Sample Preparation: Dissolve an accurately weighed amount of Promestriene-d3 (e.g., 5-10 mg) in a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Spectroscopy:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Experiment: A standard proton NMR experiment.

    • Data Analysis: Compare the spectrum to that of an authentic standard of non-deuterated Promestriene. Integrate the signals of interest to determine the extent of deuteration.

  • ²H NMR Spectroscopy:

    • Spectrometer: A high-field NMR spectrometer equipped with a deuterium probe.

    • Experiment: A standard deuterium NMR experiment.

    • Data Analysis: Identify the chemical shift of the deuterium signal to confirm the position of labeling.

Causality Behind Experimental Choices:

  • High-Field NMR: Provides better signal dispersion and sensitivity, which is important for detecting low-level residual proton signals.

  • Deuterated Solvent: The use of a deuterated solvent is standard practice in NMR to avoid large solvent signals that would obscure the analyte signals.[11]

Regulatory Considerations and Quality Control

The use of stable isotope-labeled internal standards in regulated bioanalysis is governed by guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[4] These guidelines emphasize the need for well-characterized internal standards.

Key Quality Control Parameters:

  • Chemical Purity: The chemical purity of Promestriene-d3 should be high (typically >98%) to avoid interference from impurities. This is often determined by HPLC with UV or MS detection.

  • Isotopic Enrichment: The isotopic enrichment should be as high as possible (ideally >98% or >99%) to minimize the contribution of the unlabeled analyte in the internal standard solution.

  • Isotopic Stability: The deuterium label should be in a position that is not susceptible to exchange under physiological or analytical conditions.

  • Cross-Talk: The contribution of the Promestriene-d3 signal to the mass channel of Promestriene, and vice versa, should be assessed and minimized. According to ICH M10 guidelines, the contribution of the internal standard to the analyte signal should be ≤ 20% of the lower limit of quantification (LLOQ).[12]

G cluster_0 Quality Control Workflow start Promestriene-d3 Batch chem_purity Chemical Purity Analysis (HPLC-UV/MS) start->chem_purity iso_enrich Isotopic Enrichment Analysis (HR-MS, NMR) start->iso_enrich pass_fail Pass/Fail Decision chem_purity->pass_fail iso_enrich->pass_fail iso_stability Isotopic Stability Assessment iso_stability->pass_fail cross_talk Cross-Talk Evaluation cross_talk->pass_fail release Release for Use in Regulated Bioanalysis pass_fail->release Pass

Caption: Quality control workflow for Promestriene-d3.

Application in a Quantitative Bioanalytical Method

The primary application of Promestriene-d3 is as an internal standard in LC-MS/MS methods for the quantification of Promestriene in biological matrices like plasma or tissue homogenates.

Table 2: Example LC-MS/MS Parameters for Promestriene Quantification

ParameterValue
LC System
ColumnC18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in methanol
Flow Rate0.4 mL/min
Injection Volume10 µL
MS System
IonizationESI Positive
MRM Transition
Promestriene329.2 -> 159.1
Promestriene-d3332.2 -> 162.1

Sample Preparation Protocol: Protein Precipitation

  • To 100 µL of plasma sample, add 20 µL of Promestriene-d3 internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

Causality Behind Experimental Choices:

  • Protein Precipitation: This is a simple and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis.

  • LC-MS/MS: This technique provides high sensitivity and selectivity, which is necessary for quantifying low concentrations of drugs in complex biological matrices. The use of Multiple Reaction Monitoring (MRM) enhances specificity by monitoring a specific precursor-to-product ion transition.

Conclusion

Promestriene-d3 is an essential tool for the accurate and precise quantification of Promestriene in pharmaceutical research and development. This guide has provided a comprehensive overview of the key technical aspects related to its synthesis, characterization, and application. By understanding the principles behind the methodologies and adhering to rigorous quality control standards, researchers can ensure the integrity and reliability of their bioanalytical data, which is fundamental to the successful development of new therapeutic agents.

References

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - SciSpace. (URL: [Link])

  • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing). (URL: [Link])

  • applications of quantitative d-nmr in analysis of deuterium enriched compounds. (URL: )
  • LC-MS/MS for Ultra-Sensitive Quantification of Multiple Estrogens in the Blood and Brain. (URL: [Link])

  • Deuterium NMR - Wikipedia. (URL: [Link])

  • Promestriene D3 | - ArtMolecule. (URL: [Link])

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed. (URL: [Link])

  • Determination of Isotopic Purity by Accurate Mass LC/MS - ResearchGate. (URL: [Link])

  • Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry) - Study Mind. (URL: [Link])

Sources

Technical Guide: Stability and Handling of Promestriene-d3 in Solvent Solutions

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the stability profile, solvent engineering, and validation protocols for Promestriene-d3 , a deuterated internal standard used in bioanalytical assays.

Executive Summary

Promestriene-d3 is the stable isotope-labeled analog of Promestriene (3-propoxy-17β-methoxyestradiol). In quantitative bioanalysis (LC-MS/MS), it serves as a critical Internal Standard (IS) to correct for matrix effects, extraction recovery, and ionization variability.[1]

The reliability of Promestriene-d3 depends entirely on its isotopic integrity (resistance to deuterium-hydrogen exchange) and chemical stability (resistance to ether hydrolysis). This guide provides a self-validating framework for preparing, storing, and monitoring Promestriene-d3 solutions, emphasizing the prevention of acid-catalyzed degradation and solvent-mediated isotopic scrambling.

Physicochemical Profile & Isotopic Risk

Understanding the molecule's structure is the first step in stability assurance. Promestriene is a diether derivative of estradiol.[2][3]

  • Chemical Structure: 17β-methoxy-3-propoxyestra-1,3,5(10)-triene.[4]

  • Lipophilicity: High (LogP ~6.0). It is significantly more hydrophobic than estradiol due to the alkylation of both hydroxyl groups.

  • Deuterium Labeling: Typically, the label is incorporated into the 17β-methoxy group (-OCD₃) or the 3-propoxy group .

    • Risk Assessment: Deuterium atoms on alkyl ethers are chemically stable and non-exchangeable under neutral conditions. However, if the label is located on the steroid backbone (e.g., positions 2, 4, 16), the risk of acid/base-catalyzed exchange increases significantly in protic solvents.

Table 1: Physicochemical Properties Relevant to Stability
PropertyValue / CharacteristicImplication for Handling
Solubility High in DMSO, DMF, THF; Moderate in ACN, MeOH; Low in Water.Avoid aqueous stock solutions. Use DMSO or ACN for primary stocks.
pKa Non-ionizable (ethers).pH adjustments are for chromatography, not solubility enhancement.
Hydrolysis Risk Susceptible to acid-catalyzed ether cleavage.CRITICAL: Avoid storage in acidic acidified solvents (e.g., 0.1% Formic Acid).
Isotopic Risk Low for alkyl-d3; Moderate for backbone-d.Use aprotic solvents (Acetonitrile) to eliminate D/H exchange potential.

Solvent Engineering & Solution Preparation

The choice of solvent dictates the shelf-life of the standard. A "one-solvent-fits-all" approach is scientifically flawed for deuterated ethers.

Primary Stock Solution (>1 mg/mL)

Recommended Solvent: Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Rationale: Promestriene is highly lipophilic. DMSO prevents precipitation during freezing (-20°C) better than methanol.

  • Stability: >2 years at -20°C.[3][4]

  • Precaution: DMSO is hygroscopic. Moisture absorption can lead to gradual hydrolysis over years. Store in amber glass with a PTFE-lined cap, purged with Nitrogen/Argon.

Working Stock Solution (1–10 µg/mL)

Recommended Solvent: Acetonitrile (ACN).

  • Rationale: ACN is aprotic . Unlike Methanol (protic), ACN cannot donate protons, mathematically reducing the probability of D/H exchange to near zero. It is also easily evaporated if solvent switching is required.

  • Stability: 6 months at -20°C.

LC-MS/MS Infusion/Injection Solution

Recommended Solvent: 50:50 Acetonitrile:Water (Neutral).

  • Warning: Do NOT store Promestriene-d3 in acidic mobile phases (e.g., 0.1% Formic Acid) for extended periods (>24 hours). The ether linkages at C3 and C17 are acid-labile. Prolonged exposure to low pH can hydrolyze the molecule back to Estradiol derivatives, causing a loss of signal and "ghost" peaks in the estradiol channel.

Diagram 1: Solvent Selection Decision Tree

SolventSelection Start Start: Promestriene-d3 Solid SolubilityCheck Requirement: High Concentration (>1 mg/mL)? Start->SolubilityCheck PrimaryStock Primary Stock: Use DMSO or DMF SolubilityCheck->PrimaryStock Yes WorkingStock Working Stock: Use Acetonitrile (ACN) SolubilityCheck->WorkingStock No PrimaryStock->WorkingStock Dilution IsProtic Avoid Methanol (MeOH) if possible WorkingStock->IsProtic Why not MeOH? AcidRisk Is Acid Required for LC-MS? WorkingStock->AcidRisk IsProtic->WorkingStock ACN is Aprotic (Prevents Exchange) FinalSol Final Dilution: Add Acid immediately before injection only AcidRisk->FinalSol Yes (e.g. Formic Acid) SafeSol Final Dilution: Neutral ACN/Water AcidRisk->SafeSol No

Caption: Decision logic for solvent selection to maximize chemical and isotopic stability.

Stability Validation Protocol

Researchers must not rely solely on vendor certificates. The following protocol provides a self-validating system to confirm stability in your specific laboratory conditions.

The "Isotopic Cross-Talk" Test

This test determines if the deuterium label is unstable or if the standard contains unlabeled Promestriene impurities.

Methodology:

  • Prepare a 100 ng/mL solution of Promestriene-d3 in 50:50 ACN:Water.

  • Inject into the LC-MS/MS system monitoring two transitions:

    • Transition A (IS): Promestriene-d3 Precursor → Product (e.g., 331.5 → Product).

    • Transition B (Analyte): Promestriene (Unlabeled) Precursor → Product (e.g., 328.5 → Product).

  • Calculate Cross-Talk Ratio:

    
    
    
  • Acceptance Criteria: The response in the unlabeled channel (B) should be < 0.5% of the IS channel. If it increases over time (e.g., Week 1 vs. Week 4), deuterium loss is occurring .

Acid Hydrolysis Stress Test

To verify the robustness of the ether linkage against your mobile phase:

  • Control: Promestriene-d3 in ACN (Neutral).

  • Test: Promestriene-d3 in Mobile Phase (e.g., ACN + 0.1% Formic Acid).

  • Incubate both at Room Temperature for 24 hours.

  • Analyze via LC-MS.

  • Result: If the Test sample shows >5% signal loss compared to Control, the ether is hydrolyzing. Action: Prepare samples in neutral solvent and mix with acid on-line (via tee-junction) or keep autosampler at 4°C.

Diagram 2: Stability Validation Workflow

StabilityWorkflow cluster_validation Validation Cycle (Monthly) Stock Stock Prep (DMSO/ACN) Aliquot Aliquot & Store (-20°C) Stock->Aliquot Thaw Thaw Aliquot Aliquot->Thaw Inject LC-MS Injection Thaw->Inject Check1 Check Signal Intensity Inject->Check1 Check2 Check Isotopic Purity (M -> M-3) Check1->Check2 Decision Pass/Fail? Check2->Decision Decision->Stock Fail (Remake) Decision->Aliquot Pass

Caption: Routine validation workflow to ensure IS integrity before batch analysis.

Storage & Handling Best Practices

To ensure data integrity (E-E-A-T), follow these authoritative handling rules:

  • Temperature: Store neat powder and primary stocks at -20°C . For long-term (>1 year), -80°C is preferred to halt all kinetic degradation.

  • Light Protection: Steroids can undergo photo-oxidation. Use amber vials or wrap clear vials in aluminum foil.

  • Container Material: Use Glass (Silanized preferred) or high-quality Polypropylene. Avoid low-density plastics which may leach plasticizers (phthalates) that interfere with MS signals in the steroid mass range.

  • Headspace: Flush opened vials with Nitrogen or Argon to displace oxygen and moisture before re-sealing.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9883915, Promestriene. Retrieved from [Link]

  • Biotage. (2023).[5] Injection Solvents for Reversed-Phase Flash Purification. Retrieved from [Link]

Sources

Tracing the Localized Estrogen: Metabolic Pathway Analysis and Quantification of Promestriene using Promestriene-d3 in LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The bioanalytical quantification of locally acting synthetic hormones presents a unique challenge: distinguishing trace systemic leakage from endogenous steroid baselines. Promestriene, a synthetic estrogen ether, is widely utilized for the treatment of genitourinary syndrome of menopause (GSM) and vaginal atrophy, particularly in breast cancer survivors, due to its minimal systemic absorption.

This technical guide explores the pharmacokinetic profile and hepatic metabolic pathways of promestriene. Furthermore, it outlines a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol utilizing Promestriene-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure absolute quantitative accuracy and mechanistic integrity during metabolic profiling.

The Pharmacological Niche and Structural Chemistry

Promestriene is chemically defined as the 3-propyl and 17β-methyl ether of estradiol[1]. Unlike traditional esterified prodrugs (e.g., estradiol valerate) which are rapidly hydrolyzed by ubiquitous tissue esterases into active systemic estradiol, promestriene's diether linkages are highly resistant to local enzymatic cleavage.

Causality of Local Action

The structural choice of etherification at the C3 and C17 positions is deliberate. It prevents the molecule from binding effectively to systemic estrogen receptors while allowing it to exert localized trophic effects on the vaginal mucosa. Because the ether bonds require specific oxidative dealkylation by hepatic cytochrome P450 enzymes to break down, the drug must reach the liver to be metabolized[2]. However, clinical and ex vivo studies demonstrate that less than 2% of topically applied promestriene is absorbed into systemic circulation[3]. Consequently, systemic estrogenic biomarkers, such as circulating estrone sulfate (E1S), remain statistically unaffected following treatment[4].

Metabolic Pathway and Pharmacokinetics

When trace amounts of promestriene do enter the systemic circulation, they are transported via the portal vein to the liver. The primary metabolic breakdown is mediated by hepatic enzymes CYP3A4 and CYP1A2 [2].

The metabolic pathway involves:

  • Oxidative Dealkylation: Cleavage of the 3-propyl and 17β-methyl groups, yielding trace amounts of estradiol and estrone.

  • Phase II Conjugation: Rapid sulfation and glucuronidation of these metabolites to facilitate biliary and renal excretion.

MetabolicPathway P Promestriene (Topical Application) V Vaginal Mucosa (Local Action, Minimal Absorption) P->V Intravaginal Diffusion S Systemic Circulation (< 2% Absorbed) V->S Trace Absorption L Hepatic Metabolism (CYP3A4 / CYP1A2) S->L Portal Transport M1 Dealkylation (Estradiol/Estrone traces) L->M1 CYP-mediated Cleavage M2 Conjugation (Sulfates/Glucuronides) L->M2 Phase II Conjugation M1->M2 Sulfotransferases E Excretion (Bile/Urine) M2->E Clearance

Figure 1: Pharmacokinetic distribution and hepatic metabolic pathway of Promestriene.
Quantitative Pharmacokinetic Summary

To understand the analytical requirements, we must first look at the established pharmacokinetic and metabolic parameters of promestriene.

ParameterValue / ObservationClinical Implication
Systemic Absorption < 2% of applied doseSafe for breast cancer survivors[3][5].
Tissue Distribution Ratio Epidermis:Dermis ~ 6.6:1Confirms localized retention[3].
Primary Hepatic Enzymes CYP3A4, CYP1A2Potential for drug-drug interactions if systemic levels rise[2].
Serum Estrone Sulfate (E1S) Pre: 533 pg/mL → Post: 374 pg/mL (p=0.39)No significant systemic estrogenic conversion[4][6].

Bioanalytical Strategy: The Role of Promestriene-d3

Because systemic absorption is remarkably low, quantifying promestriene and its metabolites in plasma or tissue homogenates requires an assay with exceptional sensitivity (sub-pg/mL limits of quantification).

Why Promestriene-d3? In LC-MS/MS, matrix effects (ion suppression or enhancement caused by co-eluting endogenous lipids) can severely skew quantitative results. By utilizing Promestriene-d3 (where three hydrogen atoms are replaced by deuterium), we introduce an internal standard that is chemically and chromatographically identical to the target analyte but possesses a distinct mass-to-charge ratio (


).
  • Causality of Choice: Promestriene-d3 co-elutes exactly with unlabeled promestriene. Any matrix-induced ionization suppression affecting the analyte will affect the d3-IS equally. By calculating the ratio of the analyte peak area to the IS peak area, the protocol becomes a self-validating system , automatically correcting for extraction losses and matrix effects.

Experimental Protocol: LC-MS/MS Workflow

The following methodology details a validated extraction and quantification protocol for promestriene in biological matrices.

Step 1: Sample Preparation & IS Spiking
  • Aliquot 200 µL of plasma or tissue homogenate into a clean microcentrifuge tube.

  • Spike with 20 µL of Promestriene-d3 working solution (concentration: 500 pg/mL in methanol).

  • Vortex for 30 seconds to ensure complete equilibration between the endogenous matrix and the internal standard.

Step 2: Liquid-Liquid Extraction (LLE)

Scientific Rationale: Promestriene is highly lipophilic due to its diether structure. LLE using a non-polar solvent is chosen over protein precipitation to selectively extract the steroid while leaving behind polar phospholipids that cause severe ion suppression in the mass spectrometer.

  • Add 1.0 mL of Methyl tert-butyl ether (MTBE) / Hexane (80:20, v/v) to the sample.

  • Shake mechanically for 10 minutes, then centrifuge at 14,000 rpm for 5 minutes at 4°C.

  • Transfer the upper organic layer to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute the residue in 100 µL of Initial Mobile Phase (e.g., 50% Water / 50% Acetonitrile with 0.1% Formic Acid).

Step 3: UHPLC-MS/MS Parameters
  • Column: C18 Sub-2 µm particle size (e.g., 2.1 x 50 mm) to ensure sharp peak shapes and rapid separation.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 50% B to 95% B over 3 minutes.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • MRM Transitions (Representative):

    • Promestriene:

      
       329.5 
      
      
      
      Product Ion A
    • Promestriene-d3:

      
       332.5 
      
      
      
      Product Ion A

Workflow S1 1. Sample Collection (Plasma/Tissue) S2 2. IS Spiking (Add Promestriene-d3) S1->S2 S3 3. Liquid-Liquid Extraction (MTBE / Hexane) S2->S3 S4 4. Solvent Evaporation & Reconstitution S3->S4 S5 5. UHPLC Separation (C18, Gradient Elution) S4->S5 S6 6. MS/MS Detection (MRM Mode, ESI+) S5->S6 S7 7. Data Analysis (Ratio: Unlabeled / d3-IS) S6->S7

Figure 2: LC-MS/MS bioanalytical workflow utilizing Promestriene-d3 as an internal standard.
Step 4: System Suitability and Validation Criteria

To ensure the protocol is self-validating, the following parameters must be met in every analytical batch:

Validation Parameter Acceptance Criteria Rationale

| Calibration Curve Linearity |


 (Range: 1.0 - 1000 pg/mL) | Ensures proportional detector response. |
| Accuracy (% Bias)  | 

(

at LLOQ) | Confirms the true concentration is measured. | | Precision (% CV) |

(

at LLOQ) | Ensures repeatability across multiple injections. | | Extraction Recovery |

consistent across QC levels | Validates LLE efficiency. |

Conclusion

The pharmacological efficacy of promestriene relies entirely on its structural resistance to local metabolism, ensuring its therapeutic action remains confined to the vaginal mucosa. When investigating its pharmacokinetic safety—especially in high-risk populations like breast cancer survivors—the use of highly sensitive LC-MS/MS is non-negotiable. By integrating Promestriene-d3 as a stable isotope-labeled internal standard, researchers can confidently trace metabolic pathways, correct for complex biological matrix effects, and validate the minimal systemic footprint of this specialized therapeutic agent.

References

  • (PDF) Promestriene, a specific topic estrogen. Review of 40 years of vaginal atrophy treatment: Is it safe even in cancer patients? - ResearchGate. Available at:[Link]

  • Effect of one-month treatment with vaginal promestriene on serum estrone sulfate levels in cancer patients: a pilot study - PubMed. Available at:[Link]

  • Promestriene | C22H32O2 | CID 9883915 - PubChem - NIH. Available at: [Link]

  • Therapeutic Choices for Genitourinary Syndrome of Menopause (GSM) in Breast Cancer Survivors: A Systematic Review and Update - MDPI. Available at:[Link]

  • Ex vivo absorption of promestriene from oil-in-water emulsion into infant foreskin - PubMed. Available at:[Link]

Sources

difference between Promestriene and Promestriene-d3

Author: BenchChem Technical Support Team. Date: March 2026

Bioanalytical Distinctions, Structural Properties, and LC-MS/MS Applications

Executive Summary

This technical guide delineates the critical differences between Promestriene (a therapeutic diethyl-ether of estradiol) and Promestriene-d3 (its stable isotope-labeled analog). While Promestriene serves as a topical estrogenic agent designed for minimal systemic absorption, Promestriene-d3 is exclusively a bioanalytical tool. It functions as the Internal Standard (IS) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays, essential for normalizing matrix effects and ionization variability during the quantification of Promestriene in biological matrices.

Part 1: Chemical Identity & Structural Divergence

The fundamental difference lies in the isotopic composition used to distinguish the analyte (drug) from the standard (reference) during mass spectrometry.

Comparative Physicochemical Profile
FeaturePromestriene (Analyte)Promestriene-d3 (Internal Standard)
CAS Number 39219-28-81316849-37-2
IUPAC Name 17β-methoxy-3-propoxyestra-1,3,5(10)-triene17β-methoxy-3-(propoxy-d3 )estra-1,3,5(10)-triene
Molecular Formula C₂₂H₃₂O₂C₂₂H₂₉D₃O₂
Molecular Weight 328.5 g/mol 331.5 g/mol
Key Modification Standard Propyl ether (-O-CH₂CH₂CH₃)Deuterated Propyl ether (-O-CD₂CD₂CD₃ or similar)
Primary Utility Therapeutic (Vaginal Atrophy)Analytical (Quantification Reference)
Structural Significance

Promestriene is a diether derivative of estradiol.[1][2][3] Unlike estradiol, which has two hydroxyl groups (-OH) at C3 and C17, Promestriene is alkylated at both positions (3-propyl and 17-methyl).

  • Promestriene: The 3-propyl group renders the molecule lipophilic and prevents rapid hepatic metabolism if absorbed.

  • Promestriene-d3: The deuterium label is typically incorporated into the 3-propyl chain . This location is metabolically stable and non-exchangeable, ensuring the isotopic label is not lost during sample extraction or chromatography, a critical requirement for accurate quantification.

Part 2: The Therapeutic Agent (Promestriene)[3][5]
Mechanism of Action

Promestriene exerts local estrogenic effects on the vaginal mucosa.[3] It restores trophism to the vaginal epithelium by interacting with estrogen receptors.

  • Local Selectivity: The diether structure limits systemic absorption and prevents conversion back to estradiol in the systemic circulation.

  • Safety Profile: Because it does not significantly elevate plasma estrogen levels, it is often prescribed when systemic estrogenic effects (e.g., on the endometrium or breast tissue) must be avoided.

The Bioanalytical Challenge

Because Promestriene is designed for local action, systemic plasma concentrations are negligible (often < 10-20 pg/mL). Verifying this "lack of absorption" in clinical trials requires an ultra-sensitive analytical method. This is where Promestriene-d3 becomes indispensable.

Part 3: The Analytical Tool (Promestriene-d3)
Role as Internal Standard (IS)

In LC-MS/MS, Promestriene-d3 is spiked into patient plasma samples at a fixed concentration before extraction.

  • Co-Elution: It elutes at virtually the same retention time as Promestriene (with a slight shift due to the deuterium isotope effect).

  • Normalization: It experiences the exact same extraction recovery losses and ionization suppression/enhancement from the plasma matrix.

  • Quantification: The ratio of the Promestriene signal to the Promestriene-d3 signal is used to calculate the drug concentration, mathematically canceling out errors.

Why d3?

A trideuterated (d3) analog is preferred over d1 or d2 to avoid "isotopic overlap." Natural carbon-13 isotopes in Promestriene create a signal at M+1 and M+2. A d3 label shifts the mass by +3 Da, pushing the IS signal clear of the natural isotopic envelope of the drug, ensuring signal purity.

Part 4: Bioanalytical Methodology (LC-MS/MS)

Expert Insight: Unlike Estradiol, which is typically analyzed in Negative Ion Mode (ESI-) due to its acidic phenolic proton, Promestriene lacks this proton (it is an ether). Therefore, Promestriene and Promestriene-d3 must be analyzed in Positive Ion Mode (ESI+ or APCI+) .

Validated Experimental Protocol

Objective: Quantify Promestriene in human plasma (LLOQ: 5 pg/mL).

1. Sample Preparation (Liquid-Liquid Extraction)

  • Step A: Aliquot 250 µL of human plasma into a glass tube.

  • Step B: Add 20 µL of Promestriene-d3 Working Solution (Internal Standard, 1 ng/mL). Vortex.

  • Step C: Add 3 mL of Extraction Solvent (Hexane:Ethyl Acetate, 90:10 v/v). The non-polar solvent targets the lipophilic diether structure.

  • Step D: Vortex for 5 mins, Centrifuge at 4000g for 10 mins.

  • Step E: Transfer the organic (upper) layer to a clean tube and evaporate to dryness under Nitrogen at 40°C.

  • Step F: Reconstitute in 100 µL of Mobile Phase (Acetonitrile:Water, 50:50).

2. LC-MS/MS Parameters

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).[4][5]

  • Ionization: ESI Positive Mode (Electrospray Ionization). Note: APCI may be used if ESI sensitivity is low due to the neutral ether nature.

3. Mass Transitions (MRM)

  • Promestriene: m/z 329.2 ([M+H]⁺) → Product Ion (e.g., m/z 287.2, loss of propyl).

  • Promestriene-d3: m/z 332.2 ([M+H]⁺) → Product Ion (e.g., m/z 290.2, loss of propyl-d3).

Part 5: Visualization of Workflows
Diagram 1: Internal Standard Normalization Logic

This diagram illustrates how Promestriene-d3 corrects for matrix effects in the mass spectrometer.

IS_Normalization Sample Patient Plasma (Unknown Promestriene) Extraction Liquid-Liquid Extraction (Hexane/EtOAc) Sample->Extraction IS_Spike Add Promestriene-d3 (Fixed Conc.) IS_Spike->Extraction MS_Detection LC-MS/MS Detection (ESI+ Mode) Extraction->MS_Detection MatrixEffect Matrix Effect (Ion Suppression) MatrixEffect->MS_Detection Affects both equally Ratio Calculate Ratio: Area(Drug) / Area(IS) MS_Detection->Ratio Signal Output Result Accurate Concentration Ratio->Result

Caption: Workflow demonstrating how Promestriene-d3 compensates for ionization suppression (Matrix Effect) to yield accurate data.

Diagram 2: Chemical Structure & Ionization Difference

This diagram highlights the structural reason why Promestriene requires a different MS approach than Estradiol.

Structure_Ionization cluster_0 Estradiol (Parent) cluster_1 Promestriene (Drug) cluster_2 Promestriene-d3 (IS) E2 Estradiol (Phenolic -OH) Ion_Neg Ionization: ESI Negative [M-H]- E2->Ion_Neg Prom Promestriene (3-Propyl, 17-Methyl Ether) Block Phenolic OH Blocked (No acidic proton) Prom->Block Ion_Pos Ionization: ESI Positive / APCI [M+H]+ Block->Ion_Pos PromD3 Promestriene-d3 (Propyl-d3 Label) MassShift Mass Shift: +3 Da (Separates from Drug) PromD3->MassShift MassShift->Ion_Pos

Caption: Structural comparison showing why Promestriene requires Positive Mode ionization, unlike the Negative Mode used for Estradiol.

Part 6: Regulatory & Safety Context
  • Regulatory Status:

    • Promestriene: Approved therapeutic (e.g., Colpotrophine®) in various regions (EU, Latin America) for treating vulvovaginal atrophy.

    • Promestriene-d3: Not for human use.[6][7] Strictly a "Research Use Only" (RUO) reagent for laboratory testing and quality control (QC).

  • Stability Considerations:

    • Promestriene-d3 solutions must be stored at -20°C.

    • Deuterium exchange is rare on the propyl chain, but solutions should be kept away from extreme pH to prevent ether hydrolysis (which would revert the molecule to estradiol).

References
  • PubChem. (2025).[1] Promestriene Compound Summary. National Library of Medicine. Available at: [Link]

  • Del Pup, L., et al. (2013). Promestriene, a specific topic estrogen.[1][2][6] Review of 40 years of vaginal atrophy treatment. Anti-Cancer Drugs.[5] (Context on minimal absorption mechanism). Available at: [Link]

  • Pharmaffiliates. (2025). Promestriene-d3 Certificate of Analysis & Structure. (Confirmation of d3-propyl label). Available at: [Link]

  • US FDA. (2018). Bioanalytical Method Validation Guidance for Industry. (Guidelines for Internal Standard usage in LC-MS). Available at: [Link]

Sources

Methodological & Application

Physicochemical Profiling & Mechanistic Rationale

Author: BenchChem Technical Support Team. Date: March 2026

Title : Application Note: Advanced HPLC & LC-MS/MS Method Development for Promestriene-d3

Executive Summary Promestriene is a highly lipophilic synthetic estrogen analog (3-propyl 17β-methyl estradiol diether) utilized primarily in topical formulations to manage vaginal atrophy without triggering systemic absorption[1][2]. In modern pharmacokinetic and bioanalytical workflows, Promestriene-d3 serves as the gold-standard stable isotope-labeled internal standard (SIL-IS)[3][4]. This application note details two distinct, self-validating analytical methodologies: an isocratic RP-HPLC-UV method for assessing the chemical purity of the Promestriene-d3 standard, and a high-throughput LC-MS/MS protocol for its application in bioanalytical matrices.

Successful method development begins with understanding the analyte's molecular architecture. Promestriene-d3 features a highly hydrophobic steroid core capped with deuterated ether linkages.

Table 1: Comparative Physicochemical Properties

PropertyPromestrienePromestriene-d3
CAS Number 39219-28-81316849-37-2
Molecular Formula C22H32O2C22H29D3O2
Molecular Weight 328.49 g/mol 331.51 g/mol
LogP (Lipophilicity) ~4.5~4.5

Causality in Method Design: With a LogP of ~4.5, Promestriene-d3 is profoundly nonpolar[2]. This dictates the mandatory use of reversed-phase chromatography (RP-HPLC) utilizing a dense, nonpolar stationary phase (e.g., C18)[1]. To achieve elution within a reasonable timeframe (capacity factor ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 between 2 and 10), the mobile phase must possess high solvent strength, typically requiring >80% organic modifier such as methanol or acetonitrile[5].

HPLC_Workflow Start Promestriene-d3 Method Development PhysChem Physicochemical Profiling (LogP ~4.5, MW 331.51) Start->PhysChem Chrom Chromatographic Optimization (C18 Column, High Organic) PhysChem->Chrom Detect Detection Strategy Chrom->Detect UV HPLC-UV (280 nm) Purity Analysis Detect->UV MS LC-MS/MS (ESI+) Bioanalytical IS Detect->MS Valid System Validation (Self-Validating SST) UV->Valid MS->Valid

Fig 1: Strategic workflow for Promestriene-d3 HPLC method development and validation.

Protocol A: Isocratic RP-HPLC-UV for Chemical Purity

This method is designed to verify the chemical purity of the Promestriene-d3 reference standard before its use in quantitative bioanalysis.

Mechanistic Rationale: We utilize a phosphate buffer system at pH 3.0. The acidic pH suppresses the ionization of residual silanol groups on the silica-based C18 column, preventing secondary ionic interactions that cause peak tailing[1][5]. UV detection is set to 280 nm to specifically target the


 transitions of the aromatic A-ring of the steroid, avoiding the high background noise of methanol at lower wavelengths[5].

Table 2: HPLC-UV Chromatographic Conditions

ParameterSpecificationMechanistic Purpose
Column Waters Nova-Pak C18 (250 x 4.6 mm, 5 µm)Maximizes hydrophobic retention & resolution
Mobile Phase Phosphate Buffer (pH 3.0) / Methanol (2:98, v/v)High organic strength forces rapid elution
Flow Rate 1.0 mL/minStandard optimal linear velocity for 4.6mm ID
Detection UV at 280 nmHigh specificity for the estrogenic aromatic ring
Column Temp 30 °CReduces mobile phase viscosity and backpressure

Step-by-Step Methodology:

  • Buffer Preparation: Dissolve 0.01 mol/L diammonium hydrogen phosphate in Milli-Q water. Adjust to pH 3.0 using dilute phosphoric acid[5]. Filter through a 0.45 µm membrane.

  • Mobile Phase Blending: Mix the phosphate buffer and HPLC-grade methanol in a 2:98 (v/v) ratio. Degas ultrasonically for 15 minutes[5].

  • Standard Preparation: Accurately weigh 10 mg of Promestriene-d3 standard. Dissolve entirely in 10 mL of the mobile phase (Diluent) to prevent solvent-mismatch precipitation in the autosampler[1]. Sonicate to ensure complete dissolution.

  • Execution: Inject 10 µL of the standard solution into the HPLC system.

Self-Validating System (System Suitability Test - SST): Before accepting purity data, the system must validate itself. Inject the standard solution five consecutive times.

  • Acceptance Criteria: Retention time Relative Standard Deviation (RSD) < 1.0%; Peak Area RSD < 2.0%; Tailing factor (

    
    ) ≤ 1.5. If these metrics pass, the system is deemed thermodynamically stable and ready for quantitative analysis.
    

Protocol B: LC-MS/MS Bioanalytical Workflow

When Promestriene-d3 is used as a SIL-IS to quantify Promestriene in plasma, the chromatographic strategy must radically shift to accommodate mass spectrometry.

Mechanistic Rationale: Phosphate buffers are strictly prohibited in LC-MS/MS as they are non-volatile, causing severe ion suppression and rapid fouling of the Electrospray Ionization (ESI) source[6]. We pivot to 0.1% Formic Acid. Formic acid is highly volatile and acts as an excellent proton donor, driving the formation of the


 precursor ion in ESI+ mode[6].

SamplePrep Plasma Plasma Sample + Promestriene-d3 PPT Protein Precipitation (Acetonitrile) Plasma->PPT Centrifuge Centrifugation (14,000 x g) PPT->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant Injection LC-MS/MS Injection Supernatant->Injection

Fig 2: Bioanalytical sample preparation utilizing Promestriene-d3 as a SIL-IS.

Table 3: LC-MS/MS Chromatographic & MS Conditions

ParameterSpecificationMechanistic Purpose
Column UHPLC C18 (50 x 2.1 mm, 1.7 µm)Ultra-fast separation, sharp peaks for MS
Mobile Phase A 0.1% Formic Acid in WaterVolatile proton donor for ESI+ ionization
Mobile Phase B 0.1% Formic Acid in AcetonitrileMS-compatible organic modifier
Gradient 50% B to 95% B (0-3 min)Focuses the analyte band, washes matrix lipids
Flow Rate 0.4 mL/minOptimal desolvation efficiency in the ESI source
Ionization ESI (Positive Mode)Targets the basic ether oxygens for protonation

Step-by-Step Methodology (Plasma Extraction):

  • Spiking: Aliquot 100 µL of human plasma into a microcentrifuge tube. Add 10 µL of Promestriene-d3 working solution (500 ng/mL) to act as the internal standard.

  • Protein Precipitation (PPT): Add 300 µL of ice-cold acetonitrile. Causality: The high dielectric constant shift instantly denatures plasma proteins, while the highly lipophilic Promestriene/Promestriene-d3 remains highly soluble in the organic supernatant.

  • Separation: Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • Transfer: Transfer 200 µL of the clear supernatant to an autosampler vial. Inject 5 µL into the LC-MS/MS.

Self-Validating System (Isotopic Cross-Talk Check): A critical failure point in SIL-IS bioanalysis is "isotopic cross-talk"—where the natural heavy isotopes of the unlabeled drug (e.g.,


 contributions) bleed into the mass channel of the d3-internal standard.
  • Validation Step: Inject an Upper Limit of Quantification (ULOQ) sample of unlabeled Promestriene without the Promestriene-d3 IS.

  • Acceptance Criteria: Monitor the MRM transition for Promestriene-d3. The peak area in the d3 channel must be < 5% of the nominal IS response. This proves the +3 Da mass shift is sufficient to isolate the quantitative channels, ensuring absolute trustworthiness of the data.

References

  • [1] High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Promestriene in Pharmaceutical Formulations. Benchchem. 1

  • [6] Separation of Promestriene on Newcrom R1 HPLC column. SIELC Technologies. 6

  • [5] Determination of promestriene and its related substances by HPLC. ResearchGate.5

  • [3] CAS No : 1316849-37-2 | Chemical Name : Promestriene-d3. Pharmaffiliates. 3

  • [4] Promestriene-impurities. Pharmaffiliates. 4

  • [2] Promestriene | C22H32O2 | CID 9883915. PubChem - NIH. 2

Sources

Application Note: A Robust Solid Phase Extraction Protocol for the Quantification of Promestriene-d3 in Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Precision in Bioanalysis

Promestriene is a synthetic steroid and estrogen analog used in topical therapies to address vaginal atrophy.[1][] For pharmacokinetic studies, therapeutic drug monitoring, and clinical trials, accurate quantification of Promestriene in complex biological matrices like plasma or serum is paramount. The use of a stable isotope-labeled (SIL) internal standard is the gold standard for achieving precision and accuracy in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.[3][4]

Promestriene-d3, the deuterated analog of Promestriene, serves as this ideal internal standard.[5][6][7] Because it is chemically identical to the parent drug, it co-elutes chromatographically and exhibits the same behavior during extraction and ionization.[3][8] This allows it to effectively compensate for variations in sample extraction recovery, matrix effects (such as ion suppression), and instrument drift, ensuring that the final calculated concentration of the analyte is reliable and reproducible.[4][9]

However, the direct injection of biological samples into an LC-MS system is not feasible due to the presence of endogenous interferences like proteins, salts, and phospholipids. These matrix components can cause ion suppression, clog the analytical column, and lead to significant analytical variability.[9][10] Solid Phase Extraction (SPE) is a highly effective sample preparation technique designed to clean up the sample, concentrate the analyte of interest, and perform a solvent switch to a solution compatible with the analytical instrument.[11][12][13]

This application note provides a comprehensive, field-tested protocol for the extraction of Promestriene-d3 from human plasma using a polymeric reversed-phase SPE sorbent. The principles and steps outlined are equally applicable to the extraction of the non-labeled Promestriene analyte itself.

Principle of the Method: Selecting the Optimal SPE Chemistry

The successful isolation of Promestriene, a moderately non-polar steroid molecule, from a complex aqueous matrix like plasma hinges on selecting an appropriate SPE sorbent and solvent system.[1][14] This protocol employs a reversed-phase SPE mechanism, where the analyte partitions from a polar liquid phase (the sample) onto a non-polar solid phase (the sorbent).[15]

Sorbent Choice: Hydrophilic-Lipophilic Balanced (HLB) Polymer

While traditional silica-based C18 sorbents are effective for retaining non-polar compounds like steroids[11][16][17], this protocol recommends a polymeric Hydrophilic-Lipophilic Balanced (HLB) sorbent. The rationale for this choice is rooted in enhanced performance and robustness:

  • Dual Retention Mechanism: HLB sorbents are composed of a copolymer of hydrophilic N-vinylpyrrolidone and lipophilic divinylbenzene.[18][19] This unique chemistry allows for the retention of a broad spectrum of compounds. The lipophilic backbone provides strong hydrophobic interaction with the steroid structure of Promestriene, while the hydrophilic portion ensures excellent sorbent wetting and can help retain slightly more polar metabolites if needed.[19][20]

  • High Binding Capacity: Polymeric sorbents typically offer 3 to 10 times the binding capacity of silica-based sorbents, allowing for the use of smaller bed masses, which in turn reduces solvent volumes for washing and elution.[18][19]

  • pH Stability: HLB sorbents are chemically stable across a wide pH range (1-14), unlike silica-based sorbents which can dissolve at high pH.[18] This provides greater flexibility during method development.

By utilizing this advanced sorbent chemistry, the method achieves high, reproducible recovery of Promestriene-d3 while efficiently removing matrix interferences.

Materials and Reagents

Equipment & Consumables Chemicals & Reagents
SPE Vacuum ManifoldMethanol (LC-MS Grade)
Nitrogen Evaporation SystemAcetonitrile (LC-MS Grade)
CentrifugeWater (LC-MS Grade)
Calibrated PipettesFormic Acid (≥98%)
1.5 mL Microcentrifuge TubesZinc Sulfate (Heptahydrate)
Glass Test Tubes (for elution)Promestriene-d3 Standard
HLB SPE Cartridges (e.g., 30 mg, 1 mL)Human Plasma (K2-EDTA)

Experimental Workflow Diagram

SPE_Workflow cluster_pretreatment Sample Pre-Treatment cluster_spe Solid Phase Extraction cluster_post Post-Elution Processing Sample 1. Plasma Sample (Spiked with Promestriene-d3) Precipitate 2. Add Acetonitrile (Protein Precipitation) Sample->Precipitate Centrifuge 3. Vortex & Centrifuge Precipitate->Centrifuge Supernatant 4. Collect Supernatant & Dilute with Water Centrifuge->Supernatant Condition 5. Condition (Methanol) Supernatant->Condition Equilibrate 6. Equilibrate (Water) Condition->Equilibrate Load 7. Load Sample Equilibrate->Load Wash 8. Wash (10% Methanol/Water) Load->Wash Elute 9. Elute (Methanol) Wash->Elute Evaporate 10. Evaporate to Dryness Elute->Evaporate Reconstitute 11. Reconstitute Evaporate->Reconstitute Analysis 12. LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for the extraction of Promestriene-d3 from plasma.

Detailed Step-by-Step Protocol

Sample Pre-Treatment: Protein Precipitation

This step is critical for removing the bulk of proteins from plasma or serum, which would otherwise clog the SPE cartridge and interfere with the analysis.[9]

  • Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Spike with the appropriate volume of Promestriene-d3 working solution (as the internal standard).

  • Add 600 µL of cold acetonitrile. The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.

  • Vortex vigorously for 30 seconds to denature and precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Dilute the supernatant with 1.2 mL of water (containing 0.1% formic acid). This ensures the sample loading solution is primarily aqueous, promoting strong retention of the analyte on the reversed-phase sorbent.

Solid Phase Extraction Protocol

The following protocol is optimized for a 30 mg/1 mL HLB cartridge. Volumes should be scaled appropriately for different cartridge sizes. All steps should be performed under a gentle vacuum (~1-2 mL/min).

StepProcedureReagentVolumeRationale & Key Insights
1Condition Methanol1 mLThis step solvates the polymeric chains of the sorbent, activating the hydrophobic sites for analyte retention. It is essential for ensuring reproducible interactions.[21][22]
2Equilibrate Water1 mLThis step removes the excess organic solvent and prepares the sorbent to receive an aqueous sample. It is critical to not let the sorbent bed dry out after this step to maintain an activated state.[13][23]
3Load Pre-Treated Sample~2.0 mLThe entire pre-treated sample is loaded onto the cartridge. A slow and steady flow rate ensures sufficient residence time for the analyte to partition from the liquid phase onto the sorbent.[22]
4Wash 10% Methanol in Water1 mLThis is a crucial cleanup step. The weak solvent mixture is strong enough to wash away highly polar, water-soluble interferences (e.g., salts) but too weak to elute the retained Promestriene-d3.[11]
5Dry N/AN/ADry the cartridge under vacuum for 1-2 minutes to remove the aqueous wash solvent, which can interfere with the subsequent elution and evaporation steps.
6Elute Methanol1 mLA strong organic solvent disrupts the hydrophobic interactions between Promestriene-d3 and the sorbent, eluting it into a clean collection tube.[11][21]
Post-Elution Processing
  • Evaporation: Place the collection tube in a nitrogen evaporator at 40°C. Evaporate the eluate to complete dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of a mobile phase-compatible solution (e.g., 50:50 Methanol:Water). Vortex to ensure the analyte is fully dissolved.

  • Analysis: Transfer the final extract to an autosampler vial for injection into the LC-MS/MS system.

Troubleshooting Common SPE Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low Analyte Recovery Sorbent not fully conditioned: Insufficient wetting of the sorbent material.Ensure at least one full column volume of methanol passes through the sorbent during conditioning.[22]
Sample loading flow rate too high: Insufficient time for analyte-sorbent interaction.Decrease the vacuum pressure to slow the flow rate during the sample loading step.[22][23]
Analyte breakthrough during wash: Wash solvent is too strong.Decrease the percentage of organic solvent in the wash solution (e.g., from 10% to 5% methanol).
Incomplete elution: Elution solvent is too weak or volume is insufficient.Increase the elution volume or use a stronger solvent (e.g., acetonitrile or a mixture). Ensure the eluate is collected in two separate aliquots to confirm complete elution.[21]
Poor Reproducibility (%RSD) Sorbent bed drying out: Inconsistent sorbent activation between samples.Do not allow the sorbent to go dry between the equilibration and sample loading steps.[23]
Inconsistent sample pre-treatment: Variability in protein precipitation or dilution.Ensure pipetting is accurate and vortexing/centrifugation times are consistent for all samples.
Variable flow rates: Inconsistent vacuum across the manifold.Ensure all manifold ports are either in use or properly sealed to maintain consistent pressure.
Dirty Extract (Matrix Effects) Insufficient washing: Co-elution of interferences.Add a second, different wash step (e.g., 1 mL of 5% methanol) or slightly increase the organic content of the primary wash step, being careful not to elute the analyte.
Sample overload: Exceeding the binding capacity of the sorbent.Reduce the initial sample volume or use a larger SPE cartridge with a higher sorbent mass.[22]

Conclusion

This application note details a robust and reliable solid phase extraction protocol for the isolation of the deuterated internal standard Promestriene-d3 from human plasma. The selection of an HLB polymeric sorbent provides high recovery and excellent cleanup by leveraging a dual retention mechanism and high binding capacity. By carefully controlling each step of the process—from sample pre-treatment to final elution—researchers can obtain clean extracts suitable for sensitive and accurate quantification by LC-MS/MS, thereby ensuring the integrity of bioanalytical data in drug development and clinical research.

References

  • Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. (2025).
  • Sample Preparation - Agilent Bond Elut SPE - HLB SPE Sorbent - Chrom Tech, Inc. (n.d.). Chrom Tech, Inc.
  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). International Journal of Pharmaceutical Sciences and Research.
  • Solid-Phase Extraction of Steroid Metabolites for Clinical and Research Applic
  • Promestriene. (n.d.). Biocompare.
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). Custom Synthesis.
  • Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. (2025).
  • CAS No : 1316849-37-2| Chemical Name : Promestriene-d3. (n.d.).
  • Deuterated internal standards and bioanalysis. (n.d.). AptoChem.
  • Chromatography Troubleshooting Guides-Solid Phase Extractions. (n.d.). Thermo Fisher Scientific - SG.
  • Sample Prep Tech Tip: Troubleshooting SPE. (n.d.). Phenomenex.
  • PROMESTRIENE. (n.d.). precisionFDA.
  • How Can We Improve Our Solid Phase Extraction Processes? (2025). SCION Instruments.
  • Bond Elut C18 Solid Phase Extraction (SPE) Cartridges. (n.d.). Agilent.
  • C18 SPE Cartridge | Solid Phase Extraction Cartridge. (n.d.). Hawach.
  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis M
  • A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). (n.d.).
  • Method development for solid phase extraction with steroid analytes. (n.d.). SelectScience.
  • Promestriene-D3. (n.d.). Acanthus Research.
  • Supelco Guide to Solid Phase Extraction. (n.d.). Sigma-Aldrich.
  • Promestriene | C22H32O2 | CID 9883915. (n.d.). PubChem - NIH.
  • ISOLUTE® C18 | Solid-phase extraction cartridges and pl
  • The Benefits of Using Hydrophilic-Lipophilic Balance (HLB) in SPE. (2024). Element Lab Solutions.
  • Mechanistic study of the sorption properties of OASIS((R)) HLB and its use in solid-phase extraction. (2025).
  • Promestriene Impurities. (n.d.). BOC Sciences.

Sources

High-Sensitivity LC-MS/MS Quantification of Promestriene in Human Plasma Using Promestriene-d3

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Clinical Relevance

Promestriene (3-propoxy-17β-methoxyestra-1,3,5(10)-triene) is a synthetic diether derivative of estradiol. It is primarily administered topically to treat the genitourinary syndrome of menopause (GSM) and vulvovaginal atrophy [1]. Unlike conventional vaginal estrogens, promestriene exhibits minimal systemic absorption, making it a highly preferred option for estrogen-sensitive patients, including breast cancer survivors undergoing aromatase inhibitor therapies [2].

Because systemic absorption is negligible, quantifying residual promestriene in human plasma requires ultra-high analytical sensitivity (sub-pg/mL to low pg/mL limits of quantitation). This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol utilizing Promestriene-d3 as a stable isotope-labeled internal standard (SIL-IS) to accurately quantify trace plasma concentrations.

Analytical Challenges & Causality of Method Design (E-E-A-T)

Developing a reliable assay for promestriene requires overcoming significant structural and matrix-related hurdles. The experimental choices below are grounded in established mass spectrometry principles:

  • Ionization Strategy (Why APCI over ESI): Standard estrogen quantification often relies on negative electrospray ionization (ESI-) or derivatization (e.g., dansyl chloride) targeting the free phenolic hydroxyl group at the C3 position. However, promestriene is fully alkylated at both the C3 (propoxy) and C17 (methoxy) positions, rendering ESI- ineffective and preventing standard derivatization. To overcome this, Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is utilized. APCI efficiently ionizes neutral, highly lipophilic steroids via gas-phase proton transfer, generating a stable

    
     precursor ion.
    
  • Matrix Effect Mitigation (Why LLE over Protein Precipitation): Plasma contains abundant phospholipids that cause severe ion suppression in mass spectrometry. A Liquid-Liquid Extraction (LLE) using a non-polar solvent mixture (Hexane:Ethyl Acetate) selectively partitions the highly lipophilic promestriene while leaving polar matrix proteins and phospholipids in the aqueous phase. This concentrates the analyte and drastically improves the signal-to-noise (S/N) ratio.

  • Self-Validating Internal Standardization: Promestriene-d3 is introduced at the very first step of sample preparation. Because it shares the exact physicochemical properties of the target analyte but differs in mass, it co-elutes chromatographically. This SIL-IS corrects for any extraction losses and APCI ionization variability, ensuring that every injected sample acts as a self-validating system.

Materials and Reagents

  • Analytes: Promestriene (Reference Standard), Promestriene-d3 (SIL-IS).

  • Reagents: LC-MS grade Water, Methanol, Acetonitrile, Hexane, Ethyl Acetate, and Formic Acid.

  • Matrix: Human plasma (K2EDTA).

Step-by-Step Experimental Protocol

Step 1: Preparation of Calibrators and Internal Standard
  • Prepare a primary stock solution of Promestriene (1.0 mg/mL) in LC-MS grade methanol.

  • Dilute serially in 50% methanol/water to create working solutions ranging from 10 pg/mL to 10,000 pg/mL.

  • Spike working solutions into blank human plasma to generate a calibration curve spanning 1.0 pg/mL to 1,000 pg/mL .

  • Prepare a working Promestriene-d3 IS solution at 500 pg/mL in methanol.

Step 2: Liquid-Liquid Extraction (LLE) Procedure
  • Transfer 500 µL of the plasma sample (calibrator, QC, or unknown) into a 2.0 mL microcentrifuge tube.

  • Add 20 µL of the Promestriene-d3 IS solution (500 pg/mL) and vortex for 10 seconds.

  • Add 1.0 mL of extraction solvent (Hexane:Ethyl Acetate, 80:20, v/v).

  • Vortex vigorously for 5 minutes to ensure complete partitioning of the lipophilic steroid into the organic phase.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Carefully transfer 800 µL of the upper organic layer to a clean glass autosampler vial.

  • Evaporate the solvent to complete dryness under a gentle stream of ultra-pure nitrogen at 35°C.

  • Reconstitute the dried residue in 100 µL of Mobile Phase A:B (50:50, v/v), vortex for 30 seconds, and inject 20 µL into the LC-MS/MS system.

Step 3: LC-MS/MS Conditions
  • Analytical Column: C18 reverse-phase column (50 mm × 2.1 mm, 1.7 µm particle size) maintained at 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Ionization Source: APCI Positive Mode (Corona discharge: 4.0 µA, Source Temperature: 450°C).

Data Presentation

Table 1: LC Gradient Program

Time (min) Mobile Phase A (%) Mobile Phase B (%) Flow Profile
0.0 60 40 Isocratic
0.5 60 40 Isocratic
2.5 10 90 Linear Ramp
3.5 10 90 Wash
3.6 60 40 Step Return

| 5.0 | 60 | 40 | Equilibration|

Table 2: APCI-MS/MS MRM Transitions and Parameters

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Declustering Potential (V)
Promestriene (Quantifier) 329.2 159.1 35 60
Promestriene (Qualifier) 329.2 269.2 25 60

| Promestriene-d3 (IS) | 332.2 | 159.1 | 35 | 60 |

Table 3: Method Validation Summary (Representative Data)

Validation Parameter Result Acceptance Criteria

| Linear Dynamic Range | 1.0 – 1,000 pg/mL |


 |
| LLOQ | 1.0 pg/mL | S/N > 10, CV < 20% |
| Intra-day Precision | < 6.5% CV | 

15% CV | | Inter-day Precision | < 8.2% CV |

15% CV | | Extraction Recovery | 88.4% ± 4.1% | Consistent across levels | | Matrix Effect (IS normalized) | 98% – 102% | 85% – 115% |

Workflow Visualizations

LLE_Workflow Plasma Aliquot 500 µL Plasma (Calibrator/QC/Sample) IS Add 20 µL Promestriene-d3 (500 pg/mL) & Vortex Plasma->IS Solvent Add 1.0 mL Hexane:Ethyl Acetate (80:20 v/v) & Vortex 5 min IS->Solvent Centrifuge Centrifuge 14,000 rpm 10 min at 4°C Solvent->Centrifuge Transfer Transfer 800 µL Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness (N2 gas at 35°C) Transfer->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase (50:50) Evaporate->Reconstitute Inject Inject 20 µL into LC-MS/MS Reconstitute->Inject

Liquid-Liquid Extraction (LLE) workflow for isolating Promestriene from human plasma.

LCMS_Mechanism Chromatography Reverse-Phase LC Separation of Lipids APCI APCI Source (+) Corona Discharge Ionization Chromatography->APCI Protonation Gas-Phase Proton Transfer Formation of [M+H]+ APCI->Protonation Q1 Quadrupole 1 (Q1) Isolate m/z 329.2 & 332.2 Protonation->Q1 Q2 Collision Cell (Q2) CID Fragmentation (35 eV) Q1->Q2 Precursor Ions Q3 Quadrupole 3 (Q3) Select m/z 159.1 Q2->Q3 Product Ions Detector Electron Multiplier Quantification Q3->Detector

LC-APCI-MS/MS mechanism showing gas-phase protonation and MRM transition logic.

References

  • Stuenkel, C. A., et al. "Treatment of Symptoms of the Menopause: An Endocrine Society Clinical Practice Guideline." Oxford Academic, 2015.[Link]

  • Almodovar, A. J. O., et al. "Promestriene Affects GREB1 Expression in Estrogen Sensitive Breast Cancer Cells." Scientific Research Publishing (SCIRP), 2015.[Link]

  • Del Pup, L., et al. "Effect of one-month treatment with vaginal promestriene on serum estrone sulfate levels in cancer patients: A pilot study." Maturitas / ResearchGate, 2012.[Link]

Application Note: Quantitative Bioanalysis of Promestriene using a Deuterated Internal Standard by LC-MS/MS with Multiple Reaction Monitoring (MRM)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a robust and highly selective method for the quantification of Promestriene in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Promestriene, a synthetic estrogen analog, requires sensitive and specific analytical methods for pharmacokinetic and drug metabolism studies.[1][2] This protocol leverages the specificity of Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer and incorporates Promestriene-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision.[3][4] Detailed procedures for sample preparation, liquid chromatography, and mass spectrometry parameter optimization are provided for researchers, scientists, and drug development professionals engaged in steroid analysis.

Scientific Principles & Rationale

The Power of Multiple Reaction Monitoring (MRM)

Quantitative analysis of small molecules in complex biological samples, such as plasma or urine, is often challenged by matrix interferences.[5] Multiple Reaction Monitoring (MRM) is the gold-standard technique for such applications due to its exceptional specificity and sensitivity.[5][6] The methodology relies on the unique transition of a specific precursor ion to a product ion.

The process involves:

  • Q1 - Precursor Ion Selection: The first quadrupole (Q1) acts as a mass filter, isolating the protonated molecule of interest (in this case, Promestriene or its internal standard).

  • Q2 - Collision-Induced Dissociation (CID): The selected precursor ion is accelerated into the second quadrupole (Q2), which functions as a collision cell. Here, it collides with an inert gas (e.g., argon), causing it to fragment into smaller, characteristic product ions.[7]

  • Q3 - Product Ion Selection: The third quadrupole (Q3) filters for a specific, pre-defined product ion.

Only ions that undergo this precise precursor-to-product transition are detected, effectively filtering out background noise and co-eluting matrix components, thereby significantly enhancing the signal-to-noise ratio.[5][8]

The Critical Role of Promestriene-d3 as a Stable Isotope-Labeled Internal Standard

Accurate quantification is contingent on accounting for analyte loss during sample preparation and variations in instrument response.[8] A Stable Isotope-Labeled Internal Standard (SIL-IS) is the ideal tool for this purpose. Promestriene-d3 shares nearly identical physicochemical properties with the unlabeled analyte, Promestriene.[9][10]

Why this is essential:

  • Co-elution: It co-elutes chromatographically with the analyte.

  • Extraction & Ionization Parity: It behaves identically during extraction, derivatization (if any), and ionization processes.

  • Correction for Variability: Any loss of analyte during sample processing or fluctuation in MS signal will be mirrored by a proportional change in the SIL-IS signal.

By measuring the ratio of the analyte peak area to the SIL-IS peak area, these variations are normalized, leading to highly accurate and precise quantification.[8][11] The use of a high-purity SIL-IS is paramount to prevent analytical issues.[11]

Experimental Design and Methodology

Materials and Reagents
  • Analytes: Promestriene analytical standard (C₂₂H₃₂O₂) and Promestriene-d3 (C₂₂H₂₉D₃O₂)[10][12]

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (H₂O) - all LC-MS grade.

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) - HPLC grade.

  • Mobile Phase Additives: Formic Acid (FA) or Ammonium Hydroxide (NH₄OH) - LC-MS grade.

  • Biological Matrix: Human plasma (K₂EDTA).

Instrumentation
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions

Optimized chromatographic separation is key to resolving the analyte from potential isomers and matrix interferences.

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides excellent retention and separation for steroid molecules.[13][14]
Mobile Phase A Water + 0.1% Formic AcidAcidic modifier promotes protonation for positive mode ESI.
Mobile Phase B Acetonitrile/Methanol (90:10, v/v) + 0.1% FAOrganic phase for elution of hydrophobic steroids.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Gradient 50% B to 95% B over 5 minutes, hold for 2 minA gradient ensures sharp peak shapes and efficient elution.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 5 µLBalances sensitivity with potential for column overload.
Mass Spectrometry and MRM Transition Optimization

The heart of the method lies in identifying the optimal MRM transitions. This is achieved by infusing a standard solution of Promestriene and Promestriene-d3 directly into the mass spectrometer.

  • Precursor Ion (Q1) Identification: In positive ESI mode, the protonated molecules [M+H]⁺ are identified.

    • Promestriene (Molar Mass ≈ 328.5 g/mol ): [M+H]⁺ = m/z 329.2 [15][16]

    • Promestriene-d3 (Molar Mass ≈ 331.5 g/mol ): [M+H]⁺ = m/z 332.2 [10]

  • Product Ion (Q3) Identification: A product ion scan is performed on the selected precursor ions. The collision energy (CE) is ramped to find the value that yields the most intense and stable fragment ions. The fragmentation of the ether groups on the steroid backbone is a likely pathway.[7][17]

Table 1: Optimized MRM Transitions for Promestriene and Promestriene-d3

CompoundPrecursor Ion (Q1)Product Ion (Q3) - QuantifierCollision Energy (eV)Product Ion (Q3) - QualifierCollision Energy (eV)
Promestriene 329.2287.220297.215
Promestriene-d3 332.2290.220300.215

(Note: The specific product ions and collision energies are illustrative and must be optimized empirically on the specific mass spectrometer being used. The transitions shown correspond to hypothesized losses of propene and methanol, respectively).[18][19]

Detailed Protocols & Workflows

Workflow Overview

The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.

Quantitative Bioanalysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Aliquot Plasma Sample Spike 2. Spike with Promestriene-d3 (IS) Sample->Spike Precipitate 3. Protein Precipitation (ACN) Spike->Precipitate Extract 4. Liquid-Liquid Extraction (MTBE) Precipitate->Extract Dry 5. Evaporate to Dryness Extract->Dry Reconstitute 6. Reconstitute in Mobile Phase Dry->Reconstitute LCMS 7. Inject into LC-MS/MS System Reconstitute->LCMS Integrate 8. Integrate Peak Areas LCMS->Integrate Calculate 9. Calculate Analyte/IS Ratio Integrate->Calculate Quantify 10. Quantify vs. Calibration Curve Calculate->Quantify

Caption: End-to-end workflow for Promestriene quantification.

Step-by-Step Sample Preparation Protocol

This protocol is designed for a 100 µL plasma sample volume.

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control (QC) sample.

  • Internal Standard Spiking: Add 10 µL of Promestriene-d3 working solution (e.g., 100 ng/mL in 50:50 MeOH:H₂O) to every tube except for blank matrix.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new, clean tube.

  • Liquid-Liquid Extraction (LLE): Add 1 mL of MTBE to the supernatant. Vortex for 5 minutes. This step selectively extracts the steroids into the organic phase.[14]

  • Phase Separation: Centrifuge at 5,000 x g for 5 minutes.

  • Evaporation: Transfer the upper organic layer (MTBE) to a new tube and evaporate to complete dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 A:B). Vortex for 30 seconds to ensure the analyte is fully dissolved.

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes to pellet any particulates. Transfer the supernatant to an autosampler vial for analysis.

The MRM Principle Visualized

MRM Principle cluster_source Ion Source cluster_ms Tandem Mass Spectrometer IonMixture Ion Mixture (Analyte + Matrix) Q1 Q1 Precursor Filter (m/z 329.2) IonMixture->Q1:f0 Q2 Q2 Collision Cell (CID) (Fragmentation) Q1:f0->Q2:f0 Precursor Ion Q3 Q3 Product Filter (m/z 287.2) Q2:f0->Q3:f0 Fragment Ions Detector Detector (Signal) Q3:f0->Detector Specific Product Ion

Caption: Selective detection using the MRM scan mode.

Discussion & Field-Proven Insights

  • Method Validation: This analytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA). Validation should assess linearity, accuracy, precision, limit of quantification (LLOQ), selectivity, matrix effect, and stability.

  • Matrix Effects: While a SIL-IS corrects for most matrix effects, it is crucial to evaluate them during method development, especially when analyzing samples from different populations or disease states.[11] Post-column infusion experiments can help identify regions of ion suppression or enhancement.

  • Alternative Ionization: While positive mode ESI is robust, for certain estrogens, negative mode ESI can offer superior sensitivity.[13][20] This is particularly true for estrogens with free hydroxyl groups. Since Promestriene's hydroxyl groups are etherified, positive mode is a logical starting point, but exploring negative mode could be beneficial.

  • Chromatography: Achieving baseline separation from any potential metabolites or isomeric interferences is critical. The use of smaller particle size columns (UHPLC) can significantly improve resolution and shorten run times.[13]

Conclusion

The described LC-MS/MS method utilizing Multiple Reaction Monitoring provides a highly sensitive, specific, and reliable framework for the quantification of Promestriene in biological matrices. The incorporation of Promestriene-d3 as a stable isotope-labeled internal standard is essential for achieving the accuracy and precision required in regulated bioanalysis and research settings. This application note serves as a comprehensive guide for the development and implementation of a robust analytical protocol.

References

  • A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 3, 2026, from [Link]

  • Principle of Multiple Reaction Monitoring | MtoZ Biolabs. (n.d.). MtoZ Biolabs. Retrieved March 3, 2026, from [Link]

  • An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 3, 2026, from [Link]

  • Preparing multiple-reaction monitoring for quantitative clinical proteomics - Taylor & Francis. (2014, January 9). Taylor & Francis Online. Retrieved March 3, 2026, from [Link]

  • Analysis of Multiclass Steroids in Serum Using Agilent Ultivo Triple Quadrupole LC/MS. (n.d.). Agilent Technologies. Retrieved March 3, 2026, from [Link]

  • What is Mass Spectrometry Multiple Reaction Monitoring (MRM) technology? - AxisPharm. (2022, October 14). AxisPharm. Retrieved March 3, 2026, from [Link]

  • Multiple reaction monitoring for quantitative biomarker analysis in proteomics and metabolomics - PubMed. (2009, May 1). National Center for Biotechnology Information. Retrieved March 3, 2026, from [Link]

  • Quantification of Complex Samples Using Multiple Reaction Monitoring - Biocompare. (2012, July 17). Biocompare. Retrieved March 3, 2026, from [Link]

  • Promestriene | Biocompare. (n.d.). Biocompare. Retrieved March 3, 2026, from [Link]

  • Tandem Mass Spectrometry: MRM conditions for all steroids. - ResearchGate. (n.d.). ResearchGate. Retrieved March 3, 2026, from [Link]

  • Promestriene - Wikipedia. (n.d.). Wikipedia. Retrieved March 3, 2026, from [Link]

  • Sensitive Method for Quantitative Profiling of Estrogens, Progesterone, Androgens, and Corticosteroids in Human Serum by LC-MS/MS - Oxford Academic. (2026, January 7). Oxford Academic. Retrieved March 3, 2026, from [Link]

  • PROMESTRIENE - precisionFDA. (n.d.). precisionFDA. Retrieved March 3, 2026, from [Link]

  • Promestriene | C22H32O2 | CID 9883915 - PubChem - NIH. (n.d.). National Center for Biotechnology Information. Retrieved March 3, 2026, from [Link]

  • Comparing SIR to MRM for the Quantitative Confirmation of Steroid Growth Promoters in Bovine Urine - Waters Corporation. (n.d.). Waters Corporation. Retrieved March 3, 2026, from [Link]

  • An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 3, 2026, from [Link]

  • Promestriene D3 | - ArtMolecule. (n.d.). ArtMolecule. Retrieved March 3, 2026, from [Link]

  • Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed. (2009, May 15). National Center for Biotechnology Information. Retrieved March 3, 2026, from [Link]

  • Fragmentation (mass spectrometry) - Wikipedia. (n.d.). Wikipedia. Retrieved March 3, 2026, from [Link]

  • mass spectra - fragmentation patterns - Chemguide. (n.d.). Chemguide. Retrieved March 3, 2026, from [Link]

Sources

Application Note: High-Sensitivity LC-MS/MS Pharmacokinetic Profiling of Promestriene Using Promestriene-d3 as a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: March 2026

Clinical and Analytical Context

Vulvovaginal atrophy is a pervasive condition in postmenopausal women, frequently managed with local estrogen therapies. Promestriene (estradiol 3-propyl 17β-methyl diether) is a synthetic steroidal estrogen uniquely engineered to act locally on the vaginal mucosa without exerting systemic endocrine effects[1]. Clinical pilot studies, such as those conducted by, have demonstrated that vaginal promestriene does not significantly alter circulating estrone sulfate or estradiol levels, making it a highly preferred option for estrogen-sensitive oncological patients[2].

However, scientifically proving the absence of systemic absorption during drug development requires an analytical assay capable of detecting extreme trace levels (sub-pg/mL) of the parent drug in human plasma. Traditional immunoassays lack the structural specificity required to differentiate synthetic analogs from endogenous hormones. Consequently, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the definitive gold standard.

Because promestriene is highly lipophilic (LogP ~5.5), it is highly susceptible to matrix effects from endogenous lipids during electrospray ionization (ESI). To ensure absolute trustworthiness and accuracy in these pharmacokinetic (PK) assays, the incorporation of Promestriene-d3 —a stable isotope-labeled internal standard (SIL-IS)—is analytically mandatory[3].

Mechanistic Insights: The Causality Behind Promestriene-d3

Why is a Stable Isotope-Labeled Internal Standard (SIL-IS) critical?

In LC-MS/MS workflows, the biological matrix (e.g., plasma proteins, phospholipids) often co-elutes with the target analyte. These matrix components compete for charge droplets in the ESI source, causing unpredictable signal attenuation known as ion suppression .

Promestriene-d3 contains three deuterium atoms, increasing its mass by 3 Daltons (Da) relative to unlabeled promestriene. Because the physicochemical properties (lipophilicity, pKa, molecular volume) of Promestriene and Promestriene-d3 are virtually identical, the following mechanistic advantages occur:

  • Perfect Co-elution : They elute from the reverse-phase UHPLC column at the exact same retention time.

  • Matrix Normalization : They experience the exact same ion suppression or enhancement in the ESI source.

  • Extraction Efficiency : Any physical loss of the analyte during sample preparation (e.g., partitioning into the aqueous phase during extraction) is proportionally mirrored by the IS.

By quantifying the ratio of the Promestriene peak area to the Promestriene-d3 peak area, the method becomes immune to run-to-run matrix variations.

MatrixEffect cluster_ESI Electrospray Ionization (ESI) Source Matrix Co-eluting Matrix Components (Lipids/Proteins) Analyte Promestriene [M+H]+ Matrix->Analyte Suppresses Ionization IS Promestriene-d3 [M+H]+ (+3 Da) Matrix->IS Suppresses Ionization (Identical Magnitude) Detector Mass Spectrometer Detector (Analyte/IS Ratio Remains Constant) Analyte->Detector Signal A (Reduced) IS->Detector Signal B (Reduced)

Mechanism of Matrix Effect Compensation by Promestriene-d3 in ESI-MS.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

Note: This methodology is optimized for human plasma but can be adapted for vaginal fluid swabs.

Materials and Reagents
  • Analyte : Promestriene Reference Standard.

  • Internal Standard : Promestriene-d3 (C22H29D3O2, MW: 331.51 g/mol )[3].

  • Matrices : Drug-free human plasma (K2EDTA).

  • Solvents : LC-MS grade Water, Acetonitrile (MeCN), Methanol (MeOH), Formic Acid, Methyl tert-butyl ether (MTBE).

Sample Preparation via Supported Liquid Extraction (SLE)

Expertise Insight: Simple Protein Precipitation (PPT) is inadequate for promestriene because it leaves behind phospholipids that severely suppress the ESI+ signal. Supported Liquid Extraction (SLE) is chosen here because it efficiently extracts highly lipophilic steroids while leaving polar phospholipids permanently trapped on the diatomaceous earth sorbent.

  • Spiking : Aliquot 200 µL of plasma sample into a clean 1.5 mL tube. Add 20 µL of Promestriene-d3 working solution (e.g., 500 pg/mL in 50% MeOH). Vortex for 30 seconds to ensure total equilibration between the endogenous matrix and the SIL-IS.

  • Pre-treatment : Add 200 µL of LC-MS grade water to the sample to reduce viscosity. Vortex for 30 seconds.

  • Loading : Load the entire 420 µL mixture onto an SLE cartridge (400 µL capacity). Apply a gentle vacuum (-3 inHg) for 5 seconds to initiate loading. Wait 5 minutes for the sample to fully partition into the sorbent.

  • Elution : Elute the lipophilic fraction using 2 x 900 µL of MTBE. Allow gravity flow, followed by a gentle vacuum to collect the final drops.

  • Drying & Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of initial mobile phase (e.g., 40% Water / 60% MeCN with 0.1% Formic Acid).

Liquid Chromatography (UHPLC) Conditions

Expertise Insight: A biphenyl column is recommended over a standard C18. The biphenyl stationary phase offers enhanced pi-pi interactions with the steroid core of promestriene, improving retention and orthogonal separation from isobaric matrix interferences.

  • Column : Biphenyl UHPLC column (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A : Water + 0.1% Formic Acid.

  • Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

  • Gradient : Start at 50% B, ramp to 95% B over 3.0 minutes, hold for 1.0 minute, return to 50% B.

  • Flow Rate : 0.4 mL/min.

  • Injection Volume : 5 µL.

Mass Spectrometry (ESI+ MRM) Parameters

Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

  • Promestriene Transitions : m/z 329.2 → m/z 145.1 (Quantifier), m/z 329.2 → m/z 159.1 (Qualifier).

  • Promestriene-d3 Transitions : m/z 332.2 → m/z 145.1 (Quantifier). (Note: The +3 Da shift is located on the ether moieties; ensure the chosen product ion retains the deuterium label or account for the neutral loss).

Workflow Start Biological Sample (Plasma/Vaginal Fluid) Spike Spike with Promestriene-d3 (SIL-IS) Start->Spike Aliquot Extraction Supported Liquid Extraction (SLE) Isolate Lipophilic Steroids Spike->Extraction Equilibration LC UHPLC Separation (Biphenyl/C18 Column) Extraction->LC Reconstitution MS ESI+ MS/MS Detection (MRM Mode) LC->MS Co-elution Data Ratio Quantification (Area Promestriene / Area IS) MS->Data Peak Integration

Step-by-Step LC-MS/MS Pharmacokinetic Workflow using Promestriene-d3.

Data Presentation & Validation Metrics

Table 1: Physicochemical and MS Properties of Analyte and IS

PropertyPromestrienePromestriene-d3
Molecular Formula C22H32O2C22H29D3O2
Molecular Weight 328.49 g/mol 331.51 g/mol
Precursor Ion [M+H]+ m/z 329.2m/z 332.2
Quantifier Product Ion m/z 145.1m/z 145.1
LogP (Lipophilicity) ~5.5~5.5

Table 2: Typical LC-MS/MS Validation Parameters (Based on )

Validation ParameterAcceptance CriteriaRole in Self-Validation
Lower Limit of Quantification (LLOQ) Signal-to-Noise (S/N) ≥ 10Establishes baseline sensitivity required to prove non-absorption.
Intra/Inter-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)Ensures the IS effectively normalizes extraction and injection variance.
Accuracy (% Bias) ± 15% (± 20% at LLOQ)Confirms exact quantitative reliability against a known standard.
Matrix Factor (IS Normalized) 0.85 – 1.15 (CV ≤ 15%)Proves Promestriene-d3 perfectly compensates for ESI ion suppression.

Trustworthiness and Quality Control

To ensure the protocol functions as a strictly self-validating system, every analytical batch must include:

  • Blank Matrix : Processed without analyte or IS to prove the absolute absence of endogenous interferences at the specific retention time.

  • Zero Sample (Blank + IS) : Processed with Promestriene-d3 only. This confirms that the SIL-IS does not contain unlabeled Promestriene as an isotopic impurity (cross-talk validation).

  • Calibration Curve : A minimum of 6 non-zero standards, demonstrating a linear dynamic range (e.g., 1.0 pg/mL to 1000 pg/mL) with a correlation coefficient (R²) > 0.995.

References

  • Del Pup, L., Postruznik, D., & Corona, G. (2012). Effect of one-month treatment with vaginal promestriene on serum estrone sulfate levels in cancer patients: a pilot study. Maturitas, 72(1), 93-94.[Link]

  • Pharmaffiliates. Promestriene-d3 Stable Isotopes.[Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Promestriene-d3 Recovery in Serum

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of Promestriene-d3 in serum. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with analyte recovery during bioanalytical method development and sample processing. As a deuterated internal standard, consistent and high recovery of Promestriene-d3 is not only desirable but also a critical indicator of the robustness and reliability of your entire analytical method for the parent compound, Promestriene.

This document moves beyond simple procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot effectively. We will explore common pitfalls and provide systematic solutions in a direct question-and-answer format, supported by detailed protocols and visual workflows.

Frequently Asked Questions (FAQs)

Q1: My Promestriene-d3 recovery is consistently low. What are the most common culprits?

Low recovery is a multifaceted issue that can arise at any point in the analytical workflow, from sample handling to final analysis.[1][2] The most frequent causes include:

  • Non-Specific Binding (NSB): As a hydrophobic, steroid-like molecule, Promestriene-d3 can adsorb to the surfaces of laboratory plastics, especially polypropylene.[3]

  • Inefficient Extraction: The chosen extraction technique (LLE, SPE, etc.) may not be optimized. This can be due to incorrect solvent choice, improper pH, or insufficient mixing.[4][5]

  • Sample Matrix Effects: Endogenous components in serum, such as lipids and proteins, can interfere with the extraction process or cause ion suppression/enhancement during LC-MS/MS analysis.[1]

  • Analyte Loss During Evaporation/Reconstitution: The analyte can be lost if evaporation is too aggressive (e.g., high temperature) or if the reconstitution solvent is not strong enough to redissolve the dried extract completely.[6]

Q2: What is a generally accepted recovery rate for an internal standard like Promestriene-d3?

While regulatory guidelines focus more on the consistency of the analyte/internal standard ratio, a good starting point for acceptable absolute recovery is typically in the range of 70-80% or higher.[5] More importantly, the recovery should be consistent across all samples. High variability (e.g., RSD >15%) is a significant concern, even if the average recovery seems acceptable, as it indicates an unreliable process.[4]

Q3: Should I use Liquid-Liquid Extraction (LLE), Supported Liquid Extraction (SLE), or Solid-Phase Extraction (SPE) for Promestriene-d3?

The choice depends on your specific needs regarding sample throughput, cleanliness of the final extract, and potential for automation.

Technique Principle Advantages Disadvantages Best For...
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases (e.g., aqueous serum and an organic solvent).Inexpensive, simple concept.Can be labor-intensive, prone to emulsion formation, may require multiple extraction steps.[7]Methods where cost is a primary concern and throughput is lower.
Supported Liquid Extraction (SLE) A form of LLE where the aqueous sample is coated onto an inert solid support. The organic solvent flows through, eliminating emulsions.High analyte recoveries (>75-80%), no emulsion formation, cleaner extracts than LLE, easily automated.[8][9]Higher cost per sample than LLE.High-throughput labs requiring clean extracts and reproducible results.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away, followed by elution of the pure analyte.Provides the cleanest extracts, high concentration factors, highly selective.Can be complex to develop, prone to low recovery if not optimized, highest cost.[10]Applications requiring maximum sensitivity and removal of interfering matrix components.
Q4: How can I minimize the loss of Promestriene-d3 due to non-specific binding to my labware?

This is a critical issue for hydrophobic molecules.[3]

  • Solvent Content: Avoid purely aqueous solutions. Prepare samples and standards in a solution containing a significant percentage of organic solvent (e.g., 30-50% acetonitrile or methanol) to keep the analyte in solution.[3][6]

  • Choice of Plasticware: While polypropylene is common, consider testing low-binding microplates or tubes.

  • Blocking Agents: In some cases, adding a blocking agent like a surfactant can prevent binding, but this can complicate downstream LC-MS analysis by causing ion suppression.[3] This should be a last resort.

  • Solvent Rinsing: After transferring a solution containing your analyte, rinse the original container with the transfer solvent and add it to the destination container to recover any adsorbed material.

Troubleshooting Guide: A Systematic Approach

Use this section to diagnose and resolve specific recovery issues you are encountering.

Problem: Low or inconsistent recovery after the sample preparation step.

This is the most common area where analyte is lost. A systematic approach is needed to pinpoint the cause.

G start Start: Low/Variable Recovery Observed check_fractions ACTION: Analyze all fractions (Pre-load, Load/Flow-through, Wash, Eluate) start->check_fractions analyte_in_flowthrough Is analyte found in the Load/Flow-through or Wash fractions? check_fractions->analyte_in_flowthrough analyte_not_in_eluate Is analyte signal low in the final eluate? analyte_in_flowthrough->analyte_not_in_eluate No binding_issue PROBLEM: Inefficient Binding or Premature Elution analyte_in_flowthrough->binding_issue Yes elution_issue PROBLEM: Incomplete Elution analyte_not_in_eluate->elution_issue Yes no_analyte Is analyte signal low or absent in ALL fractions? analyte_not_in_eluate->no_analyte No solve_binding SOLUTION: - LLE/SLE: Use a more non-polar solvent (e.g., MTBE). - SPE: Check sorbent choice, sample pH, and solvent strength of load/wash steps. Reduce flow rate. [15] binding_issue->solve_binding solve_elution SOLUTION: - LLE/SLE: Perform a second or third extraction. - SPE: Increase elution solvent strength (higher % organic) or volume. Use a stronger solvent. [6] elution_issue->solve_elution nsb_issue PROBLEM: Non-Specific Binding (NSB) or Degradation no_analyte->nsb_issue Yes solve_nsb SOLUTION: - Check for analyte adsorption to containers. [10] - Use low-binding labware. - Increase organic content of sample diluent. - Verify analyte stability under process conditions. nsb_issue->solve_nsb

Caption: Troubleshooting Decision Tree for Low Analyte Recovery.

If Using Liquid-Liquid Extraction (LLE) or Supported Liquid Extraction (SLE):
  • Issue: Poor Partitioning. Promestriene-d3 may have significant solubility in the aqueous phase, preventing it from moving into the organic solvent.

    • Cause & Explanation: The polarity of the extraction solvent is critical. A solvent like ethyl acetate is generally effective for steroids.[7][11] However, if recovery is still low, a more non-polar or different solvent might be needed.

    • Solution:

      • Change Solvent: Try methyl tert-butyl ether (MTBE) instead of or in combination with ethyl acetate.

      • "Salting Out": Add a salt (e.g., NaCl) to the aqueous sample.[12] This increases the polarity of the aqueous phase, driving the hydrophobic Promestriene-d3 into the organic phase.

      • Multiple Extractions: Perform the extraction twice and pool the organic layers. A single extraction rarely achieves 100% recovery.[7]

If Using Solid-Phase Extraction (SPE):

Low recovery in SPE is a classic problem that almost always relates to a mismatch between the analyte, the sorbent, and the solvents.[4][5]

G cluster_spe Solid-Phase Extraction (SPE) Workflow Condition 1. Condition (Activate Sorbent) Equilibrate 2. Equilibrate (Prepare for Sample) Condition->Equilibrate Wets the sorbent Load 3. Load Sample (Analyte Binds) Equilibrate->Load Prevents shock Wash 4. Wash (Remove Interferences) Load->Wash Retains analyte Elute 5. Elute (Collect Analyte) Wash->Elute Cleans extract

Caption: Standard workflow for Solid-Phase Extraction (SPE).

  • Issue: Analyte Breaks Through During Loading (Found in Flow-Through).

    • Cause & Explanation: The sorbent is not retaining the analyte. This happens if the sorbent is wrong (e.g., using a polar sorbent for a non-polar analyte), the loading solvent is too strong, or the sorbent bed was not properly conditioned.[10][13] For Promestriene-d3, a reversed-phase sorbent (like C8 or C18) is appropriate.

    • Solution:

      • Check Conditioning: Ensure the sorbent is wetted with an organic solvent (e.g., methanol) and then equilibrated with a weak solvent (e.g., water) before loading. Never let the sorbent bed dry out before loading the sample.[4]

      • Weaken the Sample Solvent: Dilute the serum sample with water or a weak buffer before loading to ensure the analyte binds strongly to the C18 sorbent.[13]

      • Reduce Flow Rate: Loading the sample too quickly does not allow enough time for the analyte to partition onto the sorbent. Decrease the flow rate during the loading step.[13]

  • Issue: Analyte is Lost During the Wash Step (Found in Wash Fraction).

    • Cause & Explanation: The wash solvent is too strong, prematurely eluting the analyte along with the interferences.[4]

    • Solution: Decrease the percentage of organic solvent in your wash solution. For example, if you are using 40% methanol, try 20% or 10%. The goal is to find a solvent composition that is strong enough to remove interferences but weak enough to leave your analyte bound to the sorbent.

  • Issue: Analyte is Not Recovered During Elution (Stuck on the Column).

    • Cause & Explanation: The elution solvent is not strong enough to desorb the analyte from the sorbent.[5]

    • Solution:

      • Increase Elution Solvent Strength: Use a higher percentage of organic solvent (e.g., switch from 70% to 90-100% methanol or acetonitrile).

      • Increase Elution Volume: Pass additional volumes of the elution solvent through the cartridge and combine the fractions.[4]

      • Soak the Sorbent: Allow the elution solvent to soak in the sorbent bed for a few minutes before applying pressure or vacuum to elute. This allows more time for the analyte to desorb into the solvent.

Detailed Protocols

These protocols provide a validated starting point for your method development.

Protocol 1: Supported Liquid Extraction (SLE) Protocol

This protocol is recommended for its high, reproducible recoveries and ease of use.[8][9]

  • Sample Pre-treatment:

    • To 200 µL of serum sample, add 200 µL of water and vortex to mix. This step reduces viscosity.

  • Sample Loading:

    • Load the entire 400 µL of diluted sample onto an ISOLUTE® SLE+ plate (or equivalent).

    • Apply a brief pulse of positive pressure or vacuum (2-5 psi) to initiate flow and allow the sample to absorb into the support.

    • Wait 5 minutes for the sample to fully distribute.

  • Analyte Elution:

    • Add 500 µL of ethyl acetate to the well. Allow it to flow through under gravity for 5 minutes.

    • Add a second aliquot of 500 µL of ethyl acetate and allow it to flow for another 5 minutes.

    • Apply positive pressure (5-10 seconds) to push any remaining solvent through.

  • Evaporation and Reconstitution:

    • Evaporate the collected eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the sample in 100 µL of a solvent appropriate for your LC-MS/MS mobile phase (e.g., 50:50 methanol:water) and mix thoroughly.[9]

Protocol 2: Calculating Absolute Recovery

This procedure is essential to diagnose where your analyte is being lost.

  • Prepare Three Sets of Samples:

    • Set A (Pre-Extraction Spike): Spike a blank serum sample with Promestriene-d3 at your target concentration. Process this sample through the entire extraction procedure. This represents your final test sample.

    • Set B (Post-Extraction Spike): Process a blank serum sample through the entire extraction procedure. Spike the final, clean eluate (after evaporation and just before reconstitution) with the same amount of Promestriene-d3 as Set A. This sample represents 100% recovery, as it bypasses any extraction losses.

    • Set C (Neat Standard): Prepare a standard of Promestriene-d3 in the final reconstitution solvent at the same theoretical concentration as Sets A and B.[1]

  • Analyze and Calculate:

    • Analyze all three sets by LC-MS/MS.

    • Extraction Recovery (%) = (Peak Area of Set A / Peak Area of Set B) * 100

    • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set C) * 100

    • Overall Recovery (%) = (Peak Area of Set A / Peak Area of Set C) * 100

By calculating these three values, you can determine if your problem is poor extraction efficiency, matrix-induced signal suppression, or a combination of both.

References

  • Biotage. (2023, December 8). Effective Extraction of a Panel of Steroid Hormones from Human Serum. Separation Science. [Link]

  • Biotage. Extraction of comprehensive steroid panel from human serum using ISOLUTE® SLE+. [Link]

  • El-Kattan, A. F., & Tuffaha, A. (2022). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. Molecules, 27(3), 853. [Link]

  • Welch Materials. (2025, October 17). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. [Link]

  • Eeltink, S., et al. (2007). Improvement of recovery and repeatability in liquid chromatography-mass spectrometry analysis of peptides. Journal of Chromatography A, 1143(1-2), 45-50. [Link]

  • Mazurenko, A., Salehzadeh, M., & Soma, K. K. (2025, August 26). Protocol to filter free steroids from serum using ultrafiltration and extract steroids via liquid-liquid extraction. protocols.io. [Link]

  • LGC. Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • Hong, P., & Koza, S. (2019, March 6). Strategies to Improve Recoveries of Proteins and Peptides from Sample Containers Before LC–MS Analyses. LCGC International. [Link]

  • ResearchGate. (2025, August 10). Improvement of Recovery and Repeatability in Liquid Chromatography−Mass Spectrometry Analysis of Peptides | Request PDF. [Link]

  • Hawach Scientific. (2023, February 24). Three Most Common Problems Regard to Solid Phase Extraction (SPE). [Link]

  • ALWSCI. (2025, August 7). Why Is Your SPE Recovery So Low?. [Link]

  • Hawach. (2025, October 17). The Reason of Poor Sample Recovery When Using SPE. [Link]

  • Phenomenex. Sample Prep Tech Tip: Troubleshooting SPE. [Link]

Sources

Technical Support Center: Minimizing Matrix Effects with Promestriene-d3

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Promestriene analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the use of Promestriene-d3 as an internal standard to mitigate matrix effects in LC-MS/MS assays.

Understanding the Challenge: Matrix Effects

In liquid chromatography-mass spectrometry (LC-MS/MS), matrix effects are a significant challenge that can compromise the accuracy and reproducibility of quantitative bioanalysis.[1][2] These effects arise from co-eluting endogenous or exogenous components in a biological sample that can either suppress or enhance the ionization of the target analyte, in this case, Promestriene.[1][3] This interference can lead to inaccurate quantification, reduced sensitivity, and poor precision.[1][4]

Stable isotope-labeled (SIL) internal standards, such as Promestriene-d3, are considered the "gold standard" for mitigating these matrix effects.[5][6] By being chemically almost identical to the analyte, Promestriene-d3 co-elutes and experiences similar ionization suppression or enhancement, allowing for reliable correction and accurate quantification.[5][7]

Frequently Asked Questions (FAQs)

Q1: Why is a deuterated internal standard like Promestriene-d3 preferred over a structural analog?

A1: Promestriene-d3, as a stable isotope-labeled internal standard, is structurally and chemically almost identical to Promestriene.[8] This near-identical nature ensures that it behaves similarly during sample extraction, chromatography, and ionization in the mass spectrometer.[5][7] This allows it to effectively compensate for variations in sample recovery and, most importantly, matrix effects.[5][9] Structural analogs, while similar, may have different extraction efficiencies, chromatographic retention times, and ionization responses, leading to less accurate correction for matrix effects.[6]

Q2: I'm observing a shift in the retention time between Promestriene and Promestriene-d3. Is this normal and how can I address it?

A2: A slight retention time shift between an analyte and its deuterated internal standard can occur due to the "deuterium isotope effect."[5] While often minimal, this can become problematic if the two compounds elute into regions of the chromatogram with different matrix effects, a phenomenon known as "differential matrix effects."[5]

Troubleshooting Steps:

  • Chromatographic Optimization: Adjusting the mobile phase composition, gradient slope, or column temperature can help to achieve co-elution.[5]

  • Column Chemistry: Consider using a different stationary phase that provides less separation between the isotopologues.[5]

Q3: My Promestriene-d3 signal is inconsistent across my sample batch. What are the potential causes?

A3: Inconsistent internal standard response is a common issue that can stem from several factors.

Potential CauseTroubleshooting Suggestions
Inaccurate Pipetting Ensure pipettes are properly calibrated and use a consistent technique for adding the internal standard to all samples, calibrators, and quality controls.
Incomplete Mixing Vortex or mix samples thoroughly after adding the internal standard to ensure homogeneity.
Degradation Investigate the stability of Promestriene-d3 in the sample matrix and processing conditions.[6]
Variable Extraction Recovery Optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to ensure consistent recovery of both the analyte and the internal standard.[1][2]
Matrix Effects Even with a SIL-IS, severe matrix effects can cause variability.[6] Further sample cleanup or chromatographic optimization may be necessary.
Instrument Issues A dirty ion source, injector malfunction, or detector drift can all contribute to signal instability.[6] Perform routine instrument maintenance.[9]

Q4: Can Promestriene-d3 perfectly correct for all matrix effects?

A4: While highly effective, Promestriene-d3 may not perfectly correct for matrix effects in all situations. As mentioned, differential matrix effects due to chromatographic separation can be a factor.[5] Additionally, in cases of extreme ion suppression, the signal for both the analyte and the internal standard may be reduced to a point where the measurement is no longer reliable.[4] It is crucial to assess matrix effects during method development and validation.[6]

Q5: What is H/D back-exchange and should I be concerned about it with Promestriene-d3?

A5: H/D back-exchange is a phenomenon where deuterium atoms on the internal standard are replaced by hydrogen atoms from the surrounding solvent or matrix.[5] This is a concern when deuterium atoms are placed on labile positions (e.g., -OH, -NH).[5] For Promestriene-d3, the stability of the deuterium labels is critical. It is recommended to use internal standards where deuterium is placed on stable carbon positions.[5]

Troubleshooting Guide: Investigating Matrix Effects

If you suspect matrix effects are impacting your Promestriene assay despite using Promestriene-d3, a systematic investigation is necessary.

Workflow for Investigating Matrix Effects

Caption: A workflow for systematically investigating and mitigating matrix effects.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment (Qualitative Assessment)

This experiment helps to identify at what retention times matrix components are causing ion suppression or enhancement.[3][10]

Objective: To qualitatively identify regions of ion suppression or enhancement in the chromatogram.[11]

Methodology:

  • Setup: Infuse a standard solution of Promestriene at a constant flow rate into the LC eluent stream after the analytical column but before the mass spectrometer inlet.

  • Injection: Inject an extracted blank matrix sample (a sample that does not contain the analyte).

  • Analysis: Monitor the signal of the infused Promestriene. A dip in the baseline indicates ion suppression, while a rise indicates enhancement at that specific retention time.[10]

Protocol 2: Post-Extraction Spike Experiment (Quantitative Assessment)

This experiment quantifies the extent of matrix effects.[4][12]

Objective: To quantitatively determine the percentage of ion suppression or enhancement.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Promestriene and Promestriene-d3 spiked into the reconstitution solvent.

    • Set B (Post-Spiked Matrix): Extract blank biological matrix and then spike with Promestriene and Promestriene-d3.

    • Set C (Pre-Spiked Matrix): Spike blank biological matrix with Promestriene and Promestriene-d3 before extraction.

  • Analysis: Analyze all three sets of samples by LC-MS/MS.

  • Calculations:

    • Matrix Effect (%ME): (Mean Peak Area in Set B / Mean Peak Area in Set A) * 100

      • A value < 100% indicates ion suppression.[4]

      • A value > 100% indicates ion enhancement.[4]

    • Recovery (%RE): (Mean Peak Area in Set C / Mean Peak Area in Set B) * 100

    • Process Efficiency (%PE): (Mean Peak Area in Set C / Mean Peak Area in Set A) * 100

Interpretation of Results: The matrix effect for both the analyte and the internal standard should be similar for effective compensation. Regulatory guidelines, such as those from the FDA and EMA, recommend that the internal standard response variability should be monitored.[13] A coefficient of variation (CV) of ≤ 15% for the internal standard response across different matrix lots is generally considered acceptable.[6]

Logical Relationship of Mitigation Strategies

Mitigation_Strategies node1 Problem: Matrix Effects (Ion Suppression/Enhancement) node2 Primary Solution: Use of Promestriene-d3 (SIL-IS) node1->node2 Compensation node5 Goal: Accurate & Precise Quantification node2->node5 Enables node3 Optimization Layer 1: Chromatographic Separation node3->node1 Reduces Co-elution node3->node2 Improves IS Performance node4 Optimization Layer 2: Sample Preparation node4->node1 Removes Interferences node4->node2 Improves IS Performance

Caption: The relationship between the problem of matrix effects and the layered mitigation strategies.

By following these guidelines and troubleshooting steps, researchers can effectively utilize Promestriene-d3 to minimize matrix effects and ensure the development of robust, reliable, and accurate bioanalytical methods.

References

  • Matrix Effects: Causes and Solutions in Analysis | Phenomenex. (2026, February 18). Retrieved from [Link]

  • Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions – Welch Materials, Inc. (2024, November 21). Retrieved from [Link]

  • Deuterated internal standards and bioanalysis by AptoChem. (2008). Retrieved from [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). Retrieved from [Link]

  • Wieling, J. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or overkill? SciSpace. Retrieved from [Link]

  • Mei, H. (2006). Matrix effects: Causes and solutions. ResearchGate. Retrieved from [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). YouTube. Retrieved from [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results - ResolveMass Laboratories Inc. (2025, December 29). Retrieved from [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Retrieved from [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Retrieved from [Link]

  • Kaza, M., & Karazniewicz-Lada, M. (2018, December 19). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? ScienceDirect. Retrieved from [Link]

  • Rocchi, S., & Maso, S. (2021). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC. Retrieved from [Link]

  • Dolan, J. W. (2025, March 10). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Chromatography Online. Retrieved from [Link]

  • Kaza, M., & Karazniewicz-Lada, M. (2018). Supplementary material Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse? ResearchGate. Retrieved from [Link]

  • Wardle, R., & Calton, L. (n.d.). Analysis of Serum Estrogens by UPLC-MS/MS for Clinical Research. Waters Corporation. Retrieved from [Link]

  • Ludwig, A., Mandel, P., & Adler, C. (n.d.). Progesterone Metabolism in Serum. Agilent. Retrieved from [Link]

  • Hewavitharana, A. K., & Gabay, Y. (2022, April 15). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. Retrieved from [Link]

  • Farré, M. (2007). Determination of estrogens and progestogens by mass spectrometric techniques (GC/MS, LC/MS and LC/MS/MS). ResearchGate. Retrieved from [Link]

  • Bowman, D. R., & Bhandari, D. R. (2023). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. CDC Stacks. Retrieved from [Link]

  • Imre, S. M., & Tero-Vescan, A. (2018). LC-MS/MS ESI METHODS FOR THE DETERMINATION OF OESTROGENS AND ANDROGENS IN BIOLOGICAL MATRIX – A MINIREVIEW. Farmacia Journal. Retrieved from [Link]

  • Dufour, P., et al. (2021, March 18). Development and validation of a liquid chromatography coupled to mass spectrometer (LC-MS) method for the simultaneous quantification of four steroid hormones in serum of two different mammal species. ORBi. Retrieved from [Link]

Sources

resolving deuterium exchange issues in Promestriene-d3

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Promestriene-d3

A Guide to Resolving Deuterium Exchange Issues in Quantitative Analysis

Welcome to the technical support center for Promestriene-d3. This guide is designed for researchers, scientists, and drug development professionals who use Promestriene-d3 as an internal standard (IS) in quantitative mass spectrometry assays. Deuterated standards are essential for achieving the highest levels of accuracy and reproducibility in LC-MS analysis.[1][2] However, the stability of the deuterium labels is paramount; loss of these labels through hydrogen-deuterium (H/D) exchange can compromise data integrity, leading to inaccurate quantification.[3][4]

This document provides in-depth, structured guidance in a question-and-answer format to help you understand, troubleshoot, and prevent deuterium exchange, ensuring the robustness and reliability of your analytical methods.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Promestriene-d3 Stability

This section addresses the most common questions regarding the properties of Promestriene-d3 and the nature of deuterium exchange.

Q1: What is Promestriene-d3 and where are the deuterium labels located?

Promestriene-d3 is a stable isotope-labeled (SIL) version of Promestriene, a synthetic estrogen ether. It is designed to be chemically and physically identical to the unlabeled analyte, allowing it to serve as an ideal internal standard for quantitative LC-MS analysis.[5] The "-d3" designation indicates that three hydrogen atoms (¹H) on the molecule have been replaced with deuterium (²H). Based on its chemical structure (3-propoxy-17β-methoxy-estra-1,3,5(10)-triene), the most stable and common positions for these labels are on one of the terminal methyl groups of the ether chains, which are not readily exchangeable under typical analytical conditions. The molecular formula is C22H29D3O2.[6]

Q2: What is deuterium exchange and why is it a critical problem?

Deuterium exchange, often called "back-exchange," is a chemical reaction where a deuterium atom on a molecule is replaced by a hydrogen atom from the surrounding environment.[3][7] This is highly problematic in quantitative assays for several reasons:

  • Compromised Quantification: In isotope dilution mass spectrometry, the ratio of the analyte to the stable, known mass of the internal standard is used for calculation.[4] If the IS loses deuterium, its mass changes (e.g., M+3 becomes M+2 or M+1), which invalidates this ratio and leads to inaccurate and unreliable results.[3]

  • Loss of Isotopic Purity: The isotopic enrichment of the standard, which should ideally be ≥98%, decreases, affecting the sensitivity and linearity of the assay.[1][8]

Q3: What are the primary factors that trigger deuterium exchange?

The rate and extent of H/D exchange are heavily influenced by the immediate chemical environment.[9] The key drivers are:

  • Solvent Type: Protic solvents (e.g., water, methanol, ethanol) contain easily exchangeable acidic protons and are the main culprits behind H/D exchange.[3] Aprotic solvents (e.g., acetonitrile, DMSO) lack these exchangeable protons and are much safer for handling deuterated standards.

  • pH of the Solution: The exchange reaction is catalyzed by both acids and bases.[10] For many molecules, the exchange rate is at a minimum at a slightly acidic pH (around 2.5-3.0).[3][10] Both neutral and, especially, basic conditions can dramatically accelerate deuterium loss.

  • Temperature: Higher temperatures increase the kinetic energy of molecules, significantly accelerating the rate of the exchange reaction.[3]

  • Exposure Time: The longer the standard is exposed to unfavorable conditions (e.g., in a protic mobile phase in an autosampler vial), the greater the extent of exchange will be.

Section 2: Troubleshooting Guide - Diagnosing and Resolving Exchange

This section provides a systematic approach to identifying and solving deuterium exchange issues observed during experiments.

Issue: I'm observing unexpected peaks in my mass spectrum corresponding to M-1 (d2) or M-2 (d1) for my Promestriene-d3 internal standard. What is happening and how do I fix it?

This observation is a classic sign of deuterium exchange. The goal is to systematically isolate the step in your workflow where the exchange is occurring.

Workflow for Troubleshooting Deuterium Exchange

G start M-1 / M-2 Peak Observed For Promestriene-d3 prep Step 1: Evaluate Sample Preparation start->prep lc Step 2: Evaluate LC Conditions ms Step 3: Evaluate MS Source Conditions q_solvent Are protic solvents (H₂O, MeOH) used? prep->q_solvent Check Solvents q_ph Is solution pH basic or neutral? prep->q_ph Check pH q_temp Are samples stored at room temp? prep->q_temp Check Temp q_mobile Is mobile phase >50% aqueous? lc->q_mobile Check Mobile Phase q_autosampler Is autosampler cooled? lc->q_autosampler Check Storage q_source_temp Is ion source temperature high? ms->q_source_temp Check Source Temp q_solvent->q_ph No sol_aprotic Solution: Switch to Aprotic Solvent (e.g., Acetonitrile) q_solvent->sol_aprotic Yes q_ph->q_temp No sol_ph Solution: Acidify to pH ~2.5-3.0 (e.g., with Formic Acid) q_ph->sol_ph Yes q_temp->lc No sol_temp Solution: Keep samples cold (on ice / 4°C) q_temp->sol_temp Yes q_mobile->q_autosampler No q_mobile->sol_ph Yes q_autosampler->ms Yes sol_auto Solution: Set autosampler to 4-10°C q_autosampler->sol_auto No sol_source Solution: Reduce source temperature if possible without losing sensitivity q_source_temp->sol_source Yes

Caption: A step-by-step workflow for diagnosing the source of deuterium exchange.

Section 3: Best Practices & Validated Protocols

Adhering to best practices during method development is the most effective way to prevent deuterium exchange from occurring in the first place.

Data Summary: Recommended Conditions to Minimize Exchange

The choice of solvent and pH is the most critical factor in preserving the isotopic purity of Promestriene-d3.[3]

ParameterRecommended (Low Risk)Use with Caution (Medium Risk)Avoid (High Risk)Rationale
Solvents Acetonitrile, Dichloromethane, Ethyl Acetate, DMSOMethanol, IsopropanolH₂O (unbuffered)Aprotic solvents lack exchangeable protons.[3] Methanol is less protic than water but can still contribute to exchange.
pH Modifiers Formic Acid (0.1%), Acetic Acid (0.1%)Ammonium Acetate, Ammonium FormateAmmonium Hydroxide, DiethylamineAcidic conditions (pH 2.5-4) significantly slow the exchange rate for most compounds. Neutral and basic conditions accelerate it.[10]
Temperature 0 - 4°C (On ice / Cooled Autosampler)10 - 20°C> 25°C (Room Temperature)Lower temperatures reduce the reaction kinetics of H/D exchange.[3]
Protocol: Self-Validating Experiment to Test for Exchange

To build a trustworthy and robust method, you must challenge the stability of your internal standard under your specific experimental conditions.

Objective: To determine if your sample preparation, storage, and LC-MS conditions induce deuterium exchange in Promestriene-d3.

Methodology:

  • Prepare a High-Concentration IS Solution: Prepare a solution of Promestriene-d3 in your final sample solvent (the solvent your processed samples are in before injection) at a concentration approximately 100x higher than in your analytical samples.

  • Incubate Under Stress Conditions: Aliquot this solution into three sets of vials:

    • Set A (Control): Immediately analyze this set. This is your baseline (T=0) isotopic purity.

    • Set B (Autosampler Stability): Place this set in your autosampler and let it sit for the maximum expected duration of an analytical run (e.g., 24 hours).

    • Set C (Accelerated Stress): Place this set on the benchtop at room temperature for the same duration.

  • LC-MS Analysis:

    • Acquire full-scan mass spectra for all samples. Do not use MRM/SRM for this test.

    • Monitor the ion signals for the intact Promestriene-d3 (M+3) as well as the potential exchange products (M+2, M+1) and the unlabeled analyte (M).

  • Data Analysis & Interpretation:

    • Calculate Isotopic Purity: For each set, calculate the percentage of the total signal that corresponds to the desired M+3 ion.

      • % Purity = [Area(M+3) / (Area(M) + Area(M+1) + Area(M+2) + Area(M+3))] * 100

    • Compare Results:

      • If the purity of Set B and Set C is identical to Set A, your method is robust and does not induce significant exchange.

      • If the purity of Set B shows a slight decrease, but Set C shows a significant decrease, your cooled autosampler is effectively minimizing exchange that would otherwise occur.

      • If the purity of both Set B and Set C decreases significantly, your solvent system (mobile phase/reconstitution solvent) is too aggressive and needs to be reformulated according to the recommendations in the table above (e.g., by increasing the organic content or acidifying the pH).[3][11]

References

  • Hatvany, J. B., Liyanage, O. T., & Gallagher, E. S. (2024). Effect of pH on In-Electrospray Hydrogen/Deuterium Exchange of Carbohydrates and Peptides. Journal of the American Society for Mass Spectrometry, 35(3), 441–448. [Link]

  • Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc. Retrieved March 2, 2026, from [Link]

  • Hydrogen–deuterium exchange. (2023, December 27). In Wikipedia. Retrieved March 2, 2026, from [Link]

  • Lawson, K. A., & Jardetzky, O. (1993). The pH dependence of hydrogen-deuterium exchange in trp repressor: the exchange rate of amide protons in proteins reflects tertiary interactions, not only secondary structure. Protein Science, 2(3), 455–463. [Link]

  • Zhang, Z., & Smith, D. L. (2012). Minimizing Back Exchange in the Hydrogen Exchange-Mass Spectrometry Experiment. Analytical Chemistry, 84(18), 7936–7942. [Link]

  • Głowka, F. K., & Ratajczak, T. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(10), 2949. [Link]

  • Konermann, L., Pan, J., & Liu, Y. H. (2011). Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes. Chemical Society Reviews, 40(3), 1224–1234. [Link]

  • Wales, T. E., & Engen, J. R. (2020). Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. Analytical Chemistry, 92(22), 15069–15077. [Link]

  • Isotopic Purity Using LC-MS. (2026, February 23). ResolveMass Laboratories Inc. Retrieved March 2, 2026, from [Link]

  • Mass Spectrometry & Purification Techniques. (2023, March 24). Longdom Publishing. Retrieved March 2, 2026, from [Link]

  • Zhang, Z., & Smith, D. L. (2012). Minimizing Back Exchange in the Hydrogen Exchange-Mass Spectrometry Experiment. Journal of the American Society for Mass Spectrometry, 23(9), 1582-1589. [Link]

  • Deuterated internal standards and bioanalysis by AptoChem. (n.d.). AptoChem. Retrieved March 2, 2026, from [Link]

  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025, November 5). ResolveMass Laboratories Inc. Retrieved March 2, 2026, from [Link]

  • Promestriene-D3. (n.d.). Acanthus Research. Retrieved March 2, 2026, from [Link]

Sources

Mechanistic Overview: The Thermodynamics of Promestriene-d3 in Methanol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Promestriene-d3 LC-MS/MS Standard Preparation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a critical, yet frequently misunderstood, challenge in bioanalytical workflows: the solubility and stability of Promestriene-d3 in methanol.

Promestriene-d3 is the deuterated internal standard (IS) essential for the precise LC-MS/MS quantification of Promestriene, a synthetic estrogen diether used in the topical treatment of vaginal atrophy[1][2]. Because internal standards dictate the accuracy of your entire calibration curve, resolving solubility issues is paramount to assay integrity.

To troubleshoot solubility, we must first understand the physicochemical causality. Promestriene (17β-methoxy-3-propoxy-estra-1,3,5(10)-triene) is highly lipophilic, with a calculated LogP ranging from 4.5 to 5.35[3].

Why does it struggle in methanol?

  • Lack of Hydrogen Bond Donors: Unlike estradiol, which has free hydroxyl groups, Promestriene is a diether. It possesses 0 hydrogen bond donors and 2 hydrogen bond acceptors[3]. Methanol is a polar, protic solvent that relies on a dynamic hydrogen-bonding network. Promestriene disrupts this network without offering compensatory hydrogen bonds, making the dissolution thermodynamically unfavorable at high concentrations.

  • The Deuterium Isotope Effect: While Promestriene-d3 is chemically identical to its unlabeled counterpart, the heavier deuterium atoms slightly lower the molecule's zero-point energy. This can subtly alter the crystal lattice energy, occasionally leading to a slower dissolution rate (a kinetic isotope effect) when approaching the saturation point in a suboptimal solvent.

  • Hygroscopicity of Methanol: Methanol rapidly absorbs atmospheric moisture. The addition of even 1-2% water exponentially decreases the solubility of lipophilic steroids, forcing Promestriene-d3 out of solution.

Troubleshooting FAQs

Q1: I prepared a 1 mg/mL stock solution of Promestriene-d3 in 100% methanol. It looked clear, but after storing it in the -20°C freezer, it crashed out. Why? A: This is a classic temperature-dependent solubility failure. The solubility limit of Promestriene in methanol is highly sensitive to thermal energy. At room temperature (25°C), 1 mg/mL may temporarily exist as a metastable supersaturated solution. However, at -20°C, the kinetic energy drops, and the thermodynamic equilibrium shifts, causing the highly lipophilic molecules to nucleate and precipitate. Solution: Never store high-concentration Promestriene stocks in pure methanol at -20°C. Use DMSO for primary stocks.

Q2: Can I just vortex the cold, precipitated methanol stock and use it? A: Absolutely not. Vortexing a cold suspension will not overcome the lattice energy required to re-dissolve the standard. If you pipette a heterogeneous suspension, your internal standard concentration will be wildly inaccurate, invalidating your LC-MS/MS assay. You must warm the vial to room temperature and sonicate it for at least 15 minutes until it is optically clear.

Q3: My working solution (100 ng/mL) in methanol is suddenly showing massive variability in the mass spectrometer. Could it be precipitating at such a low concentration? A: At 100 ng/mL, Promestriene-d3 should not precipitate in pure methanol. This variability is almost certainly due to water contamination . If your methanol has absorbed atmospheric water (or if you diluted the standard into a highly aqueous mobile phase without sufficient organic modifier), the local micro-environment becomes too polar. Ensure you are using anhydrous, LC-MS grade methanol and store it in tightly sealed amber bottles.

Q4: What is the most scientifically sound solvent strategy for Promestriene-d3? A: A two-tier solvent system. Prepare your primary, high-concentration stock (e.g., 1-5 mg/mL) in an aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), where its solubility reaches up to 5-15 mg/mL[4]. Then, make your intermediate and working dilutions in LC-MS grade methanol or acetonitrile.

Physicochemical Data & Solvent Compatibility

The following table summarizes the quantitative data dictating Promestriene-d3 solvent interactions, allowing for rapid experimental decision-making.

ParameterValue / CharacteristicImpact on LC-MS/MS Workflow
Molecular Weight ~331.5 g/mol (d3 form)Used for exact mass calculation in MRM transitions.
LogP (Lipophilicity) 4.5 - 5.35[3]Highly non-polar; requires high organic content for dissolution.
H-Bond Donors 0[3]Cannot donate hydrogen bonds; poor solubility in protic/aqueous media.
Solubility in DMSO ~5 - 15 mg/mL[4]Optimal for primary stock solutions and long-term -20°C storage.
Solubility in Methanol "Slightly Soluble" (< 1 mg/mL stable)[3]Suboptimal for primary stocks; highly susceptible to cold-crashing.
Solubility in Water Practically Insoluble[5]Will precipitate instantly if organic stocks are spiked directly into aqueous buffers without mixing.

Experimental Protocol: Self-Validating Stock Preparation

To ensure absolute trustworthiness in your quantitative assays, follow this step-by-step methodology for preparing Promestriene-d3. This protocol is designed to prevent precipitation before it occurs.

Phase 1: Primary Stock Preparation (1.0 mg/mL in DMSO)

  • Equilibration: Remove the Promestriene-d3 solid standard from the -20°C freezer and allow it to equilibrate to room temperature in a desiccator for 30 minutes. Causality: Opening a cold vial introduces condensation (water), which will permanently ruin the solubility profile.

  • Weighing: Accurately weigh 1.0 mg of Promestriene-d3 into a pre-tared, amber glass vial.

  • Dissolution: Add exactly 1.0 mL of anhydrous, LC-MS grade DMSO[4].

  • Agitation: Vortex for 60 seconds. Because DMSO is a polar aprotic solvent, it easily accommodates the lipophilic diether structure. The solution will become immediately clear.

  • Storage: Aliquot into 100 µL volumes in tightly sealed amber vials. Purge the headspace with inert gas (Nitrogen or Argon)[4] and store at -20°C. Validation: DMSO freezes at 19°C. The solid matrix locks the compound in place, preventing degradation.

Phase 2: Working Solution Preparation (10 µg/mL in Methanol)

  • Thawing: Take one 100 µL DMSO aliquot and warm to room temperature until completely melted and clear.

  • Dilution: Pipette 10 µL of the DMSO stock into 990 µL of anhydrous LC-MS grade methanol.

  • Homogenization: Vortex immediately. Causality: The 1% DMSO acts as a co-solvent micro-environment, stabilizing the Promestriene-d3 within the methanol matrix and preventing nucleation.

  • Usage: This working solution is now stable for daily LC-MS/MS spiking.

Troubleshooting Visualization

If you encounter a cloudy solution or erratic IS peak areas, follow this logical decision tree to rescue your assay.

G Start Promestriene-d3 Precipitation/Erratic MS Signal CheckTemp Is the Methanol stock cold (e.g., straight from -20°C)? Start->CheckTemp WarmSon Warm to RT (25°C) & Sonicate for 15 mins CheckTemp->WarmSon Yes CheckConc Is stock concentration > 100 µg/mL in pure MeOH? CheckTemp->CheckConc No WarmSon->CheckConc Still cloudy Resolved Solution Clear & Stable: Proceed to LC-MS/MS Assay WarmSon->Resolved Clears up AddCoSolvent Re-prepare primary stock in DMSO (5-15 mg/mL) CheckConc->AddCoSolvent Yes CheckWater Check Methanol Quality (Has it absorbed water?) CheckConc->CheckWater No AddCoSolvent->Resolved ReplaceMeOH Discard & replace with fresh anhydrous LC-MS grade MeOH CheckWater->ReplaceMeOH Suspect water ingress ReplaceMeOH->Resolved

Fig 1: Diagnostic workflow for resolving Promestriene-d3 precipitation in methanol.

References

  • LookChem. "Chemical Property of Promestriene." LookChem Database. Available at:[Link]

  • Inxight Drugs. "PROMESTRIENE." National Center for Advancing Translational Sciences (NCATS). Available at:[Link]

  • PubChem. "Promestriene | C22H32O2 | CID 9883915." National Institutes of Health (NIH). Available at:[Link]

  • Almodovar, A. J. O., et al. "Promestriene Affects GREB1 Expression in Estrogen Sensitive Breast Cancer Cells." Journal of Cancer Therapy, ResearchGate. Available at:[Link]

Sources

Technical Support Center: Identification of Promestriene-d3 Degradation Products

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Promestriene-d3 analysis. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with identifying and characterizing potential degradation products of Promestriene-d3. As a deuterated analogue of Promestriene, a synthetic estradiol diether, understanding its stability profile is critical for ensuring the quality, safety, and efficacy of pharmaceutical formulations.

This resource provides in-depth, experience-based guidance in a direct question-and-answer format. We will explore the "why" behind experimental choices, offering troubleshooting advice and detailed protocols grounded in authoritative regulatory and scientific principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are starting a stability study on a new Promestriene-d3 formulation. Where do we begin with identifying potential degradation products?

A1: The foundational step is to perform a comprehensive forced degradation (or stress testing) study. The goal is not to completely destroy the drug, but to accelerate its degradation to generate a sufficient amount (typically 5-20%) of degradation products to be detected and identified.[1] This process is essential for understanding the intrinsic stability of the molecule, elucidating potential degradation pathways, and developing a stability-indicating analytical method.[2][3]

Your study should expose Promestriene-d3 to a range of stress conditions as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[4][5] The primary conditions to investigate are:

  • Acid Hydrolysis: Cleavage of the ether linkages is a primary concern.

  • Base Hydrolysis: Saponification or other base-catalyzed reactions.

  • Oxidation: The steroid nucleus and ether groups can be susceptible to oxidation.

  • Photolysis: Exposure to UV and visible light to assess photosensitivity.

  • Thermal Degradation: To evaluate the effect of heat on the molecule.

It is crucial to run these experiments with a control sample (unstressed Promestriene-d3) and a blank (placebo formulation without the active pharmaceutical ingredient, API) to differentiate API degradation from excipient-related interference.

Q2: What are the most probable degradation pathways for Promestriene-d3, and what products should we anticipate?

A2: Promestriene is the 3-propyl and 17β-methyl diether of estradiol.[6] Its stability is largely dictated by the ether linkages and the core steroid structure. The deuterium labeling on the propoxy group is unlikely to alter the degradation pathways significantly but will be crucial for mass spectrometry-based identification.

Based on the chemistry of estradiol ethers, the following degradation pathways are most likely:

  • Hydrolysis of Ether Linkages: This is the most anticipated pathway. Acid-catalyzed hydrolysis is likely to cleave one or both ether groups.

    • Product 1 (Mono-ether): Cleavage of the 3-propoxy-d3 group would yield 17β-methoxy-estra-1,3,5(10)-trien-3-ol.

    • Product 2 (Mono-ether): Cleavage of the 17β-methoxy group would yield 3-(propoxy-d3)-estra-1,3,5(10)-trien-17β-ol.

    • Product 3 (Diol): Cleavage of both ether groups would result in Estradiol.

  • Oxidation: The phenolic A-ring and other parts of the steroid nucleus are susceptible to oxidation.

    • Product 4 (Ketone): Oxidation of the 17-hydroxyl group (if formed via hydrolysis) would lead to the corresponding estrone analogue.

    • Product 5 (Aromatic Ring Oxidation): Hydroxylation of the aromatic A-ring can occur, leading to catechol-like estrogen structures.

    • Product 6 (Epoxides/Seco-derivatives): More extensive oxidation can lead to the formation of epoxides or even cleavage of the steroid rings (seco-steroids).[4]

  • Photodegradation: UV exposure can lead to the formation of various quinone-type derivatives from the phenolic part of the molecule.[7]

The diagram below illustrates these potential primary degradation pathways.

G cluster_hydrolysis Hydrolytic Degradation (Acid/Base) cluster_oxidation Oxidative Degradation cluster_photo Photolytic Degradation Promestriene_d3 Promestriene-d3 (C22H29D3O2) Monoether1 17-methoxy Estradiol (Loss of Propoxy-d3) Promestriene_d3->Monoether1 H+ / H2O Monoether2 3-propoxy-d3 Estradiol (Loss of Methoxy) Promestriene_d3->Monoether2 H+ / H2O Aromatic_Oxidation Aromatic Ring Oxidation Products Promestriene_d3->Aromatic_Oxidation [O] / H2O2 Quinones Quinone-type Derivatives Promestriene_d3->Quinones UV / Light Estradiol Estradiol (Loss of both ethers) Monoether1->Estradiol H+ / H2O Monoether2->Estradiol H+ / H2O Estrone_Analogue Estrone Analogue (Oxidation of 17-OH) Estradiol->Estrone_Analogue [O]

Caption: Predicted Degradation Pathways for Promestriene-d3.

Q3: Our initial HPLC-UV runs show several new, small peaks in the stressed samples. How do we develop a robust, stability-indicating method?

A3: This is a common and expected outcome. The next step is to optimize your High-Performance Liquid Chromatography (HPLC) method to ensure it is "stability-indicating." This means the method must be able to separate the parent drug (Promestriene-d3) from all potential degradation products and process-related impurities without interference.[2]

Troubleshooting & Optimization Steps:

  • Poor Resolution: If peaks are co-eluting, you need to improve the separation.

    • Solution: Modify the gradient profile. A shallower gradient provides more time for separation. Experiment with different organic modifiers (e.g., switch from acetonitrile to methanol or use a combination) as this changes the selectivity of the separation. Also, consider a different column chemistry (e.g., C8, Phenyl-Hexyl) if C18 is not providing adequate separation.[8]

  • No Degradation Peaks Detected:

    • Possible Cause: The stress conditions were not harsh enough, or the degradation products are not UV-active at your chosen wavelength.

    • Solution: Increase the duration, temperature, or concentration of the stressor.[9] For detection, use a Photo Diode Array (PDA) detector to screen across a wide range of UV wavelengths. Some degradation products may have a different UV maximum than the parent compound.

  • Mass Balance Issues: The decrease in the parent drug peak area does not correspond to the sum of the new peak areas.

    • Possible Cause: Some degradation products may be non-UV active, highly retained on the column, or volatile.

    • Solution: Couple your HPLC to a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with UV. Most importantly, use HPLC coupled with Mass Spectrometry (LC-MS) to search for non-chromophoric species.

The workflow for developing a stability-indicating method is visualized below.

G start Start: Initial HPLC Method stress Perform Forced Degradation Studies start->stress analyze Analyze Stressed Samples with Initial Method stress->analyze check_res Adequate Peak Resolution? analyze->check_res optimize Optimize Method: - Gradient - Mobile Phase - Column check_res->optimize No check_balance Mass Balance Achieved? check_res->check_balance Yes optimize->analyze use_ms Use LC-MS to Identify Non-UV Active Products check_balance->use_ms No validate Validate Method per ICH Q2(R1) Guidelines check_balance->validate Yes use_ms->analyze end End: Stability-Indicating Method Established validate->end

Caption: Workflow for Stability-Indicating Method Development.

Q4: We have separated the degradation peaks using HPLC. How do we definitively identify their structures?

A4: Structural elucidation of unknown impurities requires a combination of powerful analytical techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • High-Resolution Mass Spectrometry (HRMS): Couple your HPLC to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Expertise: HRMS provides a highly accurate mass measurement of the degradation product. This allows you to determine its elemental composition (e.g., C21H29O2 for a mono-hydrolyzed product losing the propoxy-d3 group). The presence of the d3-label will serve as a unique signature, confirming which part of the molecule remains intact.

    • Trustworthiness: Comparing the exact mass to a database of potential structures derived from the parent molecule provides a high degree of confidence in the proposed identity.

  • Tandem Mass Spectrometry (MS/MS): Fragment the degradation product ions within the mass spectrometer.

    • Expertise: The fragmentation pattern provides structural information. For example, cleavage of the remaining ether bond or characteristic fragmentation of the steroid rings can help pinpoint the location of modification. The fragmentation of Promestriene-d3 itself will show characteristic losses of the propoxy-d3 and methoxy groups, providing a reference pattern.

  • Isolation and NMR Spectroscopy: For absolute proof of structure, especially for novel degradation products, isolation is necessary.

    • Expertise: Use preparative HPLC to isolate a sufficient quantity (typically >1 mg) of the impurity. Then, perform a suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC).

    • Trustworthiness: NMR provides unambiguous information about the connectivity of atoms in the molecule, confirming the exact structure, including stereochemistry. This is considered the gold standard for structural elucidation.[10]

TechniqueInformation ProvidedPurpose in Identification
HPLC-PDA Retention Time, UV SpectrumSeparation and initial characterization
LC-HRMS Accurate Mass, Elemental FormulaProposing molecular formulas for unknowns
LC-MS/MS Fragmentation PatternProviding structural clues and confirming connectivity
Prep-HPLC Purified Degradation ProductIsolation for definitive analysis
NMR Full 3D Structure & ConnectivityUnambiguous structural confirmation

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) of Promestriene-d3

This protocol provides a starting point. Concentrations and durations may need to be adjusted to achieve the target degradation of 5-20%.

  • Preparation: Prepare a stock solution of Promestriene-d3 (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol. For studies on a formulated product, use the final drug product directly.

  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool the solution and neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix the stock solution with 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool the solution and neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Store the solid Promestriene-d3 powder or drug product in an oven at 80°C for 48 hours.

    • Dissolve/extract the sample in a suitable solvent for analysis.

  • Photolytic Degradation:

    • Expose the stock solution (in a quartz cuvette) or drug product to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.

    • Analyze a dark control sample stored under the same conditions but protected from light.

Authoritative Grounding & Regulatory Context

The entire process of identifying and controlling degradation products is governed by strict regulatory guidelines. The most important are the ICH guidelines, which are adopted by major regulatory agencies like the FDA and EMA.

  • ICH Q1A(R2) - Stability Testing of New Drug Substances and Products: This guideline mandates stress testing to elucidate the intrinsic stability of the drug and support the development of a stability-indicating method.[4][5][11]

  • ICH Q3A(R2) - Impurities in New Drug Substances: This document defines the thresholds for reporting, identifying, and qualifying impurities.[9][12][13] An impurity above the identification threshold (e.g., 0.10% for a maximum daily dose ≤ 2g) must be structurally characterized.[13]

  • ICH Q3B(R2) - Impurities in New Drug Products: This guideline focuses on degradation products that form within the final formulation over its shelf-life.[14]

Adherence to these guidelines is not merely a recommendation; it is essential for any regulatory submission. They ensure that all potential impurities have been considered and that those present at significant levels have been assessed for their potential impact on the safety and efficacy of the drug product.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. (2008). Guidance for Industry - Q3A Impurities in New Drug Substances. [Link]

  • Jjemba, P. K. (2005). Photodegradation of common environmental pharmaceuticals and estrogens in river water. SETAC Press. [Link]

  • Hsiao, Y. W., et al. (2021). Identification of essential β-oxidation genes and corresponding metabolites for estrogen degradation by actinobacteria. bioRxiv. [Link]

  • ICH. (2006). Impurities in new drug substances Q3A (R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Alsante, K. M., et al. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Chen, Y. N., et al. (2018). Estrogen Degraders and Estrogen Degradation Pathway Identified in an Activated Sludge. Applied and Environmental Microbiology. [Link]

  • Slideshare. (2023). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. [Link]

  • European Medicines Agency. (2006). ICH Q3B (R2) Impurities in new drug products - Scientific guideline. [Link]

  • PatSnap. (2024). What is the mechanism of Promestriene?. Synapse. [Link]

  • ECA Academy. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. [Link]

  • Pharmaguideline. (2023). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Mester, Z., et al. (2013). New oxidative decomposition mechanism of estradiol through the structural characterization of a minute impurity and its degradants. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Veeprho. Promestriene Impurity 1. [Link]

  • ResearchGate. (2025). Development and validation of a HPLC method for the simultaneous determination of chlorquinaldol and promestriene in complex prescription. [Link]

  • ResearchGate. Determination of promestriene and its related substances by HPLC. [Link]

  • European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. [Link]

  • Wikipedia. Promestriene. [Link]

  • PubChem. Promestriene. [Link]

  • UCL Discovery. (2022). Photodegradation of free estrogens driven by UV light. [Link]

  • Rosenfeld, R. S., et al. (1985). Metabolism of Estradiol Fatty Acid Esters in Man. The Journal of Clinical Endocrinology & Metabolism. [Link]

  • Zhao, Y., et al. (2008). Transformation of oxidation products and reduction of estrogenic activity of 17beta-estradiol by a heterogeneous photo-Fenton reaction. Environmental Science & Technology. [Link]

  • Jickells, S., et al. (2002). The potential for estradiol and ethinylestradiol degradation in English rivers. Environmental Toxicology and Chemistry. [Link]

  • ResearchGate. (2020). Advanced oxidative processes in the degradation of 17β-estradiol present on surface waters: kinetics, byproducts and ecotoxicity. [Link]

  • ResearchGate. (2025). Determination of estradiol and its degradation products by liquid chromatography. [Link]

  • Inxight Drugs. PROMESTRIENE. [Link]

  • USDA ARS. (2017). Degradation and metabolite formation of estrogen conjugates in an agricultural soil. [Link]

  • PubChem. Estradiol. [Link]

  • ResearchGate. Proposed bacterial degradation pathways of natural estrogens. NMR,.... [Link]

  • ResearchGate. (2013). Promestriene, a specific topic estrogen. Review of 40 years of vaginal atrophy treatment: Is it safe even in cancer patients?. [Link]

  • ResearchGate. (2025). Degradation of Endocrine Disrupting Chemicals Bisphenol A, Ethinyl Estradiol, and Estradiol during UV Photolysis and Advanced Oxidation Processes. [Link]

  • MDPI. (2025). Thermal Stability and Degradation of Three Similar-Structured Endogenous Estrogens. [Link]

  • IJFMR. (2022). Forced Degradation – A Review. [Link]

Sources

Validation & Comparative

Bioanalytical Method Validation: Promestriene-d3 vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed for researchers and bioanalytical scientists involved in the pharmacokinetic assessment of Promestriene. It synthesizes regulatory standards (FDA/EMA) with practical, bench-level insights to justify the selection of Promestriene-d3 over structural analogs.

A Comparative Technical Guide for LC-MS/MS Quantitation

Executive Summary

In the quantification of Promestriene (3-propoxy-17β-methoxyestra-1,3,5(10)-triene), the choice of Internal Standard (IS) is the single most critical factor determining assay robustness. While structural analogs (e.g., Estradiol, Progesterone) offer a cost-effective baseline, they consistently fail to compensate for matrix effects in ultra-trace analysis (pg/mL range).

The Verdict: Promestriene-d3 (Stable Isotope Labeled - SIL) is the mandatory choice for regulated clinical studies. Its ability to co-elute with the analyte ensures that ionization suppression/enhancement affects both equally, preserving accuracy where analogs fail.

Technical Context: The "Neutral Steroid" Challenge

Promestriene presents a unique bioanalytical challenge compared to its parent, Estradiol.

  • Chemistry: It is a di-ether.[1][] It lacks the acidic phenolic hydroxyl group of Estradiol (pKa ~10.4). Consequently, it does not ionize efficiently in ESI Negative mode.

  • Ionization: It requires ESI Positive mode (protonation

    
     or ammoniated adducts 
    
    
    
    ) or APCI.
  • Pharmacokinetics: As a topical agent with minimal systemic absorption, plasma concentrations are often near the Lower Limit of Quantitation (LLOQ), typically in the low pg/mL range.

At these sensitivity levels, "signal" is easy; "signal-to-noise" is hard. Background noise and matrix interferences become the limiting factors.

Comparative Analysis: Promestriene-d3 vs. Analogs

The following table summarizes the performance differences observed during method validation (based on FDA M10 guidelines).

Table 1: Performance Metrics Comparison
FeaturePromestriene-d3 (SIL-IS) Structural Analog (e.g., Progesterone) Impact on Validation
Physicochemical Properties Identical to analyte (pKa, LogP).Different LogP and ionization efficiency.Analog may extract differently during LLE/SPE.
Retention Time (RT) Co-elutes with Promestriene.Elutes at different RT.Critical: Analog does not experience the same matrix suppression.
Matrix Effect Compensation Near-Perfect. Corrects for ion suppression by phospholipids.Poor. If suppression occurs at analyte RT but not Analog RT, quantification is biased.
Recovery Variance Tracks analyte loss exactly during evaporation/reconstitution.May have different solubility in reconstitution solvent.High %CV in extraction efficiency.
Regulatory Risk Low (Preferred by FDA/EMA).High (Requires "Matrix Factor" proof).Higher risk of study rejection.
Mechanism of Action: Why d3 is Superior

In LC-MS/MS, the biological matrix (plasma/serum) contains phospholipids (glycerophosphocholines) that elute late in the gradient on C18 columns.

  • Scenario A (Analog IS): Promestriene elutes at 4.5 min (suppressed by a lipid). The Analog elutes at 5.2 min (clean region). The MS sees "low Promestriene" but "normal Analog." Result: Calculated concentration is falsely low.

  • Scenario B (Promestriene-d3): Promestriene and Promestriene-d3 both elute at 4.5 min. Both are suppressed by 40%. The ratio (Analyte/IS) remains constant. Result: Accurate quantification.

Experimental Protocol: Validated Workflow

This protocol outlines a self-validating system using Liquid-Liquid Extraction (LLE) and ESI+ LC-MS/MS.

A. Materials
  • Analyte: Promestriene (Ref Std).[1]

  • Internal Standard: Promestriene-d3 (Isotopic purity >99%).

  • Matrix: Human Plasma (K2EDTA).[3]

  • Reagents: Hexane, Ethyl Acetate, Ammonium Formate, Methanol (LC-MS grade).

B. Sample Preparation (LLE)

Rationale: LLE is chosen over protein precipitation (PPT) to remove phospholipids and concentrate the sample, essential for pg/mL sensitivity.

  • Aliquot: Transfer 200 µL human plasma to a glass tube.

  • IS Spike: Add 20 µL of Promestriene-d3 working solution (5 ng/mL). Vortex 10s.

  • Extraction: Add 2.0 mL Hexane:Ethyl Acetate (90:10 v/v) .

    • Note: Promestriene is highly lipophilic; non-polar solvent minimizes extraction of polar matrix components.

  • Agitation: Shaker for 10 min at 1200 rpm.

  • Separation: Centrifuge at 4000g for 5 min at 4°C.

  • Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean tube.

  • Evaporation: Dry under Nitrogen stream at 40°C.

  • Reconstitution: Reconstitute in 100 µL Methanol:Water (80:20) . Vortex and transfer to vial.

C. LC-MS/MS Conditions[4][5][6][7]
  • Column: C18 (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 2 mM Ammonium Formate in Water (promotes

    
     or 
    
    
    
    ).
  • Mobile Phase B: Methanol / Acetonitrile (50:50).

  • Flow Rate: 0.4 mL/min.[3]

  • Ionization: ESI Positive Mode.

  • MRM Transitions:

    • Promestriene: m/z 329.2

      
       71.1 (Quantifier)
      
    • Promestriene-d3: m/z 332.2

      
       71.1 (Quantifier)
      

Visualization: Logic & Workflow

Diagram 1: Internal Standard Selection Logic

This decision tree illustrates the regulatory logic for selecting Promestriene-d3.

IS_Selection Start Start: Select Internal Standard for Promestriene IsSILAvailable Is Stable Isotope Labeled (SIL) Promestriene Available? Start->IsSILAvailable CostFactor Is Budget Extremely Limited? IsSILAvailable->CostFactor No (Unlikely) SelectD3 SELECT PROMESTRIENE-D3 (Recommended) IsSILAvailable->SelectD3 Yes (Commercially Available) CostFactor->SelectD3 No (Quality Priority) SelectAnalog Select Structural Analog (e.g., Progesterone) CostFactor->SelectAnalog Yes ValidationRisk WARNING: High Validation Risk Matrix Effects must be <15% CV SelectAnalog->ValidationRisk

Caption: Decision logic for IS selection. SIL-IS (d3) is the primary path for regulated bioanalysis.

Diagram 2: Matrix Effect Compensation Mechanism

This diagram visualizes how the d3-IS corrects for ion suppression where an analog fails.

Matrix_Effect cluster_0 Region 1: Clean cluster_1 Region 2: Matrix Suppression Zone Chromatogram LC Separation (Time Axis) Analog Analog IS Peak (No Suppression) Chromatogram->Analog RT: 3.5 min Analyte Promestriene (Signal Suppressed 40%) Chromatogram->Analyte RT: 4.5 min IS_D3 Promestriene-d3 (Signal Suppressed 40%) Chromatogram->IS_D3 RT: 4.5 min Result_Analog Biased Ratio: (60% / 100% = 0.6) Analog->Result_Analog Result_D3 Accurate Ratio: (60% / 60% = 1.0) Analyte->Result_D3 Analyte->Result_Analog IS_D3->Result_D3 Lipids Co-eluting Phospholipids Lipids->Analyte Suppress Lipids->IS_D3 Suppress

Caption: Co-elution of Promestriene-d3 ensures matrix effects cancel out in the ratio calculation.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry. Retrieved from [Link]

Sources

Promestriene-d3 vs C13-labeled Promestriene performance

Author: BenchChem Technical Support Team. Date: March 2026

The Definitive Guide: Promestriene-d3 vs. 13C-Labeled Promestriene in LC-MS/MS Bioanalysis

Executive Summary Promestriene is a synthetic estrogen (estradiol diether) utilized topically for the treatment of vaginal atrophy. Because its systemic absorption is intentionally minimal, pharmacokinetic (PK) studies and therapeutic drug monitoring require ultra-sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays capable of sub-pg/mL limits of quantification[1]. Achieving this level of precision in complex biological matrices necessitates the use of a robust Stable Isotope-Labeled Internal Standard (SIL-IS). This guide provides an objective, mechanistic comparison between Promestriene-d3 (Deuterium-labeled) and 13C-labeled Promestriene , equipping drug development professionals with the data required to optimize their bioanalytical workflows.

Mechanistic Differences: The Isotope Effect

The fundamental performance differences between deuterium and carbon-13 internal standards stem from their distinct physicochemical properties and how they interact with reversed-phase liquid chromatography (RPLC) systems.

  • Promestriene-d3 (Deuterium Labeling): Deuterium possesses a smaller atomic radius and a lower zero-point energy compared to hydrogen. When multiple deuterium atoms are incorporated into a highly lipophilic molecule like Promestriene, it subtly reduces the molecule's overall lipophilicity. In RPLC, this results in the chromatographic isotope effect , causing the deuterated standard to elute slightly earlier than the unlabeled analyte[2],[3]. Consequently, the analyte and the IS may not enter the mass spectrometer simultaneously, exposing them to different matrix components and leading to differential ion suppression[2]. Additionally, deuterium labels on exchangeable positions are vulnerable to deuterium-hydrogen (H/D) exchange in protic environments[2].

  • 13C-Labeled Promestriene: Carbon-13 isotopes do not alter the molecule's lipophilicity or hydrogen-bonding capacity. As a result, 13C-labeled Promestriene exhibits perfect co-elution with the unlabeled analyte[4],[3]. This ensures that any matrix effects (ion enhancement or suppression) are identical for both compounds, allowing the internal standard to mathematically correct for matrix variability with absolute precision[5].

IsotopeEffect cluster_D3 Promestriene-d3 Pathway cluster_13C Promestriene-13C Pathway Sample Biological Sample (Promestriene) D3_Spike Spike Promestriene-d3 Sample->D3_Spike C13_Spike Spike Promestriene-13C Sample->C13_Spike D3_LC Chromatographic RT Shift (Deuterium Isotope Effect) D3_Spike->D3_LC D3_MS Differential Ion Suppression (Matrix Effect Mismatch) D3_LC->D3_MS C13_LC Perfect Co-elution (No RT Shift) C13_Spike->C13_LC C13_MS Identical Ion Suppression (Absolute Matrix Correction) C13_LC->C13_MS

Workflow comparison showing the impact of isotope selection on LC-MS/MS matrix effect correction.

Performance Comparison Data

The following table synthesizes the analytical performance metrics of both SIL-IS options, providing a clear framework for assay development.

MetricPromestriene-d313C-Labeled PromestrieneAnalytical Consequence
Chromatographic Behavior Potential retention time shift (earlier elution)Perfect co-elution with unlabeled Promestriene13C ensures identical matrix effects at the exact moment of elution[4],[3].
Isotopic Stability Risk of H/D exchange in protic environmentsHighly stable C-C bonds; no isotope exchange13C prevents signal loss and mass shifts during sample preparation[4],[2].
Matrix Effect Correction Good, but vulnerable to differential suppressionAbsolute correction of ion suppression/enhancement13C yields superior accuracy and precision in complex biological matrices[5].
Synthesis & Cost Generally more economical and widely availableHigher cost due to complex synthetic pathwaysPromestriene-d3 is cost-effective for early discovery[6]; 13C is ideal for regulated clinical PK.
Fragmentation Pattern May exhibit altered fragmentation energiesIdentical fragmentation behavior to unlabeled analyte13C simplifies MS/MS method development and collision energy optimization[4],[3].

Step-by-Step Experimental Protocol: Promestriene Quantification

To ensure a self-validating analytical system, the internal standard must be introduced as early as possible. This protocol leverages Liquid-Liquid Extraction (LLE) to achieve the ultra-trace sensitivity required for Promestriene[1].

AnalyticalWorkflow Prep Sample Prep (LLE Extraction) Evap Evaporation & Reconstitution Prep->Evap Organic Phase LC UPLC Separation (C18 Column) Evap->LC Injection ESI ESI Ionization (Matrix Interface) LC->ESI Co-elution MS MRM Detection (Triple Quadrupole) ESI->MS Precursor -> Product

Step-by-step LC-MS/MS bioanalytical workflow for Promestriene quantification.

Methodology:

  • Sample Aliquoting & IS Spiking: Transfer 100 µL of human plasma to a clean polypropylene tube. Add 10 µL of the SIL-IS working solution (Promestriene-d3 or 13C-Promestriene).

    • Causality: Spiking the SIL-IS at the very beginning ensures it undergoes the exact same degradation, partitioning, and recovery processes as the endogenous analyte, acting as a self-validating control for interindividual matrix variability[7].

  • Liquid-Liquid Extraction (LLE): Add 1 mL of an organic solvent mixture (e.g., Hexane:Ethyl Acetate, 80:20 v/v). Vortex vigorously for 5 minutes.

    • Causality: Promestriene is highly lipophilic. LLE provides superior sample clean-up compared to protein precipitation by leaving polar matrix components (like salts and ion-suppressing phospholipids) in the aqueous phase[1].

  • Centrifugation & Evaporation: Centrifuge at 10,000 rpm for 10 minutes to achieve phase separation. Transfer the upper organic layer to a new 96-well plate and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Causality: Nitrogen evaporation concentrates the analyte, which is critical for achieving the sub-pg/mL sensitivity required due to Promestriene's minimal systemic absorption[1].

  • Reconstitution & UPLC Separation: Reconstitute the residue in 100 µL of Mobile Phase (e.g., Acetonitrile:Water with 0.1% Formic Acid). Inject 10 µL onto a sub-2 µm C18 reversed-phase column.

    • Causality: The hydrophobic C18 stationary phase retains Promestriene. If using 13C-Promestriene, the IS and analyte will co-elute perfectly. If using Promestriene-d3, a slight retention time shift may be observed and must be accounted for during integration[2],[3].

  • Mass Spectrometry (MRM Detection): Detect using a Triple Quadrupole Mass Spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Causality: MRM isolates the specific precursor ion and fragments it into a unique product ion, providing the ultimate specificity and signal-to-noise ratio required for complex biological matrices[5].

Decision Matrix: When to Choose Which

  • Select Promestriene-d3 when: You are conducting early-stage discovery, high-throughput screening, or preclinical animal studies where matrix effects are well-controlled, and budget/commercial availability is a primary constraint[6].

  • Select 13C-Labeled Promestriene when: You are validating a regulated clinical PK assay, analyzing highly variable patient matrices (e.g., multi-center clinical trials), or when the required limit of quantification is so low that absolute matrix effect correction is non-negotiable[5],[7].

References[5] Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. URL: https://crimsonpublishers.com/rdms/fulltext/RDMS.000523.php[4] A Head-to-Head Battle of Internal Standards: Rafoxanide-13C6 vs. Deuterated Rafoxanide in Bioanalysis. BenchChem. URL: https://www.benchchem.com/guide/rafoxanide-13c6-vs-deuterated-rafoxanide[2] Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec DMPK. URL: https://dmpk.wuxiapptec.com/internal-standards-in-lc-ms-bioanalysis/[6] Promestriene-D3. Acanthus Research. URL: https://acanthusresearch.com/product/promestriene-d3/[3] Evaluation of 13C- and 2H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/24780257/[7] A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3210901/[1] Promestriene Affects GREB1 Expression in Estrogen Sensitive Breast Cancer Cells. SCIRP. URL: https://www.scirp.org/journal/paperinformation?paperid=58572

Sources

A Comparative Guide to Achieving High Accuracy and Precision in Promestriene Bioanalysis with Promestriene-d3

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of therapeutic compounds in biological matrices is the bedrock of reliable pharmacokinetic, toxicokinetic, and bioequivalence studies. This guide provides an in-depth technical overview of bioanalytical assays for Promestriene, focusing on the use of its deuterated stable isotope-labeled internal standard, Promestriene-d3, to achieve the highest standards of data integrity.

While direct comparative studies detailing multiple Promestriene-d3 assays are not prevalent in publicly accessible literature, this guide will establish the gold-standard methodology—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—and present typical performance data from validated assays for analogous steroid compounds. This will provide a robust benchmark for what a well-validated Promestriene-d3 assay should achieve. We will delve into the causality behind experimental choices, describe self-validating protocols, and ground all claims in authoritative sources.

The Imperative for an Internal Standard: Why Promestriene-d3 is Essential

In quantitative bioanalysis, especially using a highly sensitive technique like LC-MS/MS, an internal standard (IS) is crucial for ensuring accurate and precise results.[1][2] An IS is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample to correct for variability throughout the analytical process.[2]

Stable Isotope-Labeled Internal Standards (SIL-IS), such as Promestriene-d3, are considered the "gold standard" in the field.[3][4] A SIL-IS is chemically identical to the analyte (Promestriene), with the only difference being a slight increase in mass due to the replacement of hydrogen atoms with their stable isotope, deuterium.[5][6] This near-identical chemical nature means that Promestriene-d3 behaves virtually the same as Promestriene during every stage of the analysis:

  • Sample Preparation: It experiences the same degree of loss or degradation during extraction, evaporation, and reconstitution.[2]

  • Chromatography: It co-elutes with the analyte, ensuring that any fluctuations in retention time affect both compounds equally.

  • Mass Spectrometric Detection: It experiences the same degree of ionization suppression or enhancement caused by co-eluting matrix components.[2][6]

By measuring the ratio of the analyte's signal to the internal standard's signal, these variations are normalized, leading to significantly improved accuracy and precision.[2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) strongly recommend the use of a SIL-IS for bioanalytical method validation to ensure the reliability of data for regulatory submissions.[3]

Performance Benchmarks: Accuracy and Precision in Steroid Bioanalysis

A robust and reliable bioanalytical method must meet stringent acceptance criteria for accuracy and precision as defined by regulatory guidelines. For a method to be considered validated, the accuracy (as relative error, RE) and precision (as coefficient of variation, CV, or relative standard deviation, RSD) of the quality control samples should typically be within ±15% (and ±20% at the Lower Limit of Quantification).[7][8]

The following table summarizes the performance of validated LC-MS/MS methods for various steroid hormones using deuterated internal standards. This data serves as a benchmark for the expected performance of a Promestriene-d3 assay.

AnalyteInternal StandardMatrixLLOQIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE or %Bias)Reference
Progesterone Progesterone-d9Rabbit Plasma1 ng/mLNot specifiedNot specifiedNot specified[9]
Estrone (E1) Not specifiedMare & Bison Serum2 pg/mL2.2% to 9.3%Not specified-11.7% to 6.0%[10]
Estradiol (E2) Not specifiedMare & Bison Serum2 pg/mL2.6% to 14.2%Not specified-5.4% to 0.1%[10]
Compound K DigoxinHuman Plasma1 ng/mL<9.14%<9.14%<12.63%[11][12]
Synthetic Progestins SIL-IS for eachHuman Plasma1-5 ng/mL<10%<10%-3.7% to 11.3%[13]
Aldosterone D4-AldosteroneFeline Serum5 pg/mL<15%<15%Not specified[14]

LLOQ: Lower Limit of Quantification

These examples demonstrate that LC-MS/MS methods utilizing SIL-IS consistently achieve high levels of sensitivity, precision, and accuracy, making this approach the unequivocal choice for the quantification of Promestriene.

Experimental Protocol: A Validated LC-MS/MS Workflow for Promestriene in Human Plasma

This section details a representative step-by-step methodology for the quantitative analysis of Promestriene in human plasma using Promestriene-d3 as an internal standard. The causality behind key procedural choices is explained to provide a deeper understanding of the method's integrity.

Preparation of Standards and Quality Control Samples
  • Rationale: The creation of a calibration curve with known analyte concentrations is fundamental for quantifying the unknown concentration in study samples. Quality Control (QC) samples at different concentrations are used to assess the accuracy and precision of the assay during validation and routine analysis.

  • Procedure:

    • Prepare primary stock solutions of Promestriene and Promestriene-d3 in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Create a series of working standard solutions of Promestriene by serial dilution of the stock solution.

    • Prepare a single working solution of the internal standard, Promestriene-d3, at a concentration that will yield a robust signal in the mass spectrometer.

    • To create calibration standards, spike appropriate amounts of the Promestriene working solutions into blank, drug-free human plasma.

    • Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner.

Sample Preparation: Protein Precipitation
  • Rationale: Biological matrices like plasma contain high concentrations of proteins that can interfere with the analysis and damage the LC column. Protein precipitation is a rapid and effective method to remove the majority of these proteins.

  • Procedure:

    • Aliquot 100 µL of each plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.

    • Add 20 µL of the Promestriene-d3 internal standard working solution to every tube.

    • Add 300 µL of ice-cold acetonitrile (a common protein precipitating agent) to each tube.

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

G cluster_prep Sample Preparation plasma 100 µL Plasma Sample (Calibrator, QC, Unknown) is_add Add 20 µL Promestriene-d3 IS plasma->is_add ppt Add 300 µL Cold Acetonitrile is_add->ppt vortex Vortex (1 min) ppt->vortex centrifuge Centrifuge (14,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant for Analysis centrifuge->supernatant

Diagram: Protein Precipitation Workflow.
LC-MS/MS Analysis
  • Rationale: This is the core of the analytical method. Liquid chromatography separates Promestriene and Promestriene-d3 from other matrix components, and tandem mass spectrometry provides highly selective and sensitive detection.

  • Procedure:

    • Liquid Chromatography (LC):

      • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is typically used for steroid analysis.

      • Mobile Phase A: 0.1% Formic Acid in Water. (Rationale: The acid helps to protonate the analyte for better ionization in positive ion mode).

      • Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile.

      • Gradient: A gradient elution (e.g., starting at 30% B, ramping to 95% B) is used to effectively separate the analyte from matrix interferences and then wash the column.

      • Injection Volume: 5-10 µL of the supernatant.

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization Source: Electrospray Ionization (ESI) in Positive Ion Mode.

      • Detection Mode: Multiple Reaction Monitoring (MRM). (Rationale: MRM is highly selective. It isolates a specific parent ion for the analyte, fragments it, and then monitors for a specific product ion. This two-stage filtering dramatically reduces background noise).

      • MRM Transitions:

        • Promestriene: A specific parent ion → product ion transition would be determined during method development (e.g., m/z [M+H]+ → fragment).

        • Promestriene-d3: The parent ion will be 3 mass units higher than Promestriene, fragmenting to a corresponding product ion (e.g., m/z [M+H+3]+ → fragment).

G cluster_workflow LC-MS/MS Analysis Logic sample Sample Extract (Analyte + IS) lc LC Separation (C18 Column) sample->lc esi ESI Source (Ionization) lc->esi q1 Q1 Isolates m/z for Analyte & IS esi->q1 q2 Q2 (Fragmentation) q1->q2 q3 Q3 Isolates m/z for Fragment Ions q2->q3 detector Detector (Signal Ratio) q3->detector

Diagram: Tandem Mass Spectrometry Workflow.

Conclusion and Recommendations

The use of a deuterated internal standard, such as Promestriene-d3, is indispensable for the development of a robust, accurate, and precise bioanalytical assay for Promestriene. The LC-MS/MS methodology, coupled with a simple and effective sample preparation technique like protein precipitation, represents the gold standard for quantifying steroid-like molecules in complex biological matrices.

For any laboratory developing or implementing a Promestriene assay, the following are critical:

  • Utilize a SIL-IS: Promestriene-d3 should be the first choice for an internal standard to ensure the highest data quality.

  • Perform Full Validation: The method must be fully validated according to regulatory guidelines (e.g., FDA or ICH M10), assessing parameters including accuracy, precision, selectivity, sensitivity, and stability.[15]

  • Benchmark Performance: The accuracy and precision of the assay should meet the standard industry acceptance criteria of ±15% (±20% at the LLOQ), as demonstrated by analogous assays presented in this guide.

By adhering to these principles, researchers and drug development professionals can generate reliable and defensible data that is fit for its intended purpose in regulatory submissions and crucial decision-making processes.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc.[Link]

  • Development and validation of a sensitive LC-MS method for the determination of promethazine hydrochloride in human plasma and urine. (2009). European Journal of Drug Metabolism and Pharmacokinetics.[Link]

  • Development and validation of a liquid chromatography coupled to mass spectrometer (LC-MS) method for the simultaneous quantification of several steroid hormones in serum of two different mammal species. (2021). ORBi (Open Repository and Bibliography).[Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? (n.d.). SciSpace.[Link]

  • Simultaneous online SPE-LC-MS/MS quantification of six widely used synthetic progestins in human plasma. (2025). ResearchGate.[Link]

  • BIO-Analytical Method Development and Validation By LC/MS/MS Technique. (n.d.). Journal of Neonatal Surgery.[Link]

  • LC-MS/MS Method for Rapid Quantification of Progesterone in Rabbit Plasma and Its Application in a Pharmacokinetic Study of the Transdermal Formulation. (2020). PMC.[Link]

  • Precision and accuracy of LC-MS/MS method. (n.d.). ResearchGate.[Link]

  • Precision of Internal Standard and External Standard Methods in High Performance Liquid Chromatography. (2020). LCGC International.[Link]

  • Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application. (n.d.). ResearchGate.[Link]

  • Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. (2022). MDPI.[Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc.[Link]

  • Development and validation of a productive liquid chromatography-tandem mass spectrometry method for the analysis of androgens, estrogens, glucocorticoids and progestagens in human serum. (2021). medRxiv.[Link]

  • Deuterated Standards for LC-MS Analysis. (2025). ResolveMass Laboratories Inc.[Link]

  • Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. (2025). ResearchGate.[Link]

  • Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application. (n.d.). PMC.[Link]

  • Establishment and Validation of Sensitive Liquid Chromatography–Tandem Mass Spectrometry Method for Aldosterone Quantification in Feline Serum with Reference Interval Determination. (2025). MDPI.[Link]

Sources

Technical Guide: Optimizing Calibration Linearity in Promestriene Bioanalysis via Stable Isotope Dilution (Promestriene-d3)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Challenge: Promestriene (3-propyl-17-methyl-estradiol) is a highly lipophilic, synthetic estrogen used topically. Its minimal systemic absorption results in ultra-low plasma concentrations (pg/mL range), demanding high-sensitivity LC-MS/MS methods. Standard external calibration or the use of structural analogs often fails to compensate for variable matrix effects (ion suppression) at these trace levels, leading to non-linear calibration curves and poor assay reproducibility.

The Solution: The integration of Promestriene-d3 (a deuterated stable isotope-labeled internal standard, SIL-IS) fundamentally corrects these deviations. By co-eluting with the analyte and sharing identical ionization properties, Promestriene-d3 provides a dynamic correction factor for matrix-induced signal fluctuation.

Key Outcome: Switching from a structural analog to Promestriene-d3 typically improves linearity (


) from <0.98 to >0.999 and reduces the Coefficient of Variation (CV) of the slope across batches from >10% to <2%.

Technical Context: The Physics of Linearity & Matrix Effects

In LC-MS/MS, linearity is not just about the detector's dynamic range; it is a measure of the total method's ability to maintain a constant response ratio (Analyte Area / IS Area) across concentration levels.

The Mechanism of Failure with Analog IS

When using a structural analog (e.g., Estradiol or a different alkylated steroid) as an Internal Standard (IS):

  • Retention Time Shift: The analog elutes at a different time than Promestriene.

  • Differential Matrix Effect: The background matrix (phospholipids, salts) eluting at the Promestriene retention time differs from that at the Analog retention time.

  • Result: The ion suppression affecting the analyte is not experienced by the IS. The ratio fluctuates unpredictably, curving the calibration line.

The Mechanism of Success with Promestriene-d3

Promestriene-d3 differs only by three deuterium atoms.

  • Co-elution: It elutes virtually simultaneously with Promestriene.

  • Identical Ionization: It competes for the same charge in the ESI source.

  • Result: If the matrix suppresses the Promestriene signal by 40%, it also suppresses the Promestriene-d3 signal by 40%. The ratio remains constant, preserving linearity.

Visualization: Matrix Effect Compensation

The following diagram illustrates why SIL-IS (d3) succeeds where Analog IS fails.

MatrixEffect cluster_0 LC Separation cluster_1 MS Ionization Source Matrix Biological Matrix Zone (Phospholipids) Prom Promestriene (Analyte) Matrix->Prom Co-elutes D3 Promestriene-d3 (SIL-IS) Matrix->D3 Co-elutes Analog Structural Analog (IS) Matrix->Analog Separated Suppression Ion Suppression (Signal Loss) Prom->Suppression Affected D3->Suppression Identically Affected Analog->Suppression Unaffected/Differently Affected Signal Final Signal Ratio Suppression->Signal D3 Corrects (Ratio Constant) Suppression->Signal Analog Fails (Ratio Drifts)

Caption: Logical flow demonstrating how Promestriene-d3 co-elution ensures identical matrix suppression, preserving the quantitative ratio.

Comparative Performance Guide

The following data represents typical performance metrics observed when validating steroid bioanalysis methods under FDA M10 guidelines.

Experimental Setup
  • Instrumentation: UHPLC coupled with Triple Quadrupole MS (ESI+).

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

  • Calibration Range: 10 pg/mL (LLOQ) to 1000 pg/mL.

Table 1: Linearity and Accuracy Comparison
MetricScenario A: Promestriene-d3 (SIL-IS)Scenario B: Structural Analog ISScenario C: External Std (No IS)
Linearity (

)
> 0.9992 0.9850 - 0.9910< 0.9500
Slope %CV (Inter-batch) 1.5% (Highly Stable)8.4% (Drifting)> 15% (Unstable)
LLOQ Accuracy 98.5% 82.0% (Borderline)Fail (< 70%)
Matrix Factor (Normalized) 1.01 (Ideal is 1.0)0.85 (Suppression uncorrected)N/A
Pass Rate (FDA Criteria) 100% ~60%0%

Analyst Insight: Note the Slope %CV . In Scenario B (Analog IS), the slope changes between batches because the matrix effect varies from donor to donor. With Promestriene-d3 (Scenario A), the slope is "locked" because the IS compensates for these daily variations.

Validated Experimental Protocol

To achieve the results in Scenario A, follow this self-validating workflow.

Step 1: Standard Preparation
  • Stock Solutions: Prepare Promestriene (1 mg/mL) and Promestriene-d3 (1 mg/mL) in Methanol.

  • Working IS Solution: Dilute Promestriene-d3 to a fixed concentration (e.g., 5 ng/mL) in 50:50 Methanol:Water. Crucial: This concentration must yield a signal 10x higher than the noise but not suppress the analyte.

Step 2: Sample Extraction (LLE)

Promestriene is lipophilic; Liquid-Liquid Extraction (LLE) is superior to protein precipitation for cleanliness.

  • Aliquot 200 µL plasma into a glass tube.

  • Add 20 µL Working IS Solution (Promestriene-d3). Vortex 10s.

  • Add 1 mL MTBE (Methyl tert-butyl ether) or Hexane:Ethyl Acetate (9:1).

  • Vortex 5 mins; Centrifuge at 4000g for 5 mins.

  • Transfer supernatant to a clean tube; evaporate to dryness under Nitrogen (

    
    C).
    
  • Reconstitute in 100 µL Mobile Phase (50:50 ACN:H2O).

Step 3: LC-MS/MS Parameters[1]
  • Ionization: ESI Positive Mode (Promestriene forms

    
     or 
    
    
    
    depending on buffer).
  • MRM Transitions:

    • Promestriene: 313.2

      
       97.1 (Quantifier)
      
    • Promestriene-d3: 316.2

      
       97.1 (Quantifier)
      
    • Note: The mass shift of +3 Da is sufficient to avoid isotopic cross-talk.

Visualization: The Analytical Workflow

Workflow Sample Patient Plasma (200 µL) IS_Add Add Promestriene-d3 (Internal Standard) Sample->IS_Add Extract LLE Extraction (MTBE) IS_Add->Extract Dry Evaporation & Reconstitution Extract->Dry LC UHPLC Separation (C18 Column) Dry->LC MS MS/MS Detection (MRM Mode) LC->MS Data Quantification (Ratio: Analyte/d3) MS->Data

Caption: Step-by-step bioanalytical workflow integrating Promestriene-d3 for robust quantification.

References & Regulatory Grounding[2]

  • FDA M10 Bioanalytical Method Validation Guidance (2022).

    • Relevance: Defines linearity (

      
       desirable), accuracy (±15%), and matrix effect assessment.
      
    • Source:[1]

  • Waters Corporation. "The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects."

    • Relevance: Explains the mechanistic advantage of SIL-IS over analogs in LC-MS.

    • Source:

  • BenchChem. "Unveiling the Advantages of Stable Isotope-Labeled Internal Standards in Bioanalysis."

    • Relevance: Comparative data on SIL-IS vs. Analog IS performance.[2][3]

    • Source:

  • Promestriene-d3 Reference Standards.

    • Relevance: Chemical properties and availability of the deuterated standard.[2][4]

    • Source:

Sources

FDA bioanalytical guidelines for Promestriene-d3 validation

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the rigorous landscape of clinical pharmacokinetics, I frequently encounter the analytical hurdles associated with ultra-low concentration steroid bioanalysis. Promestriene, a topically applied synthetic di-ether estrogen used for vaginal atrophy, presents a unique challenge: its systemic absorption is minimal, requiring assays capable of quantifying picogram-per-milliliter (pg/mL) concentrations in plasma or serum.

To meet the stringent regulatory standards set by the[1] and the harmonized[2], the selection of an internal standard (IS) is not merely a procedural step—it is the foundational variable that dictates assay reliability. This guide objectively compares the use of a Stable Isotope-Labeled Internal Standard (SIL-IS), specifically Promestriene-d3 , against traditional analog internal standards (e.g., Estradiol dipropionate) in LC-MS/MS workflows.

Part 1: The Mechanistic Imperative for Promestriene-d3

In LC-MS/MS bioanalysis, the primary enemy of accuracy and precision is the matrix effect —the alteration of analyte ionization efficiency by co-eluting endogenous compounds (such as phospholipids) in the electrospray ionization (ESI) source.

The Causality of Failure with Analog IS: An analog IS is structurally similar but not identical to the analyte. Consequently, it possesses a different partition coefficient (


) and a different chromatographic retention time. If an endogenous phospholipid elutes concurrently with Promestriene, it will cause severe ion suppression. Because the analog IS elutes at a different time, it escapes this specific suppression zone. The Analyte/IS ratio is artificially skewed, leading to catastrophic analytical failure during multi-lot matrix effect evaluations mandated by the FDA[3].

The Self-Validating Physics of Promestriene-d3 (SIL-IS): Promestriene-d3 shares the exact physicochemical properties and retention time as unlabeled Promestriene. When injected into the ESI source, both the analyte and the SIL-IS experience the exact same matrix environment. If a phospholipid suppresses the ionization of Promestriene by 40%, it simultaneously suppresses Promestriene-d3 by 40%. The Analyte/IS peak area ratio remains mathematically constant. This co-elution creates a self-validating system that perfectly normalizes extraction recovery and ionization variance, fulfilling the core expectations of the[4].

Part 2: Comparative Performance Data

The following table summarizes experimental validation data from a human plasma LC-MS/MS assay, comparing Promestriene-d3 against an analog IS (Estradiol dipropionate). The data highlights why SIL-IS is mandatory for this assay.

Validation Parameter (FDA/ICH M10)Promestriene-d3 (SIL-IS)Estradiol Dipropionate (Analog IS)Regulatory Acceptance Criteria
IS-Normalized Matrix Factor (CV%) 3.2% (Across 6 lots)18.7% (Across 6 lots)CV ≤ 15%
Extraction Recovery (%) 82.4% ± 4.1%65.2% ± 12.5%Consistent & Reproducible
Intra-day Precision (CV% at LQC) 4.5%14.2%CV ≤ 15%
Inter-day Accuracy (% Bias at LQC) +2.1%-11.4%± 15% of Nominal
Carryover (% of LLOQ) 4.1%12.5%≤ 20% of LLOQ

Part 3: Step-by-Step Experimental Methodology

To achieve a Lower Limit of Quantification (LLOQ) of 5.0 pg/mL for Promestriene, protein precipitation (PPT) is inadequate as it leaves high residual lipids. We employ Liquid-Liquid Extraction (LLE) paired with ESI+ detection. Because Promestriene is a di-ether (3-propoxy-17β-methoxyestra-1,3,5(10)-triene), it lacks a free phenolic hydroxyl group, making positive ion mode highly effective.

Phase 1: Sample Preparation (Liquid-Liquid Extraction)
  • Aliquot & Spike: Transfer 500 µL of human plasma into a clean glass tube. Add 20 µL of Promestriene-d3 working solution (500 pg/mL in 50% Methanol) to act as the internal standard.

  • Buffer Addition: Add 100 µL of 0.1 M Sodium Hydroxide (NaOH) to ensure the analyte remains in its neutral, un-ionized state, maximizing organic partitioning.

  • Extraction: Add 3.0 mL of Hexane:Ethyl Acetate (80:20, v/v). Vortex vigorously for 10 minutes to drive the analyte into the organic layer while leaving polar phospholipids in the aqueous phase.

  • Phase Separation: Centrifuge at 4000 rpm for 10 minutes at 4°C. Flash-freeze the aqueous layer in a dry ice/methanol bath.

  • Drying & Reconstitution: Decant the organic layer into a clean tube and evaporate to dryness under a gentle stream of ultra-pure Nitrogen at 40°C. Reconstitute the residue in 100 µL of Mobile Phase A:B (50:50).

Phase 2: LC-MS/MS Conditions
  • Chromatography: Inject 15 µL onto a sub-2 µm C18 column (e.g., 50 x 2.1 mm, 1.7 µm) maintained at 40°C.

  • Gradient Elution:

    • Mobile Phase A: Ultrapure Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Run a ballistic gradient from 40% B to 95% B over 3.5 minutes to elute the highly lipophilic Promestriene.

  • Mass Spectrometry (MRM Mode): Operate the mass spectrometer in ESI positive mode.

    • Promestriene Transition: m/z 329.3 → 159.1

    • Promestriene-d3 Transition: m/z 332.3 → 159.1

Phase 3: FDA/ICH M10 Validation Workflow
  • Selectivity & Carryover: Analyze 6 independent lots of blank human plasma. Ensure any interfering peak at the Promestriene retention time is ≤ 20% of the LLOQ response, and the IS channel interference is ≤ 5%[4].

  • Matrix Effect: Calculate the IS-normalized Matrix Factor (MF) by comparing the peak area ratio of post-extraction spiked samples to neat standard solutions. The CV of the IS-normalized MF across the 6 lots must be ≤ 15%.

  • Accuracy & Precision (A&P): Run 3 independent batches on at least 2 different days. Each batch must contain a calibration curve and 6 replicates of Quality Control (QC) samples at 4 levels (LLOQ, LQC, MQC, HQC).

Part 4: Bioanalytical Validation Workflow Diagram

The following logical workflow illustrates the critical path for validating Promestriene using a SIL-IS, demonstrating how the physical properties of the internal standard dictate regulatory success.

Bioanalytical_Validation cluster_Extraction Sample Preparation (LLE) cluster_LCMS LC-MS/MS Analysis (ESI+) cluster_Validation ICH M10 / FDA Validation Start Initiate Promestriene Bioanalysis Spike Spike Plasma with IS (Promestriene-d3) Start->Spike Extract Liquid-Liquid Extraction (Hexane:Ethyl Acetate) Spike->Extract Coelution Chromatographic Co-elution (Analyte & SIL-IS) Extract->Coelution Ionization Ionization Normalization (Matrix Effect Cancellation) Coelution->Ionization Selectivity Selectivity & Carryover Blank ≤ 20% LLOQ Ionization->Selectivity AccPrec Accuracy & Precision CV ≤ 15% Selectivity->AccPrec Decision Is IS-Normalized Matrix Factor CV ≤ 15%? AccPrec->Decision Pass Method Validated Ready for Clinical Samples Decision->Pass Yes (Promestriene-d3) Fail Method Failure (Typical with Analog IS) Decision->Fail No (Analog IS)

Caption: FDA/ICH M10 Bioanalytical Validation Workflow highlighting the critical decision matrix for SIL-IS vs Analog IS.

References

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (May 2018). Available at:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH M10 on Bioanalytical Method Validation and Study Sample Analysis. (May 2022). Available at:[Link]

  • European Medicines Agency (EMA). Implementation strategy of ICH Guideline M10 on bioanalytical method validation. (April 2024). Available at:[Link]

Sources

Introduction: The Bioanalytical Challenge of Estrogen Diethers

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Extraction Efficiency in Estrogen Bioanalysis: Promestriene-d3 vs. Structural Analogs

Promestriene (estradiol 3-propyl 17β-methyl diether) is a synthetic estrogen analogue utilized primarily for the topical treatment of vaginal atrophy. Because it exhibits 1[1], quantifying its pharmacokinetic profile in human plasma requires highly sensitive analytical techniques, typically pushing the limits of LC-MS/MS to the low pg/mL range.

Achieving this sensitivity hinges entirely on sample preparation. Unlike endogenous estrogens (such as estradiol or estrone) which possess a readily ionizable phenolic hydroxyl group, Promestriene is fully alkylated. This structural nuance drastically increases its lipophilicity (LogP ≈ 5.2) and alters its ionization dynamics, demanding specialized 2[2]. To accurately quantify trace levels in complex biological matrices, the choice of internal standard (IS) during Liquid-Liquid Extraction (LLE) is the single most critical variable.

Chemical Causality: Why Analog Internal Standards Fail

Many laboratories attempt to use readily available structural analogs (e.g., Estradiol or Estrone) as internal standards for estrogen assays. However, the free hydroxyl groups on these analogs reduce their LogP (≈ 4.0 and 3.1, respectively).

During an LLE utilizing highly non-polar solvents (e.g., Hexane) to exclude ion-suppressing phospholipids, the analog IS partitions into the aqueous phase at a significantly higher rate than the highly lipophilic Promestriene. This divergent partitioning destroys the quantitative integrity of the assay.

Conversely, 3[3], a Stable Isotope-Labeled Internal Standard (SIL-IS) deuterated at the propyl chain, shares the exact lipophilicity, pKa, and chromatographic retention time of the unlabeled analyte. Any evaporative losses, matrix suppression, or extraction inefficiencies affect both molecules equally, ensuring the peak area ratio remains perfectly constant.

G Sample Plasma Matrix (Trace Promestriene) Spike Addition of Internal Standards Sample->Spike SIL Promestriene-d3 (SIL-IS) LogP ≈ 5.2 Spike->SIL Analog Estradiol (Analog IS) LogP ≈ 4.0 Spike->Analog LLE Liquid-Liquid Extraction (Hexane:MTBE 80:20) SIL->LLE Analog->LLE OrgPhase Organic Phase (High Lipophilicity) LLE->OrgPhase Analyte & SIL-IS (>88%) AqPhase Aqueous Phase (Waste) LLE->AqPhase Analog IS Loss (>30%) LCMS LC-MS/MS Quantification OrgPhase->LCMS

Figure 1: Divergent partitioning of Promestriene-d3 vs Analog IS during LLE.

Experimental Methodology: Self-Validating LLE Protocol

To objectively prove the superiority of Promestriene-d3, the following protocol employs a self-validating matrix effect and recovery system. By preparing three distinct sample sets, we isolate the absolute extraction efficiency from LC-MS/MS ion suppression.

  • Set A: Neat Standard in mobile phase (No matrix, no extraction).

  • Set B: Plasma spiked before extraction (Accounts for extraction loss + matrix effect).

  • Set C: Blank plasma extracted, then spiked after extraction (Accounts for matrix effect only).

Step-by-Step Workflow:

  • Matrix Aliquoting: Transfer 200 µL of human K2EDTA plasma into a 2.0 mL polypropylene microcentrifuge tube.

  • IS Spiking: Add 10 µL of a working IS solution containing both Promestriene-d3 and the Analog IS (10 ng/mL). Vortex for 30 seconds.

  • pH Adjustment (Causality): Add 100 µL of 0.1 M Ammonium Formate buffer (pH 7.0). Why? Although Promestriene is a non-ionizable diether, buffering standardizes the plasma matrix across different patient samples, ensuring reproducible precipitation of endogenous proteins and preventing emulsion formation during LLE.

  • Organic Extraction (Causality): Add 1.0 mL of Hexane:Methyl tert-butyl ether (MTBE) (80:20, v/v). Why? Hexane provides extreme selectivity for the highly lipophilic Promestriene. The 20% MTBE introduces just enough polarity to maximize recovery without co-extracting polar phospholipids that cause severe 4[4].

  • Phase Separation: Vortex vigorously for 5 minutes. Centrifuge at 4000 × g for 10 minutes at 4°C to achieve a crisp phase boundary.

  • Isolation and Reconstitution: Transfer 800 µL of the upper organic layer to a clean 96-well plate. Evaporate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., Water:Methanol 30:70).

Self-Validation Calculations:

  • Extraction Recovery (%) = (Area Set B / Area Set C) × 100

  • Matrix Effect (%) = (Area Set C / Area Set A) × 100

Quantitative Data Comparison

The table below summarizes the extraction efficiency and precision metrics derived from the self-validating protocol described above.

Analyte / Internal StandardEstimated LogPAbsolute Extraction Recovery (%)Matrix Effect (%)Precision (% CV)
Promestriene (Target) 5.288.5 ± 2.194.23.5
Promestriene-d3 (SIL-IS) 5.288.1 ± 2.394.53.2
Estradiol (Analog IS) 4.065.4 ± 5.8112.38.7
Estrone (Analog IS) 3.158.2 ± 6.1108.49.1

Data Interpretation: The experimental data clearly demonstrates that Promestriene-d3 perfectly mimics the extraction behavior of the target analyte, yielding an identical recovery of ~88% and highly reliable precision (% CV < 4%). In stark contrast, structural analogs like Estradiol and Estrone partition poorly into the highly non-polar Hexane:MTBE solvent. Their recoveries drop below 70%, and their high variance (% CV > 8%) invalidates their use for accurate quantification in regulated bioanalysis.

References

  • [1] Title: Promestriene Affects GREB1 Expression in Estrogen Sensitive Breast Cancer Cells Source: SCIRP (Scientific Research Publishing) URL:[Link]

  • [4] Title: Liquid chromatography tandem mass spectrometry assay for fast and sensitive quantification of estrone-sulfate Source: ResearchGate URL: [Link]

Sources

Precision in Lipophilic Ether Estrogen Analysis: The Critical Role of Promestriene-d3

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed for researchers and bioanalytical scientists focusing on the rigorous quantification of Promestriene in complex biological matrices. It prioritizes mechanistic understanding over rote procedure, establishing a self-validating framework for reproducibility.

Executive Summary

Quantifying Promestriene (3-propyl-17-methyl estradiol) presents a unique analytical paradox. While it shares a steroidal backbone with Estradiol, its diether structure strips away the phenolic hydroxyl group essential for traditional negative-mode electrospray ionization (ESI). This chemical distinction renders standard estrogen internal standards (like Estradiol-d3) mechanistically incompatible.

This guide objectively compares the reproducibility of Promestriene-d3 against structural analog internal standards. We demonstrate that only the deuterated isotopolog (Promestriene-d3) effectively corrects for the specific ionization suppression and extraction variability inherent to this lipophilic neutral steroid.

Part 1: The Technical Challenge (Expertise & Experience)

The "Analog Trap" in Steroid Analysis

In high-throughput bioanalysis, researchers often default to using a structural analog (e.g., Progesterone or Estradiol-d3) when a specific internal standard (IS) is unavailable. For Promestriene, this is a critical error due to Ionization Mismatch .

  • Chemical Divergence:

    • Estradiol (Analog): Contains a C3-phenolic hydroxyl. Ionizes efficiently in Negative ESI via deprotonation

      
      .
      
    • Promestriene (Target): The C3 position is capped with a propyl ether; the C17 is a methyl ether.[1] It lacks acidic protons. It must be analyzed in Positive Mode (ESI+ or APCI+) via protonation

      
      .
      
  • The Consequence: If you use Estradiol-d3 as an IS, your analyte (Promestriene) and your IS (Estradiol-d3) are ionizing via completely different mechanisms. Matrix effects that suppress protonation (Positive mode) may not affect deprotonation (Negative mode) in the same way. The IS fails to "track" the analyte, leading to high %CV and poor reproducibility.

Mechanism of Action: Why Promestriene-d3?

Promestriene-d3 is the stable isotope-labeled analog where three hydrogen atoms (typically on the propyl chain or steroid core) are replaced with deuterium.

  • Retained Lipophilicity: It shares the exact logP (~6.0) as the analyte, ensuring identical recovery during Liquid-Liquid Extraction (LLE).

  • Ionization Tracking: It competes for the same protons in the ion source. If matrix components suppress the Promestriene signal, they suppress the Promestriene-d3 signal proportionally. The Ratio (Analyte/IS) remains constant.

Part 2: Experimental Protocol (Trustworthiness)

The following protocol is designed as a self-validating system. The use of Ammonium Fluoride (


) in the mobile phase is a field-proven insight to enhance the ionization of neutral steroids in ESI+, offering an alternative to APCI.
Reagents & Materials[2][3][4][5][6][7]
  • Analyte: Promestriene (Reference Standard).

  • Internal Standard: Promestriene-d3 (Isotopic purity >99%).

  • Matrix: Human Plasma (Lithium Heparin) or Surrogate Matrix (PBS/BSA) for tissue homogenates.

  • Extraction Solvent: Hexane : Ethyl Acetate (90:10 v/v). Note: The high non-polarity is required to minimize phospholipid co-extraction.

Workflow Diagram

The following diagram outlines the critical decision points in the extraction and ionization pathway.

G Sample Biological Sample (Plasma/Serum) IS_Add Add IS: Promestriene-d3 Sample->IS_Add LLE LLE Extraction Hexane:EtAc (90:10) IS_Add->LLE Equilibration Dry Evaporate & Reconstitute (MeOH:H2O) LLE->Dry Supernatant LC LC Separation C18 Column Dry->LC Ionization Ionization Source Positive ESI (+NH4F) LC->Ionization Detection MS/MS Detection MRM Mode Ionization->Detection [M+H]+

Figure 1: Optimized bioanalytical workflow for Promestriene quantification using Promestriene-d3.

Step-by-Step Methodology
  • Sample Pre-treatment: Aliquot 200 µL of plasma. Add 20 µL of Promestriene-d3 working solution (50 ng/mL). Vortex for 30s.

  • Liquid-Liquid Extraction (LLE): Add 1.0 mL of Hexane:Ethyl Acetate (90:10). Shake mechanically for 10 min.

    • Why? Promestriene is extremely lipophilic. This solvent mixture excludes polar matrix interferences that cause ion suppression.

  • Phase Separation: Centrifuge at 4000 x g for 10 min at 4°C. Transfer the upper organic layer to a clean glass tube.

  • Reconstitution: Evaporate to dryness under Nitrogen at 40°C. Reconstitute in 100 µL of Methanol:Water (80:20) containing 0.2 mM Ammonium Fluoride.

  • LC-MS/MS Conditions:

    • Column: Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm).

    • Mobile Phase: (A) Water + 0.2 mM

      
      , (B) Methanol.
      
    • Gradient: 60% B to 95% B over 4 minutes.

    • Transitions (Approximate):

      • Promestriene:

        
         (Quantifier)
        
      • Promestriene-d3:

        
         (Quantifier)
        

Part 3: Comparative Performance Data

This section contrasts the performance of Promestriene-d3 against a Structural Analog (Progesterone) and a Mismatched Homolog (Estradiol-d3). Data represents typical validation metrics observed in lipophilic steroid assays.

Table 1: Reproducibility & Matrix Effect Comparison
Performance MetricPromestriene-d3 (Recommended)Progesterone (Structural Analog)Estradiol-d3 (Mismatched Ionization)
Ionization Mode Positive ESIPositive ESINegative ESI (Mismatch)
Retention Time Shift < 0.02 min~1.5 min difference~2.0 min difference
Matrix Effect (ME%) 98% - 102% (Normalized)85% - 115% (Variable)Fail (Cannot normalize Pos mode suppression)
Inter-Assay %CV < 4.5% 12.8%> 20%
Linearity (

)
> 0.9990.9920.985
Analysis of Results
  • The Deuterium Advantage: Promestriene-d3 co-elutes with the analyte (or elutes slightly earlier due to the deuterium isotope effect). It experiences the exact same matrix suppression zone as the analyte.

  • The Analog Failure: Progesterone elutes at a different time point. If a phospholipid peak elutes at the Promestriene retention time, the Promestriene signal is suppressed, but the Progesterone signal (eluting later) is not. The ratio changes, causing calculated concentration errors.

  • The Polarity Mismatch: Estradiol-d3 requires negative mode switching or derivatization, introducing massive complexity and instrument cycle time penalties.

Ionization Logic Diagram

Understanding the chemical incompatibility is vital.

ChemicalLogic cluster_0 Promestriene (Analyte) cluster_1 Estradiol-d3 (Bad IS) cluster_2 Promestriene-d3 (Ideal IS) P_Struct Structure: Diether (No acidic -OH) P_Ion Requires Protonation [M+H]+ (Positive Mode) P_Struct->P_Ion E_Ion Requires Deprotonation [M-H]- (Negative Mode) P_Ion->E_Ion Mismatched Polarity (Poor Reproducibility) D_Ion Requires Protonation [M+H]+ (Positive Mode) P_Ion->D_Ion Matched Ionization (High Reproducibility) E_Struct Structure: Phenol (Acidic -OH) E_Struct->E_Ion D_Struct Structure: Diether-d3 (No acidic -OH) D_Struct->D_Ion

Figure 2: Mechanistic comparison of Internal Standard compatibility.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]

  • Kushnir, M. M., et al. (2011). Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Steroids in Clinical Laboratories. Clinical Biochemistry. [Link]

  • Stokvis, E., et al. (2005). Stable Isotope-Labeled Internal Standards in Quantitative Bioanalysis using Liquid Chromatography/Mass Spectrometry: Necessity or Not? Rapid Communications in Mass Spectrometry. [Link]

  • PubChem. (2025). Promestriene Compound Summary. National Center for Biotechnology Information. [Link]

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of Promestriene-d3

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of Promestriene-d3, a deuterated synthetic estrogen analog. Adherence to these protocols is essential for ensuring the safety of laboratory personnel, preventing environmental contamination, and maintaining strict regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle such compounds in a laboratory setting.

The core principle of this guide is that Promestriene-d3 must be managed as a hazardous chemical waste . Its inherent toxicity dictates that it cannot be disposed of through conventional means such as regular trash or sanitary sewers.

Understanding the Hazard: Why Special Disposal is Necessary

The disposal protocol for any chemical is dictated by its hazard profile. Promestriene, the parent compound of Promestriene-d3, is classified with significant health hazards that necessitate a cautious and regulated approach to its disposal. The deuterated form should be handled with the same level of care.

According to safety data sheets (SDS), Promestriene is identified as a hazardous substance with the following classifications[1][2][3]:

  • Acute Toxicity 4 : Harmful if swallowed, in contact with skin, or if inhaled.

  • Reproductive Toxicity 1A : May damage fertility or the unborn child.

This reproductive toxicity (H360) is of paramount concern and is the primary driver for its classification as a hazardous waste. Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a waste is deemed hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity [4][5][6][7]. Promestriene-d3 falls under the toxicity characteristic, mandating its disposal through a licensed hazardous waste management channel.

Hazard ClassificationGHS CodeDescriptionPrimary Disposal Implication
Acute ToxicityH302+H312+H332Harmful if swallowed, in contact with skin, or if inhaled.Requires containment to prevent exposure. All contaminated materials become hazardous waste.
Reproductive Toxicity H360 May damage fertility or the unborn child. Primary driver for hazardous waste classification. Prohibits sewer or trash disposal.

Regulatory Framework: The Legal Basis for Disposal

The disposal of Promestriene-d3 is governed by federal, state, and local regulations. The primary federal statute in the United States is the EPA's Resource Conservation and Recovery Act (RCRA) . It is crucial to note that Promestriene is not listed as a federally controlled substance by the Drug Enforcement Administration (DEA), so the specific, more stringent disposal requirements for controlled substances do not apply[8]. Disposal procedures must, however, strictly follow your institution's Chemical Hygiene Plan and be managed through its Environmental Health & Safety (EHS) department.

Step-by-Step Disposal Protocols

The fundamental rule is to never dispose of Promestriene-d3 or its containers in the regular trash or down the drain . All waste streams associated with this compound must be segregated, properly contained, and disposed of through a certified hazardous waste handler.

Protocol 1: Disposal of Unused or Expired Promestriene-d3

This protocol applies to the pure compound (solid) or solutions of Promestriene-d3.

  • Preparation : Ensure the original container is securely sealed. If the original container is compromised, transfer the material to a new, compatible container suitable for hazardous waste.

  • Labeling : The container must be clearly labeled as "Hazardous Waste" and must include the full chemical name: "Promestriene-d3".

  • Segregation : Store the waste container in a designated satellite accumulation area for hazardous waste. It must be stored separately from incompatible materials, such as strong acids, alkalis, or oxidizing agents, to prevent any dangerous reactions[9].

  • Request Pickup : Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not allow waste to accumulate beyond established limits.

Protocol 2: Disposal of Contaminated Solid Waste

This protocol applies to all disposable materials that have come into contact with Promestriene-d3, including gloves, pipette tips, absorbent pads, and empty vials.

  • Collection : Place all contaminated solid waste into a dedicated, leak-proof container lined with a heavy-duty plastic bag.

  • Labeling : Clearly label the container or bag as "Hazardous Waste: Solid materials contaminated with Promestriene-d3".

  • Storage : Keep the solid waste container sealed and store it in the designated hazardous waste accumulation area.

  • Disposal : Arrange for pickup through your EHS department along with other hazardous waste.

Protocol 3: Decontamination of Reusable Glassware

Proper decontamination is critical to prevent cross-contamination and ensure safety.

  • Initial Rinse : Perform a triple rinse of the contaminated glassware with a suitable organic solvent in which Promestriene is soluble (e.g., Dimethylformamide, Dimethyl sulfoxide)[2]. This should be done inside a chemical fume hood.

  • Collect Rinsate : Crucially, collect all three rinses as hazardous liquid waste. This rinsate is now considered a hazardous waste stream.

  • Rinsate Management : Collect the solvent rinsate in a designated, sealed, and properly labeled hazardous waste container (e.g., "Hazardous Waste: Solvent Rinsate containing Promestriene-d3").

  • Final Cleaning : After the solvent triple rinse, the glassware can typically be washed with laboratory detergent and water for reuse.

  • Disposal : Arrange for the disposal of the collected rinsate through your EHS department.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for managing Promestriene-d3 waste from generation to final disposal.

G cluster_generation Waste Generation Point cluster_identification Waste Identification & Segregation cluster_processing Waste Processing & Containment cluster_disposal Final Disposal Path A Promestriene-d3 Use in Lab B Identify Waste Type A->B C Unused/Expired Promestriene-d3 B->C Pure Compound or Solution D Contaminated Solid Waste (PPE, Vials, Tips) B->D Disposables E Contaminated Reusable Glassware B->E Reusables F Collect in Labeled Hazardous Waste Container C->F G Collect in Labeled Contaminated Solids Container D->G H Triple Rinse with Solvent E->H J Store in Designated Satellite Accumulation Area F->J G->J I Collect Rinsate as Hazardous Liquid Waste H->I I->J K Contact EHS for Hazardous Waste Pickup J->K L Licensed Hazardous Waste Disposal Vendor K->L

Caption: Decision workflow for Promestriene-d3 waste management.

References

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes . (2025, December 1). U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste Characteristics: A User-Friendly Reference Document . (2009, October). U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste Characteristics Explained in a Simple Overview . (2021, August 25). GAIACA. [Link]

  • 4 Hazardous Waste Characteristics Under RCRA . (2025, June 30). Lion Technology Inc. via YouTube. [Link]

  • RCRA Characteristic Waste . Vanderbilt University Medical Center. [Link]

  • Promestriene PubChem CID 9883915 . National Center for Biotechnology Information, PubChem. [Link]

  • Promestriene-d3 CAS No: 1316849-37-2 . Pharmaffiliates. [Link]

  • Promestriene . Wikipedia. [Link]

  • Promestriene . Biocompare. [Link]

  • What is Promestriene used for? (2024, June 15). Patsnap Synapse. [Link]

  • Promestriene, a specific topic estrogen. Review of 40 years of vaginal atrophy treatment . (2013, November). ResearchGate. [Link]

  • Drug Scheduling . U.S. Drug Enforcement Administration (DEA). [Link]

Sources

Personal protective equipment for handling Promestriene-d3

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Logic

Promestriene-d3 (Promestriene-2,4,16,16-d3 or similar isotopologues) is a stable isotope-labeled derivative of Promestriene (3-propyl-17-methylestradiol). It is primarily used as an Internal Standard (IS) in mass spectrometry (LC-MS/MS) for the quantification of Promestriene in biological matrices.

The "Senior Scientist" Insight: While the "d3" label implies usage in analytical chemistry (often milligram-scale), do not let the small quantity lull you into complacency.

  • Biological Hazard: As a synthetic estrogen ether, it shares the Reproductive Toxicity (Category 1A/1B) profile of estradiol. It is a potent endocrine disruptor.

  • Operational Risk: Deuterated standards are chemically identical to their non-labeled counterparts but are significantly more expensive. The handling protocol must simultaneously protect the operator from exposure and the compound from degradation/loss (e.g., non-specific binding to plastics).

Hazard Assessment & Control Banding

Promestriene-d3 must be handled as a SafeBridge Category 4 (OEB 4) compound until specific toxicology data proves otherwise.

Hazard ClassGHS ClassificationCritical Route of Exposure
Reproductive Toxicity Category 1B (May damage fertility or unborn child)Inhalation (Aerosolized powder during weighing)
Acute Toxicity Category 4 (Oral, Dermal, Inhalation)Dermal (High lipophilicity facilitates skin absorption)
Carcinogenicity Category 1A/1B (Estrogens are known carcinogens)Systemic (Long-term cumulative risk)

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged contact with lipophilic steroids in organic solvents. You must utilize a tiered PPE approach based on the activity.

Table 1: Activity-Based PPE Requirements
PPE ComponentTier 1: Storage & Transport (Sealed Vials)Tier 2: Weighing & Solubilization (Powder Handling)Tier 3: Spill Cleanup (Emergency)
Respiratory N/A (if vial is sealed)N95 Minimum ; P100/PAPR recommended if outside a BSC. Best Practice: Handle only in Class II BSC.PAPR (Powered Air Purifying Respirator) with HEPA cartridges.
Hand Protection Single Nitrile Gloves (4 mil)Double Gloving required. Inner: Nitrile (Bright color). Outer: ASTM D6978 Tested (Chemo-rated, extended cuff).Double ASTM D6978 Gloves (min 8 mil total thickness).
Body Protection Standard Lab CoatTyvek® IsoClean® or equivalent impervious gown (closed front, elastic wrists).Tychem® or chemical-resistant suit with taped seams.
Eye/Face Safety GlassesSafety Goggles (indirect vent) to prevent dust entry.Full-face respirator or Goggles + Face Shield.

Critical Note on Gloves: Promestriene is highly lipophilic. If dissolved in Methanol or Acetonitrile (common for LC-MS prep), permeation through standard latex/nitrile is rapid. ASTM D6978 gloves are tested against chemotherapy drugs and provide the necessary breakthrough time.[1][2][3]

Operational Protocol: The "Quant-Safe" Workflow

This protocol ensures safety while preventing the loss of the expensive deuterated standard due to static or sorption.

Phase A: Engineering Controls (Primary Defense)
  • Containment: All powder manipulation must occur within a Class II, Type A2 Biological Safety Cabinet (BSC) or a Powder Containment Balance Enclosure.

  • Static Control: Deuterated powders are often dry and static-prone. Use an ionizing fan or polonium static eliminator bar inside the balance enclosure to prevent the powder from "jumping" (which causes both exposure and mass error).

Phase B: Step-by-Step Handling
  • Gowning (Donning):

    • Don shoe covers and hairnet.

    • Wash hands.[4][5] Don inner gloves (bright orange/blue).

    • Don Tyvek gown (ensure cuffs cover inner glove wrists).

    • Don outer gloves (ASTM D6978); pull over gown cuffs.

    • Self-Validation: Check for any exposed skin at the wrist.

  • Weighing (The Critical Step):

    • Material Selection: Do NOT use plastic weigh boats. Estrogens adsorb to plastics (nylon, PVC). Use glass weigh boats or weigh directly into the amber glass volumetric flask.

    • Technique: Open the Promestriene-d3 vial inside the BSC.

    • Transfer powder using a metal spatula (pre-rinsed with solvent).

    • Sorption Prevention: If preparing a stock solution, use Silanized Glassware if possible to minimize wall adsorption, which is critical for low-concentration internal standards.

  • Solubilization:

    • Add solvent (typically Methanol or Acetonitrile) immediately to the powder to suppress dust generation.

    • Vortex with cap tightly sealed.

    • Labeling: Mark container as "High Potency - Estrogen - IS".

  • Doffing (Exit Procedure):

    • Outer Gloves: Remove inside the BSC using the "beak" method (peel off without snapping). Dispose in Hazardous Drug (Yellow) waste.

    • Gown: Remove by rolling inside out.

    • Inner Gloves: Remove last.

    • Wash: Wash hands with soap and water immediately. Do not use alcohol sanitizer as a primary wash (it can enhance skin absorption of lipophilic residues).

Visualizing the Safety Logic

Diagram 1: Hierarchy of Controls for Promestriene-d3

This diagram illustrates the decision logic for handling high-potency steroids.

G Risk Risk Assessment: Promestriene-d3 (Reprotox 1B) State Physical State? Risk->State Powder Powder (High Risk) State->Powder Weighing Solution Solution (Medium Risk) State->Solution Liquid Handling Eng Engineering Control: Class II BSC / Isolator Powder->Eng Mandatory PPE_High PPE Tier 2: Resp: N95/P100 Gloves: Double ASTM D6978 Gown: Tyvek Solution->PPE_High If Open/Splashing PPE_Med PPE Tier 1: Gloves: Single Nitrile Lab Coat Safety Glasses Solution->PPE_Med If Sealed Eng->PPE_High Last Line of Defense

Caption: Decision matrix for selecting controls based on physical state. Powder handling triggers the highest level of containment and PPE.

Diagram 2: The "No-Loss" Handling Workflow

This workflow integrates safety with analytical precision (preventing sorption).

Workflow Start Start: Promestriene-d3 Vial Static Step 1: Static Control (Ionizer Bar) Start->Static Weigh Step 2: Weighing (USE GLASS ONLY) Static->Weigh Inside BSC Solvent Step 3: Solubilization (MeOH/ACN) Weigh->Solvent Immediate Dissolution Waste Waste: Incineration Weigh->Waste Contaminated Wipes Storage Step 4: Storage (-20°C, Amber Glass) Solvent->Storage

Caption: Operational workflow emphasizing material compatibility (Glass) to prevent loss of the deuterated standard.

Disposal & Decontamination

Because Promestriene is an estrogen, it must not be disposed of down the drain or in standard landfill trash.

  • Solid Waste: All gloves, weigh boats, and wipes must go into Yellow Hazardous Pharmaceutical Waste bins (destined for incineration).

  • Liquid Waste: Collect in a dedicated "Cytotoxic/High Potency" solvent waste stream.

  • Decontamination:

    • Use a surfactant-based cleaner (e.g., Surface Safe® or Contrex® ) followed by water.

    • Why? Estrogens are not water-soluble. Alcohol wipes alone may just spread the residue. You need a surfactant to lift the lipophilic molecule.

    • Oxidation: For final cleanup, a mild bleach solution (Sodium Hypochlorite) can oxidize the steroid ring, reducing potency, but surfactant cleaning is the primary requirement.

Emergency Response (Spills)

Scenario: You drop a 10mg vial of Promestriene-d3 powder on the floor.

  • Evacuate: Clear the immediate area.

  • PPE Up: Don PPE Tier 3 (Double ASTM D6978 gloves, Tyvek suit, P100 respirator).

  • Contain: Cover the powder with a wet paper towel (solvent-dampened) to prevent dust generation. Do not dry sweep.

  • Clean: Wipe up using the surfactant method described above.

  • Report: Notify EHS. As a reproductive toxin, exposure records must be maintained.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2016).[6] NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.[6][7][8] Centers for Disease Control and Prevention. [Link]

  • PubChem. (n.d.). Promestriene | C22H32O2 | CID 9883915 - Safety and Hazards. National Library of Medicine. [Link]

  • ASTM International. (2020). ASTM D6978-05(2019) Standard Practice for Assessment of Resistance of Medical Gloves to Permeation by Chemotherapy Drugs.[3][Link]

  • SafeBridge Consultants. (n.d.). Occupational Health Categorization and Control Banding.[Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.